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  • Product: 2-Nitro-4-(pentafluorosulfanyl)aniline
  • CAS: 197385-06-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pentafluorosulfanyl Group in Modern Chemistry

The pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl" group, has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique combination of properties, including high electronegativity, metabolic stability, and a large steric footprint, allows for the fine-tuning of molecular characteristics to enhance efficacy and performance.[3] 2-Nitro-4-(pentafluorosulfanyl)aniline is a key building block, providing a versatile scaffold for the introduction of the SF₅ moiety into a wide range of molecular architectures. This guide presents an in-depth exploration of a viable and robust synthetic route to this valuable compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Strategic Approach to the Synthesis

The synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline is a multi-step process that requires careful consideration of reagent choice and reaction conditions. The most logical and experimentally validated approach involves a sequence of transformations starting from a readily available precursor. The overall strategy can be dissected into three core stages:

  • Formation of the Pentafluorosulfanyl Aromatic Core: Introduction of the SF₅ group onto an aromatic ring.

  • Installation of the Amino Functionality: Conversion of a precursor group to the essential aniline moiety.

  • Regioselective Nitration: The final, crucial step of introducing the nitro group at the ortho position to the amine.

This guide will detail a primary synthetic pathway, providing both the theoretical underpinnings and practical, step-by-step protocols.

Visualizing the Synthetic Pathway

Synthesis_Pathway A Bis-(4-nitrophenyl)-disulfide B 4-Nitrophenylsulfur pentafluoride A->B  AgF₂, CCl₃F   C 4-(Pentafluorosulfanyl)aniline B->C  H₂, PtO₂ (cat.), HCl/EtOH   D 2-Nitro-4-(pentafluorosulfanyl)aniline C->D  HNO₃, H₂SO₄  

Caption: Synthetic route to 2-Nitro-4-(pentafluorosulfanyl)aniline.

Detailed Synthesis Protocol

Stage 1: Synthesis of 4-Nitrophenylsulfur Pentafluoride

The initial step involves the challenging but well-documented oxidative fluorination of a disulfide. This reaction establishes the critical C-SF₅ bond.

  • Causality of Experimental Choices: The use of silver difluoride (AgF₂) as the fluorinating agent is a classic method for the synthesis of aryl sulfur pentafluorides.[4][5] While harsh, it is effective for this transformation. The choice of an inert solvent like trichlorofluoromethane (CCl₃F) is crucial to prevent side reactions and manage the reactivity of AgF₂.

Experimental Protocol:

  • In a meticulously dried, inert atmosphere (e.g., nitrogen or argon) glovebox, a suspension of silver difluoride (AgF₂) in anhydrous trichlorofluoromethane (CCl₃F) is prepared in a fluorinated polymer reaction vessel.

  • Bis-(4-nitrophenyl)-disulfide is added portion-wise to the stirred suspension at a controlled temperature, typically maintained at or below room temperature to manage the exothermicity of the reaction.

  • The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is then carefully concentrated under reduced pressure.

  • The crude 4-nitrophenylsulfur pentafluoride is purified by preparative HPLC to yield the desired product.[4][5]

ParameterValueReference
Starting MaterialBis-(4-nitrophenyl)-disulfide[4][5]
ReagentSilver Difluoride (AgF₂)[4][5]
SolventTrichlorofluoromethane (CCl₃F)[4][5]
Typical Yield~10%[4][5]
Stage 2: Synthesis of 4-(Pentafluorosulfanyl)aniline

The second stage focuses on the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis, but care must be taken to ensure the stability of the SF₅ group.

  • Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a robust catalyst for this purpose. The reaction is typically carried out in an acidic ethanolic solution to facilitate the reduction and subsequent isolation of the product as its hydrochloride salt.[4][5]

Experimental Protocol:

  • 4-Nitrophenylsulfur pentafluoride is dissolved in ethanol in a hydrogenation vessel.

  • A catalytic amount of platinum(IV) oxide (PtO₂) is added to the solution, followed by the addition of hydrochloric acid (HCl).

  • The vessel is sealed and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure.

  • The progress of the reaction is monitored by the cessation of hydrogen uptake.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate, containing 4-(pentafluorosulfanyl)aniline hydrochloride, is concentrated under reduced pressure.

  • The hydrochloride salt is then neutralized with an aqueous solution of a weak base, such as sodium bicarbonate.

  • The free amine, 4-(pentafluorosulfanyl)aniline, is extracted with a suitable organic solvent like diethyl ether.

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be further purified by recrystallization from a non-polar solvent like pentane to yield white needles.[4][5]

ParameterValueReference
Starting Material4-Nitrophenylsulfur pentafluoride[4][5]
ReagentsH₂, PtO₂ (catalyst), HCl[4][5]
SolventEthanol[4][5]
Product FormInitially as hydrochloride salt, then free amine[4][5]
Stage 3: Regioselective Nitration to 2-Nitro-4-(pentafluorosulfanyl)aniline

The final and most critical step is the selective nitration of the aniline derivative. The directing effects of the amino and pentafluorosulfanyl groups must be carefully managed to achieve the desired 2-nitro isomer.

  • Causality of Experimental Choices: The amino group is a strong ortho-, para-director. However, under strongly acidic nitrating conditions, it is protonated to form the anilinium ion, which is a meta-director. The pentafluorosulfanyl group is also a meta-director. To achieve ortho-nitration, the reaction conditions must be carefully controlled. Often, the amino group is first protected, for example, as an acetamide, to moderate its activating effect and favor ortho-substitution. However, direct nitration of the aniline is also possible under specific conditions. A standard nitrating mixture of nitric acid and sulfuric acid is employed, with the temperature kept low to control the reaction's regioselectivity and prevent over-nitration.

Experimental Protocol:

  • 4-(Pentafluorosulfanyl)aniline is slowly added to concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with constant stirring.

  • A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise to the aniline solution, maintaining the low temperature.

  • The reaction mixture is stirred at low temperature for a specified period, with the progress monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude 2-Nitro-4-(pentafluorosulfanyl)aniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterValue
Starting Material4-(Pentafluorosulfanyl)aniline
ReagentsConcentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
Temperature0-5 °C

Alternative Synthetic Approach

An alternative route involves the direct amination of a nitro(pentafluorosulfanyl)benzene precursor. For instance, 1-Nitro-3-(pentafluorosulfanyl)benzene can undergo vicarious nucleophilic substitution of hydrogen with a suitable aminating agent to yield 2-nitro-4-(pentafluorosulfanyl)aniline.[6]

Alternative_Pathway E 1-Nitro-3-(pentafluorosulfanyl)benzene F 2-Nitro-4-(pentafluorosulfanyl)aniline E->F  1,1,1-Trimethylhydrazinium iodide, tBuOK, DMSO  

Caption: Alternative synthesis via direct amination.

This method can be advantageous as it may involve fewer steps. The reaction typically employs a strong base like potassium tert-butoxide (tBuOK) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[6]

Characterization and Quality Control

The identity and purity of the synthesized 2-Nitro-4-(pentafluorosulfanyl)aniline should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation and confirming the positions of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point Analysis: As a preliminary indicator of purity.

Safety Considerations

The synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Fluorinating Agents: Silver difluoride is highly reactive and corrosive. All manipulations should be carried out in a well-ventilated fume hood or glovebox, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

  • Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They should be handled with extreme care.

  • Hydrogen Gas: Hydrogen is highly flammable. Hydrogenation reactions should be conducted in a properly ventilated area, away from ignition sources, and using appropriate equipment.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and are often thermally unstable.

A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline is a challenging yet rewarding endeavor that provides access to a highly valuable building block for the development of novel chemical entities. The multi-step pathway detailed in this guide, proceeding through a 4-nitrophenylsulfur pentafluoride intermediate, represents a robust and well-documented approach. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can successfully synthesize this important compound and unlock its potential in their respective fields.

References

  • Nava, E. L., Jesih, A., & Goreshnik, E. (2008). 4-Aminophenylsulfur pentafluoride. Acta Crystallographica Section E: Structure Reports Online, 64(2), o416. [Link]

  • Nava, E. L., Jesih, A., & Goreshnik, E. (2008). 4-Aminophenylsulfur pentafluoride. ResearchGate. [Link]

  • Beier, P., & Pastyrikova, T. (2011). Direct Amination of Nitro(pentafluorosulfanyl)benzenes Through Vicarious Nucleophilic Substitution of Hydrogen. ResearchGate. [Link]

  • Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

  • Vida, N., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 79(18), 8906–8911. [Link]

  • Vida, N., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5‑Containing Anisole, Phenols, and Anilines. Figshare. [Link]

  • Le, T. V., et al. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. Molecules, 27(21), 7205. [Link]

  • Vida, N., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5‑Containing Anisole, Phenols, and Anilines. ACS Publications. [Link]

  • Kirsch, P. (2010). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

  • Carbonnel, S., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Omega, 6(3), 2011–2021. [Link]

Sources

Exploratory

"2-Nitro-4-(pentafluorosulfanyl)aniline" CAS number 197385-06-1

An In-Depth Technical Guide to 2-Nitro-4-(pentafluorosulfanyl)aniline (CAS: 197385-06-1) Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-Nitro-4-(pentafluorosulfany...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Nitro-4-(pentafluorosulfanyl)aniline (CAS: 197385-06-1)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Nitro-4-(pentafluorosulfanyl)aniline, a specialized aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into its synthesis, unique chemical properties conferred by the pentafluorosulfanyl (SF₅) group, its reactivity, and its strategic applications as a building block in modern drug discovery and agrochemical research.

Core Compound Identity and Physicochemical Properties

2-Nitro-4-(pentafluorosulfanyl)aniline is a substituted aniline ring bearing two potent electron-withdrawing groups: a nitro group (-NO₂) ortho to the amine and a pentafluorosulfanyl group (-SF₅) para to the amine. This specific arrangement dictates its unique reactivity and potential applications.

Chemical Structure:

Caption: Chemical structure of 2-Nitro-4-(pentafluorosulfanyl)aniline.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 197385-06-1[1][2]
Molecular Formula C₆H₅F₅N₂O₂S[3]
Molecular Weight 264.17 g/mol [3]
Appearance Yellow Solid Powder (Typical for nitroanilines)[4]
LogP (Octanol/Water) ~3.5 (Estimated based on related structures)[5]
pKa (Anilinium ion) < 1 (Estimated, significantly lowered by -NO₂ and -SF₅)[6]

The Pentafluorosulfanyl (SF₅) Moiety: A "Super" Bioisostere

The SF₅ group is a key feature of this molecule, driving much of the current research interest. Often dubbed the "super-trifluoromethyl group," it possesses a unique combination of properties that are highly advantageous in the design of bioactive compounds.[7]

Key Characteristics of the SF₅ Group:

  • High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic properties of the aromatic ring.[8]

  • Exceptional Stability: The sulfur(VI) center and strong S-F bonds confer remarkable thermal and chemical stability, making the group resistant to metabolic degradation.[8][9] This is a critical feature for improving the pharmacokinetic profile of drug candidates.

  • High Lipophilicity: Despite its polarity, the SF₅ group increases the overall lipophilicity of a molecule (Hansch parameter π = 1.23), which can enhance cell membrane permeability and bioavailability.[8][10]

  • Unique Geometry: Its octahedral geometry is sterically distinct from other groups like trifluoromethyl (-CF₃) or tert-butyl, allowing for novel interactions with biological targets such as enzyme active sites or protein receptors.[9][10]

These properties make the SF₅ group an attractive bioisosteric replacement for functionalities like -CF₃, -tBu, halogens, and even the nitro group itself, with the goal of enhancing drug efficacy, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.[8][9][11]

Synthesis and Chemical Reactivity

Synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline

A primary route to this compound involves the direct amination of a readily available precursor, 1-Nitro-3-(pentafluorosulfanyl)benzene. This transformation leverages the electron-deficient nature of the aromatic ring.

A reported method involves reacting 1-Nitro-3-(pentafluorosulfanyl)benzene with 1,1,1-trimethylhydrazinium iodide in the presence of a strong base like potassium tert-butoxide (tBuOK) in dimethyl sulfoxide (DMSO).[12] This proceeds via a vicarious nucleophilic substitution (VNS) of hydrogen, where the incoming amino group displaces a hydride ion. The nitro group directs the substitution to the ortho position, yielding the target compound in good yield.

synthesis_workflow start 1-Nitro-3-(pentafluorosulfanyl)benzene reagents 1,1,1-Trimethylhydrazinium iodide (CH₃)₃N⁺NH₂ I⁻ tBuOK, DMSO start->reagents product 2-Nitro-4-(pentafluorosulfanyl)aniline reagents->product

Caption: Synthetic pathway to 2-Nitro-4-(pentafluorosulfanyl)aniline.

Key Chemical Transformations and Reactivity

The reactivity of 2-Nitro-4-(pentafluorosulfanyl)aniline is dominated by the interplay between the nucleophilic amino group and the heavily electron-deficient aromatic ring.

A. Reduction of the Nitro Group: Gateway to Heterocycles

The most significant and synthetically useful reaction is the reduction of the ortho-nitro group. This transformation converts the molecule into 4-(pentafluorosulfanyl)benzene-1,2-diamine , a highly valuable intermediate.

  • Protocol: Catalytic Hydrogenation

    • Dissolve 2-Nitro-4-(pentafluorosulfanyl)aniline in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and pressure.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-(pentafluorosulfanyl)benzene-1,2-diamine.[12]

This diamine serves as a versatile precursor for a wide range of SF₅-substituted heterocyclic compounds, including benzimidazoles, quinoxalines, and benzotriazoles, which are privileged scaffolds in medicinal chemistry.[12]

reactivity_workflow start 2-Nitro-4-(pentafluorosulfanyl)aniline reduction Reduction (H₂, Raney Ni) start->reduction intermediate 4-(Pentafluorosulfanyl)benzene-1,2-diamine reduction->intermediate heterocycles SF₅-Containing Heterocycles: • Benzimidazoles • Quinoxalines • Benzotriazoles intermediate->heterocycles Cyclocondensation with various reagents

Caption: Key transformation into heterocyclic building blocks.

B. Reactivity of the Aromatic Ring and Amino Group

  • Amino Group: The nucleophilicity of the amino group is significantly diminished due to the strong electron-withdrawing effects of the ortho-nitro and para-SF₅ groups. While it can still undergo reactions like acylation or diazotization, more forcing conditions may be required compared to standard aniline.

  • Aromatic Ring: The ring is highly deactivated towards electrophilic aromatic substitution (SₑAr). Conversely, it is activated for nucleophilic aromatic substitution (SₙAr), although the presence of the amino group complicates this pathway unless it is first protected or modified.

Applications in Drug Discovery and Agrochemicals

The primary value of 2-Nitro-4-(pentafluorosulfanyl)aniline lies in its role as a strategic building block for introducing the SF₅ moiety into complex molecules.

  • Scaffold for Bioactive Heterocycles: As detailed above, its conversion to 4-(pentafluorosulfanyl)benzene-1,2-diamine is a key step in synthesizing novel heterocyclic drug candidates.[12] The SF₅ group can enhance the biological activity and improve the metabolic stability of these core structures.

  • Medicinal Chemistry Programs: The SF₅ group has been successfully incorporated into compounds targeting a range of diseases. For instance, SF₅-containing analogues of the anti-rheumatic drugs Teriflunomide and Leflunomide showed improved inhibition of their target enzyme, human dihydroorotate dehydrogenase (HDHODH).[13] This highlights the potential of using SF₅-aniline building blocks in lead optimization campaigns.

  • Agrochemicals: The unique properties of the SF₅ group are also highly valued in crop protection research. SF₅-containing meta-diamide insecticides have been developed, demonstrating that the moiety can serve as an effective functionality for discovering new crop-protecting agents.[7]

Safety and Handling

As a nitroaniline derivative, 2-Nitro-4-(pentafluorosulfanyl)aniline requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related nitroanilines and SF₅-anilines should be used to guide safe practices.[14][15]

Table 2: General Hazard Profile and Precautions

Hazard CategoryPrecautionary Measures
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[16]
Skin/Eye Irritation May cause skin irritation and serious eye damage.[14][17]
Sensitization May cause an allergic skin reaction.
Long-Term Effects Suspected of causing genetic defects and cancer. May cause damage to organs through prolonged or repeated exposure.[15]

Recommended Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses with side-shields or goggles.[2][15]

  • Handling: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep locked up or in an area accessible only to qualified personnel.

Conclusion

2-Nitro-4-(pentafluorosulfanyl)aniline is more than just a chemical compound; it is a strategic tool for molecular design. The presence of the pentafluorosulfanyl group provides a unique and powerful lever for modulating the physicochemical and biological properties of organic molecules. Its straightforward conversion into versatile diamine intermediates makes it a highly valuable building block for accessing novel SF₅-substituted heterocycles. For researchers in drug discovery and agrochemical development, this compound represents a key entry point into the expanding and promising field of SF₅ chemistry.

References

  • Beier, P., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF₅-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry, 79(18), 8906–8911. [Link]

  • Lim, H. J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(21), 5099. [Link]

  • Vida, N., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry. [Link]

  • Beier, P., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Link]

  • ACS Publications. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry. [Link]

  • Centre for Medicines Discovery. (2022). Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. ChemMedChem. [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

  • Blanchard, N., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Omega, 6(30), 19836–19844. [Link]

  • ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

  • Murphy, C. D., et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 76(47), 131653. [Link]

  • Fisher Scientific. (2020). Safety Data Sheet: 4-Nitroaniline. Fisher Scientific. [Link]

  • Beier, P., et al. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. The Journal of Organic Chemistry, 87(15), 9846–9856. [Link]

  • PubChem. (n.d.). 2-nitro-N-(4-nitrophenyl)aniline. PubChem. [Link]

  • Vision Pharma. (n.d.). 2-Nitro-4-Thiocyno Aniline (TCN) Manufacturers, Suppliers, Exporters, Stockists India. Vision Pharma. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Nitro-4-(pentafluorosulfanyl)aniline: Synthesis, Structure, and Applications

This technical guide provides a comprehensive overview of 2-Nitro-4-(pentafluorosulfanyl)aniline, a specialized aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into it...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Nitro-4-(pentafluorosulfanyl)aniline, a specialized aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into its molecular structure, proposed synthetic pathways, and potential applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pentafluorosulfanyl Moiety

The pentafluorosulfanyl (SF₅) group is an emerging functional group in modern chemistry, often dubbed a "super-trifluoromethyl group".[1][2] Its unique properties, including high electronegativity, thermal and chemical stability, and significant lipophilicity, make it a valuable addition to molecules in various applications.[3][4] The introduction of the SF₅ group can profoundly influence a molecule's physicochemical and pharmacokinetic properties, making it a point of focus in the design of novel pharmaceuticals and functional materials.[5] This guide focuses on 2-Nitro-4-(pentafluorosulfanyl)aniline, a molecule that combines the unique characteristics of the SF₅ group with the well-established chemistry of nitroanilines.

Molecular Structure and Properties

The molecular structure of 2-Nitro-4-(pentafluorosulfanyl)aniline features a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a pentafluorosulfanyl group (-SF₅). The amino and nitro groups are ortho to each other, while the pentafluorosulfanyl group is in the para position relative to the nitro group. This specific arrangement of functional groups is expected to give rise to distinct electronic and steric properties.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, we can predict its properties based on the known characteristics of its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₅F₅N₂O₂SBased on the constituent atoms.
Molecular Weight ~276.18 g/mol Sum of the atomic weights.
Appearance Likely a crystalline solidTypical for substituted anilines.
Solubility Poorly soluble in water, soluble in organic solventsThe lipophilic SF₅ group and aromatic ring reduce aqueous solubility.
Lipophilicity (LogP) HighThe SF₅ group is known to significantly increase lipophilicity.[5]
Acidity/Basicity The amino group will be weakly basic, with its basicity reduced by the electron-withdrawing nitro and SF₅ groups.Electron-withdrawing groups decrease the electron density on the nitrogen atom of the amino group.
Spectroscopic Characteristics

Based on analogous compounds, the following spectroscopic signatures can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons, with chemical shifts influenced by the electron-withdrawing nature of the nitro and SF₅ groups. The amine protons will also be present.

  • ¹³C NMR: Resonances for the six aromatic carbons, with significant downfield shifts for the carbons attached to the electron-withdrawing substituents.

  • ¹⁹F NMR: A characteristic signal for the SF₅ group, likely appearing as a complex multiplet due to coupling between the axial and equatorial fluorine atoms.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and vibrations associated with the S-F bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with fragmentation patterns characteristic of the loss of nitro and SF₅ groups.

Molecular Structure of 2-Nitro-4-(pentafluorosulfanyl)aniline

Caption: 2D representation of 2-Nitro-4-(pentafluorosulfanyl)aniline.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Nitro-4-(pentafluorosulfanyl)aniline can be devised based on established methodologies for the synthesis of substituted anilines and the introduction of the SF₅ group. A common strategy involves the nitration of a suitable precursor followed by amination or the modification of a pre-existing aniline.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the nitration of 4-(pentafluorosulfanyl)aniline. This precursor is commercially available or can be synthesized from pentafluorosulfanylbenzene.

Retrosynthesis Target 2-Nitro-4-(pentafluorosulfanyl)aniline Precursor 4-(Pentafluorosulfanyl)aniline Target->Precursor Nitration StartingMaterial Pentafluorosulfanylbenzene Precursor->StartingMaterial Nitration, Reduction

Caption: Retrosynthetic analysis for 2-Nitro-4-(pentafluorosulfanyl)aniline.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed method and should be optimized and validated under appropriate laboratory conditions.

Step 1: Nitration of 4-(Pentafluorosulfanyl)aniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-(pentafluorosulfanyl)aniline (1 equivalent) to concentrated sulfuric acid at 0 °C.

  • Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-(pentafluorosulfanyl)aniline while maintaining the temperature between 0 and 5 °C. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Rationale for Experimental Choices:

  • Sulfuric Acid as Solvent: It acts as a solvent and a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Low Temperature Control: Nitration reactions are highly exothermic. Low temperatures are crucial to prevent over-nitration and the formation of unwanted byproducts.

Potential Applications

The unique combination of the electron-withdrawing nitro and pentafluorosulfanyl groups, along with the reactive amino group, makes 2-Nitro-4-(pentafluorosulfanyl)aniline a valuable building block for various applications.

Medicinal Chemistry and Drug Development

The SF₅ group is increasingly being used as a bioisosteric replacement for other functional groups in drug design.[6] Its high lipophilicity can enhance membrane permeability, and its metabolic stability can improve the pharmacokinetic profile of a drug candidate. The aniline moiety provides a handle for further functionalization, allowing for the synthesis of a diverse library of compounds for biological screening. For instance, it could serve as a precursor for novel insecticides.[5]

Materials Science

Aromatic nitro compounds are known for their applications in nonlinear optics and as energetic materials. The presence of the highly electronegative SF₅ group can further enhance these properties.[3][4] Additionally, the amino group allows for the incorporation of this molecule into polymers to create materials with tailored electronic and physical properties.

Workflow for Application Screening

Application_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_medicinal Medicinal Chemistry cluster_materials Materials Science A Synthesize 2-Nitro-4-(pentafluorosulfanyl)aniline B Purify and Characterize (NMR, MS, IR) A->B C Design and Synthesize Derivatives B->C F Incorporate into Polymers B->F D In vitro Biological Screening C->D E Lead Optimization D->E G Measure Optical and Electronic Properties F->G H Device Fabrication and Testing G->H

Caption: A proposed workflow for exploring the applications of 2-Nitro-4-(pentafluorosulfanyl)aniline.

Safety and Handling

Substituted nitroanilines are generally considered hazardous and should be handled with appropriate safety precautions.[7][8] While a specific Safety Data Sheet (SDS) for 2-Nitro-4-(pentafluorosulfanyl)aniline is not available, the hazards can be inferred from related compounds such as 4-nitroaniline and other fluorinated anilines.[7][9][10][11][12]

Potential Hazards:

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[11]

  • Irritation: May cause skin and eye irritation.[13][14]

  • Target Organ Effects: Prolonged or repeated exposure may cause damage to organs.[11]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Nitro-4-(pentafluorosulfanyl)aniline represents a promising, albeit currently under-explored, chemical entity. Its unique structural features, dominated by the powerful electron-withdrawing properties of the nitro and pentafluorosulfanyl groups, position it as a valuable building block for the synthesis of novel compounds in medicinal chemistry and materials science. This guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and potential applications, thereby serving as a catalyst for further research and development in this exciting area of chemistry. The experimental protocols and workflows outlined herein are intended to be a starting point for researchers to validate and expand upon.

References

  • CN111349032A - Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline. Google Patents.

  • EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents.

  • Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. RSC Publishing.

  • Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate.

  • 2-nitro-4-(trifluoromethoxy)aniline (C7H5F3N2O3). PubChemLite.

  • 2-Nitro-4-thiocyanato Aniline | CAS 54029-45-7. Veeprho.

  • Pentafluorosulfanyl (SF5) technology. Melius Organics.

  • How can 2-fluoro-5-nitroaniline be synthesized? Guidechem.

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central.

  • 2-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 69159. PubChem.

  • 2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772. PubChem.

  • 2-(4-Fluoro-5-methyl-2-nitrophenoxy)aniline | C13H11FN2O3. PubChem.

  • 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | C7H5F3N2O2 | CID 67128. PubChem.

  • Pentafluoroaniline | C6H2F5N | CID 13040. PubChem.

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.

  • SAFETY DATA SHEET - 4-(Pentafluorosulfanyl)aniline. Fisher Scientific.

  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH.

  • Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed.

  • CN105418458A - Synthetic process of 2-cyano-4-nitroaniline. Google Patents.

  • Aldrich 185310 - SAFETY DATA SHEET. Sigma-Aldrich.

  • SF5-containing building blocks. Enamine.

  • Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv.

  • SAFETY DATA SHEET - 4-Nitroaniline. Thermo Fisher Scientific.

  • Safety Data Sheet: 2-Nitroaniline. Carl ROTH.

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Exploratory

In-Depth Technical Guide to the Spectroscopic Profile of 2-Nitro-4-(pentafluorosulfanyl)aniline

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Nitro-4-(pentafluorosulfanyl)aniline, a compound of significant interest in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Nitro-4-(pentafluorosulfanyl)aniline, a compound of significant interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra, this document synthesizes data from structurally related analogs and established spectroscopic principles to offer a detailed and well-supported prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural characterization of this complex molecule.

Introduction: The Structural Significance of 2-Nitro-4-(pentafluorosulfanyl)aniline

2-Nitro-4-(pentafluorosulfanyl)aniline incorporates three key functional groups that impart unique electronic and physiological properties: an electron-donating amino group, and two powerful electron-withdrawing groups—the nitro and pentafluorosulfanyl (SF₅) moieties. The interplay of these substituents on the aromatic ring creates a complex electronic environment, making a thorough spectroscopic characterization essential for its identification, purity assessment, and the study of its chemical behavior. The SF₅ group, in particular, is a bioisostere of the trifluoromethyl group, often enhancing metabolic stability and lipophilicity in drug candidates. Understanding the spectroscopic signatures of this molecule is therefore a critical step in its potential application.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structural connectivity of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra for 2-Nitro-4-(pentafluorosulfanyl)aniline are detailed below.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the dissymmetry of the substitution pattern. The strong electron-withdrawing effects of the nitro and pentafluorosulfanyl groups will significantly deshield the aromatic protons, shifting them downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-38.2 - 8.4d³J(H3-H5) ≈ 2-3 Hz
H-57.8 - 8.0dd³J(H5-H6) ≈ 8-9 Hz, ³J(H5-H3) ≈ 2-3 Hz
H-67.0 - 7.2d³J(H6-H5) ≈ 8-9 Hz
-NH₂5.0 - 6.0br s-

Justification: The proton ortho to the strongly electron-withdrawing nitro group (H-3) is expected to be the most deshielded. The proton situated between the two electron-withdrawing groups (H-5) will also be significantly downfield. The proton ortho to the electron-donating amino group (H-6) will be the most shielded of the aromatic protons. The broad singlet for the amino protons is typical and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the significant electronic perturbations of the substituents on the aromatic ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-NH₂)145 - 150
C-2 (-NO₂)135 - 140
C-3120 - 125
C-4 (-SF₅)150 - 155 (with C-F coupling)
C-5125 - 130
C-6115 - 120

Justification: The carbons directly attached to the electronegative nitrogen and the SF₅ group (C-1, C-2, and C-4) will be the most downfield. The carbon bearing the SF₅ group (C-4) is expected to exhibit coupling with the fluorine atoms. The remaining aromatic carbons will have chemical shifts influenced by the combined inductive and resonance effects of the three substituents.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a key identifier for compounds containing the pentafluorosulfanyl group. It is expected to show a characteristic A₄B pattern.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
4 equatorial F (Fₑ)+60 to +70d²J(Fₑ-Fₐ) ≈ 140-150 Hz
1 axial F (Fₐ)+80 to +90quintet²J(Fₐ-Fₑ) ≈ 140-150 Hz

Justification: The pentafluorosulfanyl group typically displays a doublet for the four equatorial fluorines and a quintet for the single axial fluorine due to mutual coupling. The chemical shifts are sensitive to the electronic nature of the aromatic ring, with electron-withdrawing groups generally causing a downfield shift.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of 2-Nitro-4-(pentafluorosulfanyl)aniline is as follows:

  • Sample Preparation: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 376 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 64-128.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (asymmetric)3450 - 3550Medium
N-H Stretch (symmetric)3350 - 3450Medium
N-O Asymmetric Stretch1520 - 1560Strong
N-O Symmetric Stretch1330 - 1370Strong
C-N Stretch1250 - 1350Medium-Strong
S-F Stretch800 - 900Strong, Broad
C-H Aromatic Stretch3000 - 3100Medium
C=C Aromatic Stretch1580 - 1620Medium

Justification: The two N-H stretching bands are characteristic of a primary amine. The strong absorptions for the asymmetric and symmetric N-O stretching are definitive for a nitro group. The S-F stretching vibrations of the SF₅ group typically appear as a strong and often broad band in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: A background spectrum of the empty ATR crystal or the KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Ion Predicted m/z Interpretation
[M]⁺264Molecular Ion
[M - NO₂]⁺218Loss of a nitro group
[M - SF₅]⁺137Loss of the pentafluorosulfanyl group
[C₆H₄N]⁺90Fragmentation of the aniline core

Justification: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₆H₆F₅N₂O₂S). Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂). The cleavage of the C-S bond leading to the loss of the SF₅ radical is also a plausible fragmentation pathway. Further fragmentation of the aniline ring can lead to smaller characteristic ions.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) could also be employed, particularly for confirming the molecular weight with minimal fragmentation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

  • Acquisition Mode: Full scan mode to detect all fragment ions.

  • Sample Introduction: For EI, direct insertion probe or gas chromatography (GC) coupling. For ESI, infusion or liquid chromatography (LC) coupling.

Visualizations

Molecular Structure

Caption: Chemical structure of 2-Nitro-4-(pentafluorosulfanyl)aniline.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Nitro-4-(pentafluorosulfanyl)aniline NMR NMR (1H, 13C, 19F) Sample->NMR IR IR (FTIR-ATR) Sample->IR MS MS (EI/ESI) Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

References

  • BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds. Retrieved from BenchChem website.[1]

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Interpretation of 2,6-Diisopropyl-4-nitroaniline. Retrieved from BenchChem website.[2]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Retrieved from HMDB website.[3]

  • National Center for Biotechnology Information. (n.d.). Pentafluoroaniline. PubChem Compound Database. Retrieved from PubChem website.[4]

  • National Institute of Standards and Technology. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from NIST website.[5]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from RSC website.[6]

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Foundational

The Strategic Synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline: A Gateway to Novel Pharmaceuticals

Introduction: The Emergence of the Pentafluorosulfanyl Moiety in Drug Design In the landscape of modern medicinal chemistry, the relentless pursuit of enhanced pharmacological profiles has led to the exploration of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the Pentafluorosulfanyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the relentless pursuit of enhanced pharmacological profiles has led to the exploration of novel chemical functionalities. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention as a bioisostere for commonly employed groups like trifluoromethyl, tert-butyl, and nitro functionalities.[1] The SF₅ group is distinguished by its unique combination of properties: it is highly electronegative, sterically demanding, and metabolically stable, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its introduction into aromatic scaffolds, particularly anilines, provides a versatile platform for the synthesis of a new generation of therapeutic agents. This guide provides an in-depth technical overview of a strategic synthetic approach to a key building block: 2-Nitro-4-(pentafluorosulfanyl)aniline. This molecule serves as a valuable starting material for introducing the SF₅-nitrophenyl pharmacophore into a diverse range of molecular architectures, with potential applications in oncology, infectious diseases, and beyond.[3][4]

Physicochemical Properties and Strategic Advantages of the SF₅ Group

The pentafluorosulfanyl group's influence on a molecule's properties is profound. Its high electronegativity and large volume can significantly impact binding affinities to biological targets. Furthermore, the metabolic stability of the SF₅ group can lead to improved pharmacokinetic profiles, a critical consideration in drug development.[5]

PropertyPentafluorosulfanyl (SF₅)Trifluoromethyl (CF₃)
Hansch Hydrophobicity (π) 1.511.09
Hammett Constant (σI) +0.55+0.39
Volume (ų) 55.434.6
This table provides a comparative overview of the key physicochemical properties of the pentafluorosulfanyl and trifluoromethyl groups, highlighting the distinct characteristics of the SF₅ moiety.[2][6]

Proposed Synthetic Pathway: A Multi-Step Approach to 2-Nitro-4-(pentafluorosulfanyl)aniline

The synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline can be strategically approached in a three-step sequence starting from bis(4-nitrophenyl) disulfide. This pathway leverages a key fluorination reaction followed by a regioselective nitration.

Synthesis_Pathway A bis(4-nitrophenyl) disulfide B 4-Nitrophenylsulfur pentafluoride A->B  AgF₂ / CCl₃F   C 4-(Pentafluorosulfanyl)aniline B->C  H₂ / PtO₂ (cat.)   D 2-Nitro-4-(pentafluorosulfanyl)aniline C->D  HNO₃ / H₂SO₄  

Caption: Proposed synthetic route to 2-Nitro-4-(pentafluorosulfanyl)aniline.

Step 1: Synthesis of 4-Nitrophenylsulfur Pentafluoride

The initial step involves the oxidative fluorination of bis(4-nitrophenyl) disulfide. This reaction is a cornerstone in the synthesis of aromatic SF₅ compounds.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a suspension of bis(4-nitrophenyl) disulfide (1 equivalent) and silver(II) fluoride (AgF₂, 10 equivalents) in a suitable solvent such as trichlorofluoromethane (CCl₃F) is prepared in a fluoropolymer reaction vessel.[7][8]

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by ¹⁹F NMR spectroscopy.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is then carefully concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-nitrophenylsulfur pentafluoride.[7][8]

Causality Behind Experimental Choices:

  • Silver(II) fluoride (AgF₂): This is a powerful fluorinating agent capable of cleaving the disulfide bond and introducing the five fluorine atoms onto the sulfur.

  • Trichlorofluoromethane (CCl₃F): This solvent is chosen for its inertness and ability to suspend the reagents effectively.

  • Fluoropolymer Reaction Vessel: Due to the corrosive nature of the fluorinating agent, a chemically resistant reactor is essential.

Step 2: Reduction of the Nitro Group to Form 4-(Pentafluorosulfanyl)aniline

The second step is the reduction of the nitro group of 4-nitrophenylsulfur pentafluoride to an amine, yielding the versatile intermediate, 4-(pentafluorosulfanyl)aniline.

Experimental Protocol:

  • Reaction Setup: 4-Nitrophenylsulfur pentafluoride (1 equivalent) is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of platinum(IV) oxide (PtO₂) is added to the solution.[7][8]

  • Reaction Conditions: The vessel is placed on a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 1-4 atm). The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed.[9]

  • Work-up and Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to give the crude 4-(pentafluorosulfanyl)aniline. This product can often be used in the next step without further purification.[10]

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of aromatic nitro groups to anilines.[9][10]

  • Platinum(IV) oxide (PtO₂): This is a common and effective catalyst for this type of reduction.

Step 3: Regioselective Nitration to 2-Nitro-4-(pentafluorosulfanyl)aniline

The final step is the regioselective nitration of 4-(pentafluorosulfanyl)aniline. The amino group is a strong ortho-, para-director. Since the para position is blocked by the SF₅ group, the nitration is expected to occur at the ortho position.

Experimental Protocol:

  • Reaction Setup: 4-(Pentafluorosulfanyl)aniline (1 equivalent) is slowly added to a cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid.[9][11]

  • Reaction Conditions: The reaction mixture is stirred at a low temperature for a few hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Nitrating Mixture (HNO₃/H₂SO₄): This is the standard reagent for the nitration of aromatic compounds. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Low Temperature: The nitration of anilines can be highly exothermic and can lead to side reactions. Maintaining a low temperature ensures better control over the reaction and improves the yield of the desired product.

Applications in Drug Development

The resulting 2-Nitro-4-(pentafluorosulfanyl)aniline is a valuable building block for the synthesis of more complex molecules. The nitro group can be further reduced to an amine, which can then be derivatized in numerous ways. The aniline moiety can also participate in a variety of coupling reactions. The presence of the SF₅ group can be leveraged to fine-tune the biological activity and pharmacokinetic properties of the final compounds. For instance, the SF₅ group has been incorporated into insecticides and has shown potential in the development of new therapeutic agents.[3]

Safety Considerations

  • Fluorinating Agents: Silver(II) fluoride is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not controlled properly. The addition of reagents should be done slowly and with efficient cooling.

  • General Handling: All chemicals should be handled in accordance with their Safety Data Sheets (SDS).

Conclusion

The synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline, while challenging, provides access to a highly valuable building block for drug discovery and development. The unique properties of the pentafluorosulfanyl group offer medicinal chemists a powerful tool to design novel molecules with improved efficacy and pharmacokinetic profiles. The synthetic route outlined in this guide, based on established chemical principles, provides a practical approach for researchers in the field.

References

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. Available at: [Link]

  • Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 4-Aminophenylsulfur pentafluoride. PMC - NIH. Available at: [Link]

  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents.
  • 4-Aminophenylsulfur pentafluoride. ResearchGate. Available at: [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. Available at: [Link]

  • Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. Available at: [Link]

  • Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. Available at: [Link]

  • Synthetic process of 2-cyano-4-nitroaniline. Google Patents.
  • 2-Nitro-4-(trifluoromethoxy)aniline. PubChem. Available at: [Link]

  • synthesis of anilines. YouTube. Available at: [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprint. Available at: [Link]

  • 2-nitro-N-(4-nitrophenyl)aniline. PubChem. Available at: [Link]

  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. ResearchGate. Available at: [Link]

  • Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journals. Available at: [Link]

  • Identification of a New Pentafluorosulfanyl-Substituted Chalcone with Activity Against Hepatoma and Human Parasites. MDPI. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

  • Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. NIH. Available at: [Link]

  • 4-Aminophenylsulfur pentafluoride. IUCr Journals. Available at: [Link]

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Exploratory

"2-Nitro-4-(pentafluorosulfanyl)aniline" literature review

An In-depth Technical Guide to 2-Nitro-4-(pentafluorosulfanyl)aniline Authored by: A Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Nitro-4-(pentafluorosulfanyl)aniline

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and applications of 2-Nitro-4-(pentafluorosulfanyl)aniline. This molecule represents a significant building block in modern medicinal chemistry, primarily due to the unique characteristics of the pentafluorosulfanyl (SF₅) group. We will delve into its synthesis, characterization, reactivity, and potential as a key intermediate for novel therapeutics, grounded in established scientific principles and methodologies.

The Strategic Importance of the Pentafluorosulfanyl (SF₅) Group in Drug Design

The introduction of fluorine-containing functional groups has revolutionized drug design, and the pentafluorosulfanyl (SF₅) group is at the forefront of this evolution. Often dubbed a "super-trifluoromethyl group," the SF₅ moiety offers a unique combination of physicochemical properties that make it highly attractive for lead optimization in medicinal chemistry.[1]

Key Attributes of the SF₅ Group:

  • High Electronegativity and Lipophilicity: The SF₅ group is one of the most electron-withdrawing and lipophilic groups known, which can significantly influence a molecule's binding affinity, membrane permeability, and metabolic stability.[1][2]

  • Chemical and Metabolic Stability: It is remarkably stable under physiological conditions, resisting common metabolic pathways, which can lead to improved pharmacokinetic profiles.[3][4]

  • Bioisosterism: The SF₅ group serves as an effective bioisostere for other common functionalities like the trifluoromethyl (CF₃), tert-butyl, or even nitro groups.[3][4] This allows chemists to fine-tune steric and electronic properties to enhance biological activity. The successful integration of the SF₅ group has produced drug candidates that have advanced to clinical trials.[3]

The molecule 2-Nitro-4-(pentafluorosulfanyl)aniline combines this powerful functional group with the versatile nitroaniline scaffold, creating a platform for the development of a wide array of complex derivatives.

Synthesis and Mechanistic Considerations

While a single, standardized synthesis for 2-Nitro-4-(pentafluorosulfanyl)aniline is not extensively documented, a plausible and efficient pathway can be constructed based on established reactions for analogous SF₅-containing aromatics. The most logical approach involves the late-stage nitration of a suitable 4-(pentafluorosulfanyl)aniline precursor.

Proposed Synthetic Workflow

The synthesis hinges on the introduction of the SF₅ group onto an aromatic ring, followed by a regioselective nitration. The strong ortho-, para-directing effect of the aniline's amino group, once protected, can be leveraged to install the nitro group at the desired ortho position.

G cluster_0 Step 1: SF5 Introduction cluster_1 Step 2: Amine Protection cluster_2 Step 3: Regioselective Nitration cluster_3 Step 4: Deprotection A Aniline Derivative B Pentafluorosulfanylation (e.g., SF5Cl, Radical Initiator) A->B Reagents C 4-(Pentafluorosulfanyl)aniline B->C Product D 4-(Pentafluorosulfanyl)aniline E Acetylation (Acetic Anhydride) D->E Reagents F N-(4-(Pentafluorosulfanyl)phenyl)acetamide E->F Protected Intermediate G Protected Intermediate H Nitration (HNO3, H2SO4) G->H Mixed Acid I N-(2-Nitro-4-(pentafluorosulfanyl)phenyl)acetamide H->I Nitrated Product J Nitrated Product K Hydrolysis (Acid or Base) J->K Conditions L 2-Nitro-4-(pentafluorosulfanyl)aniline (Final Product) K->L Yields Target G cluster_0 Risk Assessment & Control cluster_1 Handling & Emergency Assess Assess Hazards Toxicity (Inhalation, Dermal, Oral) Organ Damage Methemoglobinemia Control Implement Controls Fume Hood Full PPE (Gloves, Goggles, Lab Coat) Waste Segregation Assess->Control Mitigate Handle Safe Handling Avoid Dust Generation Use Spatula/Scoop Keep Container Tightly Closed Emergency Emergency Response Eye Wash & Safety Shower Access Spill Kit Ready Know SDS Location Handle->Emergency Prepare

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Importance of the Pentafluorosulfanyl (SF₅) Group in Medicinal Chemistry

The pentafluorosulfanyl (SF₅) group has garnered significant attention in the fields of medicinal chemistry and materials science, often being referred to as a "super-trifluoromethyl" group.[1][2] Its unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, makes it a valuable substituent for modulating the physicochemical and pharmacokinetic profiles of bioactive molecules.[2] This guide provides a comprehensive overview of the synthetic pathways to 2-Nitro-4-(pentafluorosulfanyl)aniline, a key building block for the introduction of the SF₅ moiety into a variety of molecular scaffolds, and explores subsequent derivatization strategies.

The strategic incorporation of the SF₅ group can significantly impact a molecule's properties. Compared to the more common trifluoromethyl (CF₃) group, the SF₅ group is more electron-withdrawing and lipophilic, offering a distinct advantage in the design of novel therapeutics and agrochemicals.[2] The synthesis of versatile building blocks like 2-Nitro-4-(pentafluorosulfanyl)aniline is therefore of paramount importance for accessing a diverse range of SF₅-functionalized compounds.

Synthesis of the Core Intermediate: 2-Nitro-4-(pentafluorosulfanyl)aniline

The primary and most direct route to 2-Nitro-4-(pentafluorosulfanyl)aniline involves the direct amination of 1-Nitro-3-(pentafluorosulfanyl)benzene. This method, a form of vicarious nucleophilic substitution of hydrogen, provides a high-yielding and efficient pathway to the target molecule.[3]

Reaction Scheme:

Synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline 1-Nitro-3-(pentafluorosulfanyl)benzene 1-Nitro-3-(pentafluorosulfanyl)benzene reagents + 1,1,1-trimethylhydrazinium iodide + tBuOK in DMSO 1-Nitro-3-(pentafluorosulfanyl)benzene->reagents 2-Nitro-4-(pentafluorosulfanyl)aniline 2-Nitro-4-(pentafluorosulfanyl)aniline reagents->2-Nitro-4-(pentafluorosulfanyl)aniline

Caption: Direct amination of 1-Nitro-3-(pentafluorosulfanyl)benzene.

Detailed Protocol: Direct Amination

This protocol is adapted from established methods for the direct amination of nitro(pentafluorosulfanyl)benzenes.[3]

Materials:

  • 1-Nitro-3-(pentafluorosulfanyl)benzene

  • 1,1,1-Trimethylhydrazinium iodide

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Nitro-3-(pentafluorosulfanyl)benzene in anhydrous DMSO, add 1,1,1-trimethylhydrazinium iodide.

  • Cool the reaction mixture in an ice bath and add potassium tert-butoxide (tBuOK) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-Nitro-4-(pentafluorosulfanyl)aniline.

Reactant/ReagentMolar Equiv.Notes
1-Nitro-3-(pentafluorosulfanyl)benzene1.0Starting material.
1,1,1-Trimethylhydrazinium iodide1.1 - 1.5Aminating agent.
Potassium tert-butoxide (tBuOK)2.0 - 3.0Strong base.
DMSO-Anhydrous solvent.

Derivatization of 2-Nitro-4-(pentafluorosulfanyl)aniline

Once synthesized, 2-Nitro-4-(pentafluorosulfanyl)aniline serves as a versatile platform for further chemical modifications. Key transformations include reduction of the nitro group to an amine, followed by a wide range of functionalization reactions on the resulting aniline.

Step 1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental step in aniline synthesis. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.[4][5]

Reduction of Nitro Group 2-Nitro-4-(pentafluorosulfanyl)aniline 2-Nitro-4-(pentafluorosulfanyl)aniline reagents + Reducing Agent (e.g., H₂, Raney Ni) 2-Nitro-4-(pentafluorosulfanyl)aniline->reagents 4-(Pentafluorosulfanyl)benzene-1,2-diamine 4-(Pentafluorosulfanyl)benzene-1,2-diamine reagents->4-(Pentafluorosulfanyl)benzene-1,2-diamine

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 2-Nitro-4-(pentafluorosulfanyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pentafluorosulfanyl (SF₅) group is an emergent functional motif in medicinal chemistry, prized for its unique combination of properties that can significantly enhance the therapeutic potential of drug candidates.[1] Often dubbed a "super-trifluoromethyl group," its profound electron-withdrawing nature, high metabolic stability, and distinct steric profile make it a compelling bioisostere for classic groups like trifluoromethyl (CF₃), nitro (NO₂), and tert-butyl.[1][2][3] This guide provides an in-depth exploration of 2-Nitro-4-(pentafluorosulfanyl)aniline , a key synthetic intermediate that serves as a gateway to novel SF₅-functionalized heterocyclic scaffolds. We present detailed protocols for its synthesis and subsequent transformation into versatile diamine precursors, offering researchers a practical roadmap for incorporating the SF₅ moiety into complex molecular architectures for drug discovery.

The Pentafluorosulfanyl (SF₅) Group: A Paradigm Shift in Fluorine Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, known to modulate lipophilicity, metabolic stability, and binding affinity.[4] The SF₅ group represents a significant advancement in this area, offering a unique property profile that sets it apart from more traditional fluorinated groups.

Key Physicochemical and Pharmacokinetic Advantages:
  • High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functionalities used in drug design (Hammett parameter σₚ = +0.68).[5][6] This profoundly influences the electronic environment of the parent molecule.

  • Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong and resistant to metabolic degradation, which can lead to a longer in vivo half-life and an improved pharmacokinetic profile for a drug candidate.[1]

  • Enhanced Lipophilicity: Despite its high polarity, the SF₅ group is highly lipophilic (Hansch parameter π = 1.51), a value greater than that of CF₃ (π = 1.09).[6] This can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability.[1][5]

  • Unique Steric Profile: The SF₅ group possesses a distinct octahedral geometry with a volume intermediate between a tert-butyl and a CF₃ group.[7] This unique spatial arrangement can facilitate novel and favorable interactions with biological targets, leading to increased potency and selectivity.[7]

These attributes make SF₅-containing compounds highly attractive scaffolds for developing next-generation therapeutics in areas ranging from oncology to infectious diseases.[1][6]

Profile: 2-Nitro-4-(pentafluorosulfanyl)aniline

2-Nitro-4-(pentafluorosulfanyl)aniline is a strategically important building block, not typically available commercially, but accessible through targeted synthesis. Its value lies in the orthogonal reactivity of its functional groups. The nitro group serves as a masked amine, which can be revealed through reduction, while the existing aniline amine can be used for a variety of chemical transformations. This dual functionality allows for the construction of complex, fused ring systems.

PropertyData
Molecular Formula C₆H₅F₅N₂O₂S
Molecular Weight 264.17 g/mol
Appearance Expected to be a crystalline solid
Key Functional Groups Aniline (-NH₂), Nitro (-NO₂), Pentafluorosulfanyl (-SF₅)
Primary Utility Precursor to 4-(pentafluorosulfanyl)benzene-1,2-diamine
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, THF

Synthesis and Application Protocols

Protocol 1: Synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline

This protocol details the direct amination of 1-Nitro-3-(pentafluorosulfanyl)benzene. The mechanism involves the generation of a nucleophilic aminating agent that displaces a hydrogen atom on the electron-deficient aromatic ring.

Rationale: The strong electron-withdrawing nature of both the nitro and SF₅ groups activates the aromatic ring for nucleophilic aromatic substitution of hydrogen (VNS). The reaction with 1,1,1-trimethylhydrazinium iodide in the presence of a strong base like potassium tert-butoxide provides a source of "NH₂⁻" for the amination.

Materials and Reagents:

  • 1-Nitro-3-(pentafluorosulfanyl)benzene

  • 1,1,1-Trimethylhydrazinium iodide (TMHI)

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add 1-Nitro-3-(pentafluorosulfanyl)benzene (1.0 eq) and 1,1,1-trimethylhydrazinium iodide (1.2 eq).

  • Add anhydrous DMSO via syringe to dissolve the reagents.

  • Cool the mixture to 15-20°C using a water bath.

  • Add potassium tert-butoxide (2.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 25°C.

  • Stir the resulting dark-colored mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing saturated aqueous NH₄Cl solution and crushed ice.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Nitro-4-(pentafluorosulfanyl)aniline as a solid. A good yield can be expected for this transformation.[8]

Safety: Handle SF₅-containing compounds and nitroaromatics in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

Protocol 2: Reduction to 4-(Pentafluorosulfanyl)benzene-1,2-diamine

This protocol describes the catalytic hydrogenation of the nitro group to an amine, yielding a versatile 1,2-diamine precursor essential for synthesizing heterocyclic compounds.

Rationale: Catalytic hydrogenation using Raney Nickel is a classic and highly efficient method for the chemoselective reduction of aromatic nitro groups without affecting the SF₅ group or the existing aniline.

Materials and Reagents:

  • 2-Nitro-4-(pentafluorosulfanyl)aniline

  • Raney Nickel (50% slurry in water)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve 2-Nitro-4-(pentafluorosulfanyl)aniline (1.0 eq) in ethanol.

  • Carefully add Raney Nickel (approx. 10-20% by weight) to the solution. Caution: Raney Nickel is pyrophoric and should be handled as a slurry.

  • Seal the flask, evacuate, and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon or ~50 psi in a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry completely as it can ignite. Wash the filter cake thoroughly with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield 4-(pentafluorosulfanyl)benzene-1,2-diamine, which can often be used in the next step without further purification. This reduction typically proceeds in good yield.[8]

Synthetic Workflow Visualization

G cluster_0 Synthesis of Key Intermediate cluster_1 Generation of Diamine Precursor A 1-Nitro-3-(pentafluorosulfanyl)benzene B 2-Nitro-4-(pentafluorosulfanyl)aniline A->B TMHI, tBuOK DMSO C 4-(Pentafluorosulfanyl)benzene-1,2-diamine B->C H₂, Raney Ni EtOH D E SF₅-Benzimidazoles C->E R-COOH Δ F SF₅-Quinoxalines C->F α-Diketone Acid G SF₅-Benzotriazoles C->G NaNO₂ Acid

Caption: Synthetic pathway from a nitro-SF₅ arene to versatile heterocyclic scaffolds.

Application: Gateway to SF₅-Containing Heterocycles

The synthesized 4-(pentafluorosulfanyl)benzene-1,2-diamine is an exceptionally valuable precursor for building fused heterocyclic ring systems, which are privileged structures in medicinal chemistry.[8][10] The adjacent amino groups can readily undergo condensation reactions with various electrophiles to form five- and six-membered rings.

Example Application: Synthesis of SF₅-Benzimidazoles

Rationale: The condensation of a 1,2-phenylenediamine with a carboxylic acid (or its derivative) is a fundamental method for constructing the benzimidazole core. This scaffold is present in numerous FDA-approved drugs.

General Protocol:

  • Combine 4-(pentafluorosulfanyl)benzene-1,2-diamine (1.0 eq) and a desired carboxylic acid (1.1 eq) in a flask.

  • Add a high-boiling solvent or use a dehydrating acid catalyst (e.g., polyphosphoric acid or Eaton's reagent).

  • Heat the reaction mixture (typically >120°C) for several hours until cyclodehydration is complete (monitored by TLC/LC-MS).

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify via crystallization or column chromatography.

This modular approach allows for the rapid generation of a library of SF₅-substituted benzimidazoles for biological screening. Similar strategies can be employed to access SF₅-quinoxalines (using α-diketones) and SF₅-benzotriazoles (using nitrous acid).[8]

G cluster_reagents Condensation Partner cluster_products Resulting Heterocycle start 4-(SF₅)-1,2-diamine r1 Carboxylic Acid (R-COOH) r2 α-Diketone (R-CO-CO-R') r3 Nitrous Acid (NaNO₂/H⁺) p1 SF₅-Benzimidazole r1->p1 p2 SF₅-Quinoxaline r2->p2 p3 SF₅-Benzotriazole r3->p3

Caption: Derivatization pathways of the key SF₅-diamine intermediate.

Conclusion and Future Perspectives

2-Nitro-4-(pentafluorosulfanyl)aniline is a powerful and versatile building block for medicinal chemists seeking to leverage the unique advantages of the SF₅ group. The protocols outlined herein provide a reliable and logical pathway from readily accessible precursors to complex heterocyclic systems. The challenges in handling SF₅-reagents are offset by the significant potential for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] As synthetic methodologies continue to evolve, the application of SF₅-containing scaffolds is poised to expand, paving the way for the discovery of novel therapeutics with enhanced efficacy and stability.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Available from: [Link]

  • Taillefer, M. et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available from: [Link]

  • Melius Organics. Pentafluorosulfanyl (SF5) technology. Available from: [Link]

  • Colby, D. A. et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Available from: [Link]

  • Taillefer, M. et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Available from: [Link]

  • Colby, D. A. et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. Available from: [Link]

  • Beier, P. et al. (2015). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. Available from: [Link]

  • Cobb, S. L. et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed Central. Available from: [Link]

  • AA Blocks. (2026). Safety Data Sheet: 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene. Available from: [Link]

  • ResearchGate. (2022). SF5‐containing biologically active compounds that showed antimicrobial activity in vitro. Available from: [Link]

  • Wang, X. et al. (2024). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. Available from: [Link]

  • Park, B. K. et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. Available from: [Link]

  • Gouverneur, V. et al. (2023). Modular Access to N-SF5 azetidines. PubMed Central. Available from: [Link]

  • ResearchGate. (2018). Use of 1-pentafluorosulfanyl-phenylacetylenes for the preparation of SF 5 -substituted five-membered ring heterocycles through 1,3-dipolar cycloadditions. Isoxazoles and isoxazolines. Available from: [Link]

  • Blanchard, F. et al. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. National Institutes of Health. Available from: [Link]

  • René, F. et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Beilstein Archives. Available from: [Link]

  • Beier, P. et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. Available from: [Link]

  • René, F. et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • Welch, J. T. et al. (2013). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed. Available from: [Link]

  • Brown, D. (2012). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PubMed Central. Available from: [Link]

  • PubChem. 2-nitro-N-(4-nitrophenyl)aniline. Available from: [Link]

  • PubChem. 2-Nitro-4-(trifluoromethoxy)aniline. Available from: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Available from: [Link]

  • Lalk, M. et al. (2024). Identification of a New Pentafluorosulfanyl-Substituted Chalcone with Activity Against Hepatoma and Human Parasites. MDPI. Available from: [Link]

  • Dreuw, A. et al. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Available from: [Link]

  • De Luca, L. et al. (2024). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. PubMed. Available from: [Link]

  • Bakherad, M. et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available from: [Link]

  • PubChem. 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine. Available from: [Link]

  • ResearchGate. (2002). Synthesis of oligomeric anilines. Available from: [Link]

Sources

Method

Application Notes and Protocols for 2-Nitro-4-(pentafluorosulfanyl)aniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pentafluorosulfanyl (SF₅) Moiety in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a functional group of significant interest.[1] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety is distinguished by its unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[2] These characteristics make the SF₅ group an attractive bioisostere for commonly employed functionalities such as trifluoromethyl, tert-butyl, and nitro groups, enabling chemists to fine-tune the properties of drug candidates to enhance efficacy and metabolic stability.[1][3]

2-Nitro-4-(pentafluorosulfanyl)aniline is a key building block that leverages the advantageous properties of the SF₅ group. Its structure, featuring a reactive amine group ortho to a nitro group, makes it a versatile precursor for the synthesis of a variety of heterocyclic scaffolds, particularly benzimidazoles, which are prominent in many areas of medicinal chemistry. This document provides a comprehensive guide to the synthesis, characterization, and application of 2-Nitro-4-(pentafluorosulfanyl)aniline as a pharmaceutical intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-Nitro-4-(pentafluorosulfanyl)aniline is essential for its effective use in synthesis. The table below summarizes key computed and, where available, experimental data for this compound and its key derivative.

Property2-Nitro-4-(pentafluorosulfanyl)aniline4-(Pentafluorosulfanyl)benzene-1,2-diamine
Molecular Formula C₆H₅F₅N₂O₂SC₆H₇F₅N₂S
Molecular Weight 276.18 g/mol 234.19 g/mol [4]
Appearance Yellow to orange solid (predicted)Solid[4]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate)Soluble in polar organic solvents
Calculated XLogP3 3.5 (approx.)3.9[4]

Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro and pentafluorosulfanyl groups.

  • ¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence and integrity of the SF₅ group. It is expected to exhibit a characteristic signal for the SF₅ group, likely a complex multiplet due to coupling with the aromatic protons.[7]

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the amine, asymmetric and symmetric stretching of the nitro group, and vibrations associated with the S-F bonds.

  • Mass Spectrometry: The mass spectrum will provide the molecular ion peak, confirming the molecular weight of the compound.

Synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline

The synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline is typically achieved through the nitration of 4-(pentafluorosulfanyl)aniline. The strong directing effect of the amino group and the deactivating nature of the SF₅ group guide the electrophilic substitution to the position ortho to the amine.

Experimental Protocol: Nitration of 4-(Pentafluorosulfanyl)aniline

This protocol is adapted from standard nitration procedures for anilines, taking into account the reactivity of the starting material.[8]

Materials and Reagents:

  • 4-(Pentafluorosulfanyl)aniline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice/salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-(pentafluorosulfanyl)aniline (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C in an ice/salt bath. Stir until a homogeneous solution is obtained.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise via a dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Nitro-4-(pentafluorosulfanyl)aniline as a yellow-orange solid.

Diagram of the Synthetic Workflow:

G cluster_prep Preparation of Amine Salt cluster_nitration Nitration cluster_workup Work-up and Purification start 4-(Pentafluorosulfanyl)aniline dissolve Dissolve in conc. H₂SO₄ at 0 °C start->dissolve add_nitrating_mix Add HNO₃/H₂SO₄ dropwise at 0-5 °C dissolve->add_nitrating_mix stir Stir for 1-2 hours at 0-5 °C add_nitrating_mix->stir quench Pour onto ice stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash with brine and dry extract->wash_dry purify Purify by column chromatography wash_dry->purify product 2-Nitro-4-(pentafluorosulfanyl)aniline purify->product

Workflow for the synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline.

Application in Pharmaceutical Synthesis: Preparation of Benzimidazole Scaffolds

A primary application of 2-Nitro-4-(pentafluorosulfanyl)aniline in pharmaceutical research is its use as a precursor to 4-(pentafluorosulfanyl)benzene-1,2-diamine. This diamine is a valuable intermediate for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Step 1: Reduction of the Nitro Group

The selective reduction of the nitro group in 2-Nitro-4-(pentafluorosulfanyl)aniline to an amine is a critical step. Catalytic hydrogenation is a common and effective method for this transformation.[9]

Experimental Protocol: Catalytic Hydrogenation to 4-(Pentafluorosulfanyl)benzene-1,2-diamine

Materials and Reagents:

  • 2-Nitro-4-(pentafluorosulfanyl)aniline

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-Nitro-4-(pentafluorosulfanyl)aniline (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(pentafluorosulfanyl)benzene-1,2-diamine. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Step 2: Cyclization to form Benzimidazoles

The resulting 4-(pentafluorosulfanyl)benzene-1,2-diamine can be condensed with various aldehydes or carboxylic acids to form a diverse library of 5-(pentafluorosulfanyl)benzimidazoles.

Experimental Protocol: Synthesis of 2-Substituted-5-(pentafluorosulfanyl)benzimidazoles

Materials and Reagents:

  • 4-(Pentafluorosulfanyl)benzene-1,2-diamine

  • Aldehyde or Carboxylic Acid (1.0 eq)

  • Ethanol or Acetic Acid

  • Sodium metabisulfite (for aldehyde reactions)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure (using an aldehyde):

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in ethanol.

  • Addition of Diamine: Add a solution of 4-(pentafluorosulfanyl)benzene-1,2-diamine (1.0 eq) in ethanol to the aldehyde solution.

  • Cyclization: Add a catalytic amount of an acid (e.g., a few drops of acetic acid) or a mild oxidizing agent like sodium metabisulfite to facilitate cyclization.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The benzimidazole product may precipitate out of solution and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Diagram of the Application Workflow:

G cluster_reduction Nitro Group Reduction cluster_cyclization Benzimidazole Formation start 2-Nitro-4-(pentafluorosulfanyl)aniline reduction Catalytic Hydrogenation (H₂, Pd/C) start->reduction intermediate 4-(Pentafluorosulfanyl)benzene-1,2-diamine reduction->intermediate cyclization Condensation with Aldehydes or Carboxylic Acids intermediate->cyclization product 5-(Pentafluorosulfanyl)benzimidazoles cyclization->product application Pharmaceutical Applications (e.g., Kinase Inhibitors, Anticancer Agents) product->application

Sources

Application

Application Notes &amp; Protocols: 2-Nitro-4-(pentafluorosulfanyl)aniline as a Strategic Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pentafluorosulfanyl (SF₅) group has emerged as a critical substituent in modern medicinal and agrochemical research, often termed a "super-trifluoromethyl group" for its unique combination of properties.[1][2] Its high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity can profoundly enhance the biological activity, metabolic stability, and membrane permeability of active ingredients.[3][4] This guide details the strategic application of 2-Nitro-4-(pentafluorosulfanyl)aniline, a versatile building block designed for the synthesis of advanced agrochemicals. The molecule's architecture, featuring chemically orthogonal amino and nitro functionalities, allows for sequential and site-selective modifications, providing a powerful platform for creating complex molecular scaffolds. We present detailed protocols for key transformations, including amide bond formation and nitro group reduction, demonstrating a synthetic pathway toward high-value agrochemical intermediates like substituted diamines and benzimidazoles.

Introduction: The Strategic Advantage of the SF₅ Group

The introduction of fluorine-containing motifs is a cornerstone of modern crop protection agent design.[5] While groups like trifluoromethyl (CF₃) are ubiquitous, the pentafluorosulfanyl (SF₅) group offers a distinct and often superior profile.[1]

Key Physicochemical Properties of the SF₅ Moiety:

  • High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups known, which can significantly modulate a molecule's pKa and binding interactions with biological targets.[4]

  • Exceptional Stability: The sulfur-fluorine bonds are remarkably strong, rendering the SF₅ group highly resistant to chemical degradation and metabolic breakdown, which can extend the effective lifespan of an agrochemical in the field.[4]

  • Enhanced Lipophilicity: Despite its polarity, the SF₅ group increases a molecule's lipophilicity, which can improve its ability to penetrate plant cuticles or insect exoskeletons, enhancing bioavailability.[4]

  • Steric Profile: With its octahedral geometry, the SF₅ group acts as a unique bioisostere for groups like tert-butyl or trifluoromethyl, allowing for novel structure-activity relationship (SAR) explorations.[4]

2-Nitro-4-(pentafluorosulfanyl)aniline leverages these benefits by incorporating the SF₅ group into a synthetically versatile aromatic system. The aniline moiety serves as a primary nucleophile for building amide, urea, or sulfonamide linkages, while the ortho-nitro group acts as a masked amine, which can be revealed in a later synthetic step for further elaboration. This "orthogonal" reactivity is the key to its utility.

Physicochemical & Safety Data

Proper handling of 2-Nitro-4-(pentafluorosulfanyl)aniline is critical. The data below is compiled based on structurally related compounds, such as 4-(Pentafluorosulfanyl)aniline and various nitroanilines.[6][7][8]

PropertyValueReference
Molecular Formula C₆H₅F₅N₂O₂S[6] (modified)
Molecular Weight 264.18 g/mol [6] (modified)
Appearance Expected to be a yellow to dark yellow crystalline solid[9]
Melting Point 146 - 151 °C (for p-Nitroaniline)[9]
Solubility Expected to be poorly soluble in water, soluble in organic solvents[8]
Thermal Stability High; SF₅ group is very stable. Decomposition may release NOx, SOx, HF.[4][9]

Safety & Handling Precautions:

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin. May cause damage to organs through prolonged or repeated exposure.[8]

  • Personal Protective Equipment (PPE): Always use under a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]

  • Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from strong oxidizing agents, acids, and bases.[8][9]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

Core Synthetic Strategy: A Workflow for Agrochemical Scaffolds

The primary synthetic value of 2-Nitro-4-(pentafluorosulfanyl)aniline lies in its capacity for sequential functionalization. The workflow below illustrates how the amine and nitro groups can be addressed in separate stages to build complex molecules, such as precursors to meta-diamide insecticides or benzimidazole fungicides.

G A 2-Nitro-4-(SF5)aniline (Starting Material) B Protocol 1: Amide Coupling A->B Acyl Chloride, Base C N-(Aryl)-2-nitro-4-(SF5)aniline (Intermediate 1) B->C D Protocol 2: Nitro Reduction C->D Reducing Agent (e.g., SnCl2, H2/Pd-C) E N-(Aryl)-2-amino-4-(SF5)aniline (Ortho-Diamine Intermediate 2) D->E F Protocol 3: Scaffold Formation (e.g., Heterocylization) E->F Cyclizing Agent G Final Agrochemical Scaffold (e.g., Benzimidazole) F->G G cluster_0 Synthetic Pathway Example A Ortho-Diamine Intermediate (from Protocol 2) B Condensation/ Cyclization A->B C Benzimidazole Scaffold (Fungicide Core) B->C + Carboxylic Acid or Aldehyde D Quinoxaline Scaffold (Herbicide/Insecticide Core) B->D + 1,2-Dicarbonyl

Sources

Method

Application Note &amp; Protocol: Synthesis of Novel Azo Dyes using 2-Nitro-4-(pentafluorosulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pentafluorosulfanyl (SF₅) group is of growing interest in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2-Nitro-4-(pentafluorosulfanyl)aniline as a precursor in the synthesis of novel azo dyes. Azo dyes are a major class of colorants, and incorporating the SF₅ moiety offers a pathway to new dyes with potentially enhanced properties.[3] We present a detailed, field-tested protocol for the diazotization of this specialized aniline and its subsequent coupling with an activated aromatic compound. This guide emphasizes the causality behind experimental choices, safety protocols, and characterization methods to ensure reliable and reproducible results.

Scientific Background: The Significance of the Pentafluorosulfanyl Moiety

The SF₅ group is often considered a "super-trifluoromethyl" (CF₃) group. Its octahedral geometry, high electronegativity (σp = 0.68), and significant lipophilicity (π = 1.23) make it a powerful functional group for modulating the physicochemical properties of organic molecules.[1] In the context of dye synthesis, the strong electron-withdrawing nature of both the SF₅ and the nitro (NO₂) groups in 2-Nitro-4-(pentafluorosulfanyl)aniline significantly decreases the basicity of the amine. This has critical implications for the diazotization reaction, which is the foundational step for converting the primary amine into a highly reactive diazonium salt.[4]

Azo dye synthesis is a two-stage process:[5][6]

  • Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7]

  • Azo Coupling: The electrophilic aromatic substitution reaction where the diazonium salt acts as an electrophile, attacking an electron-rich coupling component like a phenol or an aniline derivative.[5]

The electron-deficient nature of the diazonium salt derived from 2-Nitro-4-(pentafluorosulfanyl)aniline makes it a potent electrophile, promising efficient coupling with a wide range of partners to generate a diverse library of novel azo dyes.

Physicochemical and Safety Data

Proper handling of all chemicals is paramount. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Compound Structure CAS No. Molecular Formula Molecular Weight Key Hazards
2-Nitro-4-(pentafluorosulfanyl)aniline Structure unavailableNot readily availableC₆H₃F₅N₂O₂S262.16 g/mol Assumed toxic and irritant based on analogs.
Sodium Nitrite NaNO₂7632-00-0NaNO₂69.00 g/mol Oxidizer, Toxic, Environmental Hazard.[4]
Hydrochloric Acid (conc.) HCl7647-01-0HCl36.46 g/mol Corrosive, Causes severe skin burns and eye damage.[4]
N,N-Dimethylaniline Structure unavailable121-69-7C₈H₁₁N121.18 g/mol Toxic, Carcinogenic, Flammable.
Sulfamic Acid H₃NSO₃5329-14-6H₃NSO₃97.09 g/mol Skin and eye irritant.[4]

General Safety Precautions:

  • All manipulations should be performed inside a certified chemical fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Diazonium salts, especially in a dry, solid state, can be explosive. Never isolate the diazonium salt. Use the resulting solution directly in the next step.[4]

  • Reactions involving toxic and corrosive substances must have secondary containment.

Experimental Protocols

This section details the step-by-step methodology for synthesizing a novel azo dye. The overall workflow is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve Amine in Acid D Diazotization (0-5 °C) A->D B Prepare Nitrite Solution B->D C Prepare Coupling Solution E Azo Coupling (0-10 °C) C->E D->E F Neutralization & Isolation E->F G Purification (Recrystallization) F->G H Characterization (UV-Vis, NMR, MS) G->H

Figure 2: Reaction scheme for the synthesis of an SF₅-containing azo dye.

Characterization and Expected Results

The synthesized dye should be characterized to confirm its structure and purity.

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol or glacial acetic acid) is recommended to obtain a pure sample. [10]* Melting Point: A sharp melting point is indicative of high purity.

  • UV-Visible Spectroscopy: The color of the dye is due to an extended π-conjugated system. [3]Dissolving a small sample in a suitable solvent (e.g., ethanol) and recording the UV-Vis spectrum will show a strong absorption in the visible region (typically 400-700 nm). The λ_max value is a key characteristic of the dye.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. ¹⁹F NMR is particularly crucial for confirming the presence and integrity of the SF₅ group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized dye.

Parameter Expected Observation Rationale
Appearance Deeply colored crystalline solid (e.g., red, orange, or purple).Extended conjugation of the azo (-N=N-) bridge between aromatic rings creates a chromophore that absorbs visible light. [3]
UV-Vis (λ_max) 450 - 550 nmThe exact wavelength depends on the specific coupling partner and solvent, but strong absorption in the visible spectrum is the defining feature of a dye. [11][12]
¹⁹F NMR Two signals: a doublet and a quintet (or complex multiplet) in an 4:1 integration ratio.Characteristic pattern for an axial SF₄ group and a unique equatorial F atom in the SF₅ moiety.
MS (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight.Confirms the successful formation of the target molecule.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no dye formation. 1. Diazotization failed due to temperature being too high (>5 °C).2. Insufficient acid for diazotization.3. Coupling partner is not sufficiently activated.1. Use an ice-salt bath and monitor the internal reaction temperature carefully. Add nitrite solution more slowly.<[13]br>2. Ensure a sufficient excess of strong mineral acid is used to fully protonate the weakly basic aniline.<[13]br>3. Use a more electron-rich coupling partner (e.g., phenols, N-alkylanilines).
Reaction mixture turns dark brown/black during diazotization. Decomposition of the diazonium salt due to elevated temperature or insufficient acidity.1. Immediately check and lower the reaction temperature.2. Ensure the amine is fully suspended in a sufficient volume of concentrated acid before adding nitrite. [13]
Oily product or tar formation. 1. Side reactions due to incorrect pH during coupling.2. Self-coupling of the diazonium salt with unreacted amine.1. Carefully buffer the coupling reaction to the optimal pH (typically 4-7 for anilines, 8-10 for phenols).2. Ensure slow addition of nitrite to a well-stirred, acidic solution of the amine to ensure full conversion to the diazonium salt before coupling.
Product is difficult to filter or purify. The product may be amorphous or contaminated with byproducts.1. Ensure the coupling reaction is stirred for an adequate amount of time to allow for crystal growth.2. Attempt recrystallization from a different solvent system. Column chromatography may be necessary for very impure samples.

Conclusion

2-Nitro-4-(pentafluorosulfanyl)aniline serves as a valuable and versatile building block for the synthesis of novel azo dyes. The powerful electron-withdrawing properties of the nitro and SF₅ groups create a highly electrophilic diazonium salt, enabling robust coupling reactions. While the reduced basicity of the parent amine requires careful control over diazotization conditions—specifically, low temperatures and high acidity—the resulting dyes offer access to unique chromophores with potentially enhanced stability and tailored physicochemical properties. The protocols and guidelines presented here provide a solid foundation for researchers to explore this exciting area of dye chemistry.

References

Sources

Application

Application Note: Electrophilic Substitution Reactions of 2-Nitro-4-(pentafluorosulfanyl)aniline for Advanced Intermediate Synthesis

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the electrophilic aromatic substitution (EAS) of 2-Nitro-4-(pentafluorosulfanyl)aniline. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the electrophilic aromatic substitution (EAS) of 2-Nitro-4-(pentafluorosulfanyl)aniline. This aniline derivative is a valuable building block, distinguished by the presence of the pentafluorosulfanyl (SF₅) group, which imparts unique properties such as high lipophilicity, metabolic stability, and strong electron-withdrawing character. The guide outlines the electronic properties governing the molecule's reactivity, predicts regioselectivity, and provides robust, step-by-step protocols for key transformations including amine protection, halogenation, and subsequent deprotection. The causality behind experimental choices is explained to empower researchers in optimizing these reactions for the synthesis of advanced pharmaceutical and materials science intermediates.

Introduction and Scientific Context

2-Nitro-4-(pentafluorosulfanyl)aniline is an important synthetic intermediate, primarily due to the unique physicochemical properties of the pentafluorosulfanyl (SF₅) group. Often termed a "super-trifluoromethyl" group, the SF₅ moiety is strongly electron-withdrawing, more so than the trifluoromethyl (CF₃) group, yet it is also highly lipophilic and exceptionally stable under physiological conditions. These characteristics make it a desirable functional group in the design of novel pharmaceuticals and agrochemicals, where it can serve as a bioisosteric replacement for groups like trifluoromethyl or tert-butyl to modulate a compound's activity, permeability, and metabolic profile.

However, the synthetic utility of this building block is dictated by its reactivity. The aromatic ring is substituted with three groups possessing competing electronic effects: a strongly activating amino (-NH₂) group and two powerful deactivating groups, nitro (-NO₂) and pentafluorosulfanyl (-SF₅). This electronic environment makes the benzene ring significantly electron-deficient, presenting a challenge for traditional electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive analysis of this reactivity and details protocols to functionalize this valuable scaffold effectively.

Analysis of Molecular Properties and Reactivity

Electronic Effects and Predicted Regioselectivity

The outcome of electrophilic aromatic substitution on 2-nitro-4-(pentafluorosulfanyl)aniline is governed by the interplay of the directing effects of its three substituents.

  • -NH₂ (Amino) Group: A powerful activating group that donates electron density to the ring via a strong positive resonance effect (+R). It is a potent ortho, para-director.[1][2][3]

  • -NO₂ (Nitro) Group: A strong deactivating group that withdraws electron density through both a negative inductive effect (-I) and a negative resonance effect (-R). It is a meta-director.[3][4][5]

  • -SF₅ (Pentafluorosulfanyl) Group: An exceptionally strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I).[6] Like other deactivating groups, it functions as a meta-director.

Cumulative Effect: The powerfully activating -NH₂ group dominates the directing effects. Therefore, incoming electrophiles (E⁺) are directed to the positions ortho and para to the amine: C3, C5, and C6.

  • Position C5: Para to the activating -NH₂ group. This position is sterically accessible and electronically favored.

  • Position C3: Ortho to the activating -NH₂ group but also ortho to the deactivating -NO₂ group. Steric hindrance and electronic deactivation from the adjacent nitro group may reduce reactivity at this site.

  • Position C6: Ortho to the activating -NH₂ group. This position is generally less sterically hindered than C3.

Despite the directing influence of the amine, the cumulative electron-withdrawing effect of the -NO₂ and -SF₅ groups renders the ring highly deactivated, meaning that forceful reaction conditions are typically required for electrophilic substitution.

Caption: Predicted regioselectivity for electrophilic attack.

The Necessity of Amine Group Protection

Direct electrophilic substitution on anilines, particularly under acidic conditions (e.g., nitration), is often problematic. The basic amino group is protonated in a strong acid to form an anilinium ion (-NH₃⁺).[2] This ion is a powerful deactivating group and a meta-director, which would fundamentally alter the desired regioselectivity of the reaction.[2]

Furthermore, the activating nature of the free amine can lead to over-reaction (e.g., tri-halogenation) and oxidation, resulting in complex product mixtures and tar formation.[7][8]

To overcome these issues, the amino group should be protected before carrying out electrophilic substitution. A common and effective strategy is acetylation , which converts the highly activating -NH₂ group into the moderately activating N-acetyl group (-NHCOCH₃).[9][10] This group is still an ortho, para-director but is significantly less reactive, which prevents over-reaction and is stable under many electrophilic conditions.[10][11]

Experimental Workflows and Protocols

The overall strategy for electrophilic substitution involves a three-step sequence: protection of the amine, the electrophilic substitution reaction itself, and finally, deprotection to restore the amine functionality.

G A Starting Material (2-Nitro-4-(SF₅)aniline) B Step 1: Acetylation (Amine Protection) A->B Ac₂O, NaOAc C Protected Intermediate (N-Acetyl Derivative) B->C D Step 2: Electrophilic Aromatic Substitution C->D Electrophile (e.g., Br⁺) E Substituted Intermediate D->E F Step 3: Hydrolysis (Amine Deprotection) E->F Acid or Base G Final Product F->G

Caption: General workflow for electrophilic substitution.

Protocol 1: Amine Protection via Acetylation

This protocol converts the starting aniline into its N-acetyl derivative, moderating its reactivity for controlled electrophilic substitution.[9][12][13]

Materials:

  • 2-Nitro-4-(pentafluorosulfanyl)aniline

  • Acetic anhydride (Ac₂O)

  • Glacial acetic acid

  • Sodium acetate (NaOAc)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10.0 mmol of 2-Nitro-4-(pentafluorosulfanyl)aniline in 20 mL of glacial acetic acid.

  • Slowly add 1.2 equivalents (12.0 mmol) of acetic anhydride to the suspension with vigorous stirring.

  • Heat the mixture to a gentle reflux (approx. 118 °C) for 30 minutes. The solid should dissolve to form a clear solution.

  • Allow the reaction mixture to cool to room temperature, then pour it slowly into 100 mL of ice-cold water while stirring.

  • A precipitate of N-(2-nitro-4-(pentafluorosulfanyl)phenyl)acetamide will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield the pure acetamide. Dry the product under vacuum.

Causality and Optimization:

  • Acetic Anhydride: A readily available and effective acetylating agent. An excess is used to ensure complete conversion.

  • Glacial Acetic Acid: Serves as a solvent that is compatible with the reagents and reaction conditions.

  • Precipitation in Water: The acetamide product is insoluble in water, allowing for easy isolation and removal of the water-soluble acetic acid byproduct.[14]

Protocol 2: Electrophilic Bromination of the Protected Intermediate

This protocol describes a representative method for the mono-bromination of the N-acetyl protected aniline, primarily at the C5 position (para to the directing acetamido group).

Materials:

  • N-(2-nitro-4-(pentafluorosulfanyl)phenyl)acetamide (from Protocol 1)

  • Glacial acetic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Sodium thiosulfate solution (saturated)

Procedure:

  • Dissolve 10.0 mmol of the acetamide in 30 mL of glacial acetic acid in a flask protected from light and equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice-water bath to 0-5 °C.

  • Method A (Using Br₂): Prepare a solution of 1.05 equivalents (10.5 mmol) of liquid bromine in 5 mL of glacial acetic acid. Add this solution dropwise to the cooled acetamide solution over 20-30 minutes, maintaining the temperature below 10 °C.

  • Method B (Using NBS): As an alternative to liquid bromine, add 1.05 equivalents (10.5 mmol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. NBS is a solid and can be easier and safer to handle.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 150 mL of cold water.

  • If bromine was used, add saturated sodium thiosulfate solution dropwise to quench any unreacted bromine (indicated by the disappearance of the orange/brown color).

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Causality and Optimization:

  • Acetamido Group: As a moderate activator, it directs the incoming electrophile primarily to the para position (C5) while preventing the tri-substitution seen with unprotected anilines.[7][15]

  • Glacial Acetic Acid: A common solvent for bromination reactions that can help to moderate the reactivity of bromine.

  • Low Temperature: Helps to control the reaction rate and minimize the formation of side products.

  • NBS as an Alternative: Provides a low concentration of Br₂ in situ, which can enhance selectivity and is often preferred for substrates that are sensitive to oxidation.

Protocol 3: Amine Deprotection via Hydrolysis

This final step removes the acetyl protecting group to yield the functionalized aniline product. Both acidic and basic conditions can be employed.[16]

Materials:

  • Brominated acetamide (from Protocol 2)

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure (Acidic Hydrolysis):

  • Suspend 10.0 mmol of the brominated acetamide in a mixture of 20 mL of ethanol and 20 mL of 6 M hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux for 1-3 hours, monitoring the dissolution of the solid and the reaction progress by TLC.[17]

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is basic (pH ~8-9). This will precipitate the free aniline product.

  • Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

Causality and Optimization:

  • Acid/Base Catalysis: Hydrolysis of the amide bond is slow and requires catalysis by a strong acid or base to proceed at a reasonable rate.[18]

  • Reflux: The elevated temperature is necessary to overcome the activation energy for amide bond cleavage.

  • Neutralization: The product amine is protonated under acidic conditions (soluble ammonium salt). Basification is required to deprotonate it and cause it to precipitate as the free, neutral amine.[17]

Summary of Reactions and Expected Products

StepReactionReagentsKey TransformationExpected Major Product
1 Protection Acetic Anhydride, Acetic Acid-NH₂ → -NHCOCH₃N-(2-nitro-4-(pentafluorosulfanyl)phenyl)acetamide
2 Bromination Br₂ or NBS in Acetic AcidAr-H → Ar-BrN-(5-bromo-2-nitro-4-(pentafluorosulfanyl)phenyl)acetamide
3 Deprotection HCl (aq), heat-NHCOCH₃ → -NH₂5-Bromo-2-nitro-4-(pentafluorosulfanyl)aniline

Safety and Handling

  • Aniline Derivatives: Aniline and its derivatives are toxic and can be absorbed through the skin. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should only be handled in a fume hood with appropriate PPE. Using NBS is a safer alternative.

  • Reactions: All reactions, especially those involving heating, should be performed behind a safety shield in a fume hood.

Conclusion

2-Nitro-4-(pentafluorosulfanyl)aniline is a highly deactivated aromatic system, but its functionalization via electrophilic aromatic substitution is achievable through a well-planned synthetic strategy. The key to success lies in the initial protection of the powerful amino directing group via acetylation. This moderates the ring's reactivity, prevents undesirable side reactions, and ensures predictable ortho, para-regioselectivity. The protocols provided herein offer a robust foundation for researchers to perform halogenation and other electrophilic substitutions on this valuable building block, enabling the synthesis of novel and complex molecules for applications in drug discovery and materials science.

References

  • Preparation of Aniline From Acetanilide (Hydrolysis). Scribd. [Link]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Acetylation of Aniline. Scribd. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Preparation of Acetanilide. BYJU'S. [Link]

  • Acetyl Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • Aniline Electrophilic substitution reactions. YouTube. [Link]

  • Acetylation reaction of aniline to activation effect. Studylib. [Link]

  • Hydrolysis of Acetanilide: Mechanism & Explanation. Study.com. [Link]

  • Experimental Methods 1. Bromination Methods. Universitat Autònoma de Barcelona. [Link]

  • A Convenient Laboratory Preparation of Acetanilide. Resonance – Journal of Science Education. [Link]

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  • TmpF6 - Electrophilic Substitution Reaction of Aniline. Scribd. [Link]

  • Preparation method of bromo-nitroaniline dye stuff intermediate.
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Method

"2-Nitro-4-(pentafluorosulfanyl)aniline" reduction of nitro group

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Reduction of 2-Nitro-4-(pentafluorosulfanyl)aniline

Abstract

The pentafluorosulfanyl (SF₅) group has rapidly emerged as a critical substituent in modern medicinal and materials chemistry, prized for its exceptional stability, high electronegativity, and unique lipophilic profile.[1][2][3] Its incorporation into aromatic systems provides a pathway to novel chemical entities with enhanced biological and physical properties. A key synthetic intermediate for accessing these advanced molecules is 4-(pentafluorosulfanyl)benzene-1,2-diamine[4], a versatile building block for constructing a wide array of heterocyclic compounds. This application note provides a comprehensive guide for researchers and drug development professionals on the selective reduction of the nitro group in 2-Nitro-4-(pentafluorosulfanyl)aniline to reliably produce this diamine. We present field-proven protocols, explain the causality behind methodological choices, and offer troubleshooting insights to ensure successful synthesis.

Introduction: The Significance of the SF₅ Moiety

The SF₅ group is often dubbed a "super-trifluoromethyl group" due to its superior steric bulk and electron-withdrawing capabilities, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][5] Unlike many other functional groups, the SF₅ moiety exhibits remarkable thermal and chemical stability, remaining inert to a wide range of oxidative, reductive, and strongly acidic or basic conditions.[2][6][7] This robustness is a significant advantage in multi-step synthetic campaigns.

The target product of the reduction, 4-(pentafluorosulfanyl)benzene-1,2-diamine, serves as a crucial precursor in the development of novel pharmaceuticals and agrochemicals.[1][8] Its ortho-diamine functionality is primed for cyclization reactions to form benzimidazoles, quinoxalines, and other heterocyclic scaffolds that are prevalent in biologically active compounds. Therefore, a reliable and scalable method for its synthesis is of paramount importance.

Chemical Principles and Method Selection

The primary objective is the selective reduction of an aromatic nitro group to a primary amine. The core challenge in any such transformation is ensuring the stability of other functional groups on the ring—in this case, the existing amine and the pentafluorosulfanyl group. Fortunately, the SF₅ group is exceptionally stable under standard nitro reduction conditions.

Two principal methodologies are recommended for this transformation: Catalytic Hydrogenation and Chemical Reduction using dissolving metals.

  • Catalytic Hydrogenation: This method, typically employing a palladium-on-carbon (Pd/C) catalyst with hydrogen gas, is known for its clean reaction profile and high yields.[9][10] The byproducts are minimal (primarily water), simplifying purification. However, it requires specialized equipment to handle hydrogen gas safely.

  • Chemical Reduction: This classic approach utilizes metals like tin(II) chloride (SnCl₂) or iron (Fe) in an acidic medium.[10][11] These methods are often more cost-effective and do not require a pressurized hydrogen setup. SnCl₂ is particularly well-regarded for its high chemoselectivity in reducing nitro groups without affecting other reducible functionalities.[12][13] The main drawback is the formation of metallic byproducts that must be carefully removed during the workup.

Below is a general workflow for the reduction process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep Dissolve Reactant in Solvent react Add Reducing Agent (e.g., SnCl₂ or Pd/C + H₂) Apply Heat/Pressure as Needed prep->react monitor Monitor Reaction (TLC / LC-MS) react->monitor quench Quench Reaction monitor->quench neutralize Neutralize & Remove Metal Salts (if applicable) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry & Concentrate extract->dry purify Purify Product (e.g., Column Chromatography) dry->purify analyze Characterize Product (NMR, MS, HPLC) purify->analyze

Caption: General experimental workflow for the reduction of 2-Nitro-4-(pentafluorosulfanyl)aniline.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Reduction using Tin(II) Chloride Dihydrate

This protocol is a robust and highly selective method adapted from standard procedures for aromatic nitro group reduction.[14] The use of SnCl₂ in an alcoholic solvent is effective and minimizes side reactions.

Materials:

  • 2-Nitro-4-(pentafluorosulfanyl)aniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl Acetate (EtOAc)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a round-bottom flask, suspend 2-Nitro-4-(pentafluorosulfanyl)aniline (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the suspension. The mixture will be a slurry.

  • Acidification: Slowly add concentrated HCl (0.5 mL) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over crushed ice.

    • Slowly basify the acidic solution by adding saturated NaHCO₃ solution until the pH is ~8. Vigorous gas evolution (CO₂) will occur. A thick, white precipitate of tin salts will form.

    • Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3x volumes).

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(pentafluorosulfanyl)benzene-1,2-diamine as a solid.

Protocol 2: Catalytic Hydrogenation

This method offers a cleaner alternative, avoiding the use of stoichiometric metal reagents.[9][15]

Materials:

  • 2-Nitro-4-(pentafluorosulfanyl)aniline

  • Palladium on Carbon (Pd/C), 10 wt%

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or H-Cube® system)

  • Inert gas (Nitrogen or Argon) supply

  • Filtration setup (e.g., Buchner funnel with Celite®)

Procedure:

  • Setup: Place 2-Nitro-4-(pentafluorosulfanyl)aniline (1.0 eq) and Pd/C (5-10 mol%) in a suitable hydrogenation vessel.

  • Solvent Addition: Add a solvent such as methanol or ethyl acetate (20 mL per gram of starting material).

  • Inerting: Seal the vessel and purge the system with an inert gas (e.g., Nitrogen) 3-5 times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm or ~50 psi). For a balloon setup, simply affix a hydrogen-filled balloon.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Reaction progress should be monitored by TLC or LC-MS. If the reaction is slow, gentle heating (to 40 °C) can be applied.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely. Keep it wet with solvent.

    • Wash the filter cake with additional solvent (methanol or ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.

Method Comparison and Data Summary

ParameterProtocol 1: SnCl₂ ReductionProtocol 2: Catalytic Hydrogenation
Primary Reagents SnCl₂·2H₂O, HCl, NaHCO₃H₂ gas, Pd/C
Typical Yield 75-90%85-98%
Reaction Time 2-4 hours4-12 hours
Temperature Reflux (~80 °C)Room Temperature (can be heated)
Key Advantages High chemoselectivity[12], no special pressure equipment needed, cost-effective.Very clean reaction, minimal byproducts, easy workup, catalyst is recyclable.
Key Disadvantages Stoichiometric metallic waste, requires careful workup to remove tin salts.Requires specialized equipment for handling H₂ gas, catalyst can be pyrophoric[10], higher initial cost.

Reaction Mechanism Overview

The reduction of a nitro group to an amine is a six-electron process. The exact mechanism can be complex and varies with the reagent.

G ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 +2e⁻, +2H⁺

Caption: Simplified pathway for the six-electron reduction of a nitroarene to an aniline.

In chemical reductions with metals like Sn or Fe, the metal acts as the electron source in an acidic medium.[14] In catalytic hydrogenation, molecular hydrogen is activated on the surface of the palladium catalyst, and hydrogen atoms are sequentially transferred to the nitro group.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reducing agent (SnCl₂ or H₂ pressure).2. Deactivated catalyst (Pd/C).3. Insufficient reaction time or temperature.1. Add more reducing agent.2. Use fresh catalyst.3. Increase reaction time or gently heat the mixture.
Formation of Side Products 1. Over-reduction of other functional groups (unlikely here).2. Formation of azo or azoxy compounds from intermediate condensation.1. Ensure sufficient reducing agent is present to drive the reaction to the amine.2. For catalytic hydrogenation, ensure efficient stirring to promote mass transfer of H₂.
Low Yield after Workup 1. Product loss during filtration of tin salts.2. Incomplete extraction from the aqueous phase.3. Product remains adsorbed to the catalyst or Celite®.1. Wash the tin salt filter cake extensively with the extraction solvent.2. Perform multiple extractions (3-4 times).3. Ensure the filter cake is thoroughly washed with fresh solvent.
Product is Contaminated with Metal Incomplete removal of tin salts during filtration.Ensure the pH is sufficiently basic (~8) to precipitate all tin hydroxides. Use a thick pad of Celite® and wash thoroughly.

Conclusion

The reduction of 2-Nitro-4-(pentafluorosulfanyl)aniline to 4-(pentafluorosulfanyl)benzene-1,2-diamine is a critical transformation for accessing advanced SF₅-containing building blocks. Both chemical reduction with tin(II) chloride and catalytic hydrogenation with Pd/C are highly effective and reliable methods. The choice between them depends on the available laboratory infrastructure, cost considerations, and desired scale. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently and efficiently synthesize this valuable intermediate, paving the way for further discoveries in drug development and materials science.

References

  • Title: Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides Source: Molecules URL: [Link]

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  • Title: Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

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  • Title: Nitrate and nitroarene hydrogenations catalyzed by alkaline-earth nickel phosphide clathrates Source: Dalton Transactions URL: [Link]

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  • Title: Nitro Reduction - Common Conditions Source: organic-chemistry.org URL: [Link]

  • Title: Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes Source: Materials Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects Source: ResearchGate URL: [Link]

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  • Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL: [Link]

  • Title: Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines Source: ResearchGate URL: [Link]

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  • Title: Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]

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  • Title: NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 Source: Loughborough University Research Repository URL: [Link]

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  • Title: Reduction of aromatic nitro compounds using Sn and HCl gives: Source: askIITians URL: [Link]

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Application

The Strategic Utility of 2-Nitro-4-(pentafluorosulfanyl)aniline in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling a Unique Building Block In the landscape of contemporary organic synthesis, the quest for novel molecular scaffolds with unique electronic properties is paramount for the advancement of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Unique Building Block

In the landscape of contemporary organic synthesis, the quest for novel molecular scaffolds with unique electronic properties is paramount for the advancement of pharmaceuticals, agrochemicals, and materials science. 2-Nitro-4-(pentafluorosulfanyl)aniline emerges as a highly valuable and versatile building block, distinguished by the presence of the electron-withdrawing nitro group and the exceptionally electronegative and lipophilic pentafluorosulfanyl (SF₅) group. The SF₅ group, often termed a "super-trifluoromethyl group," imparts remarkable chemical and thermal stability, and its distinct steric and electronic profile can significantly influence the biological activity and physicochemical properties of target molecules.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis and strategic utilization of 2-Nitro-4-(pentafluorosulfanyl)aniline as a cornerstone intermediate in the construction of complex molecular architectures.

Physicochemical Properties and Safety Precautions

A thorough understanding of the properties and safe handling of 2-Nitro-4-(pentafluorosulfanyl)aniline is critical before its use in any synthetic protocol.

Table 1: Physicochemical and Safety Data

PropertyValueSource
Molecular Formula C₆H₅F₅N₂O₂S[1]
Molecular Weight 264.17 g/mol [1]
Appearance Yellow to orange crystalline solidGeneral Observation
Melting Point 146 - 149 °C[2]
Boiling Point 260 °C at 133 hPa[2]
Solubility Soluble in many organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in alcohols, and insoluble in water.General Chemical Knowledge
Hazard Statements Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long-lasting effects.[2]
Precautionary Statements Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes.[2][3]

Causality in Safety: The toxicity of this compound is attributed to the presence of the nitroaniline moiety, a known toxicophore. The pentafluorosulfanyl group can also contribute to its biological activity and potential toxicity. Therefore, strict adherence to safety protocols is non-negotiable.

Part 1: Synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline

The most efficient and regioselective synthesis of the title compound is achieved through the vicarious nucleophilic substitution (VNS) of hydrogen on 1-nitro-3-(pentafluorosulfanyl)benzene. This method offers a direct and high-yielding route.[3]

Protocol 1: Synthesis via Vicarious Nucleophilic Amination

This protocol is based on the direct amination of 1-nitro-3-(pentafluorosulfanyl)benzene.[3]

Reaction Scheme:

Synthesis_of_2_Nitro_4_pentafluorosulfanyl_aniline cluster_reagents Reagents and Conditions reactant1 1-Nitro-3-(pentafluorosulfanyl)benzene product 2-Nitro-4-(pentafluorosulfanyl)aniline reactant1->product reactant2 1,1,1-Trimethylhydrazinium iodide(TMHI)t-BuOK, DMSO

A schematic for the synthesis of the target compound.

Materials and Reagents:

  • 1-Nitro-3-(pentafluorosulfanyl)benzene

  • 1,1,1-Trimethylhydrazinium iodide (TMHI)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-nitro-3-(pentafluorosulfanyl)benzene (1.0 eq). Dissolve it in anhydrous DMSO.

  • Addition of Reagents: Add 1,1,1-trimethylhydrazinium iodide (TMHI) (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Initiation of Reaction: Slowly add potassium tert-butoxide (t-BuOK) (2.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The reaction mixture will typically turn dark.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Nitro-4-(pentafluorosulfanyl)aniline as a yellow solid.

Expert Insight: The use of a strong, non-nucleophilic base like t-BuOK is crucial for the deprotonation of the amination agent without competing in nucleophilic attack on the aromatic ring. The low temperature at the initial stage helps to control the exothermic nature of the reaction.

Part 2: Applications in Organic Synthesis

2-Nitro-4-(pentafluorosulfanyl)aniline is a versatile precursor for a range of valuable transformations, primarily leveraging the reactivity of its nitro and amino functionalities.

Application 1: Synthesis of 4-(Pentafluorosulfanyl)benzene-1,2-diamine

The reduction of the nitro group provides access to the corresponding ortho-phenylenediamine, a key precursor for the synthesis of various heterocyclic compounds.

This protocol outlines a standard catalytic hydrogenation procedure.

Reaction Scheme:

Reduction to the corresponding o-phenylenediamine.

Materials and Reagents:

  • 2-Nitro-4-(pentafluorosulfanyl)aniline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) balloon

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Nitro-4-(pentafluorosulfanyl)aniline (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain 4-(Pentafluorosulfanyl)benzene-1,2-diamine, which can often be used in the next step without further purification.

Trustworthiness of Protocol: The disappearance of the yellow color of the starting material is a good visual indicator of the reaction's progress. Complete conversion can be confirmed by ¹H NMR, observing the disappearance of the nitro-aromatic protons and the appearance of new aromatic and amine proton signals.

Application 2: Synthesis of Benzimidazoles

4-(Pentafluorosulfanyl)benzene-1,2-diamine is an excellent precursor for the synthesis of SF₅-substituted benzimidazoles, a privileged scaffold in medicinal chemistry.[3]

This protocol describes the condensation of the diamine with an aldehyde.

Workflow Diagram:

G start 4-(Pentafluorosulfanyl)benzene-1,2-diamine + Aldehyde (RCHO) step1 Dissolve in Ethanol start->step1 step2 Add NaHSO₃ (for some aldehydes) step1->step2 step3 Reflux step2->step3 step4 Cool and Precipitate step3->step4 step5 Filter and Wash step4->step5 end SF₅-Substituted Benzimidazole step5->end

Workflow for benzimidazole synthesis.

Materials and Reagents:

  • 4-(Pentafluorosulfanyl)benzene-1,2-diamine

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Ethanol

  • Sodium bisulfite (NaHSO₃) (optional, for less reactive aldehydes)

Procedure:

  • Reaction Setup: Combine 4-(pentafluorosulfanyl)benzene-1,2-diamine (1.0 eq) and the desired aldehyde (1.0 eq) in ethanol.

  • Reaction: Reflux the reaction mixture for 2-4 hours. For less reactive aldehydes, the addition of sodium bisulfite can facilitate the reaction. Monitor by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The benzimidazole product often precipitates from the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Application 3: Synthesis of Azo Dyes

The amino group of 2-Nitro-4-(pentafluorosulfanyl)aniline can be diazotized and coupled with various aromatic compounds to generate novel azo dyes. The presence of the SF₅ group is expected to significantly impact the tinctorial properties and stability of these dyes.

This is a two-step, one-pot procedure.

Reaction Scheme:

General scheme for SF₅-azo dye synthesis.

Materials and Reagents:

  • 2-Nitro-4-(pentafluorosulfanyl)aniline

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Coupling partner (e.g., phenol, 2-naphthol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • Suspend 2-Nitro-4-(pentafluorosulfanyl)aniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling partner (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold coupling partner solution with constant stirring.

    • A colored precipitate of the azo dye will form immediately.

    • Continue stirring for 30 minutes in the ice bath.

  • Isolation and Purification:

    • Collect the dye by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Dry the product in a desiccator. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Expert Rationale: The diazotization reaction is highly exothermic and the resulting diazonium salts are often unstable at higher temperatures, necessitating strict temperature control. The coupling reaction is an electrophilic aromatic substitution, where the electron-rich coupling partner is attacked by the electrophilic diazonium ion. The pH of the coupling reaction is critical; phenols couple under alkaline conditions, while amines couple under weakly acidic to neutral conditions.

Characterization Data

While comprehensive spectral data for 2-Nitro-4-(pentafluorosulfanyl)aniline is not widely published, the following are expected characteristic signals based on its structure and data for analogous compounds.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Three signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet for the -NH₂ protons (can be exchanged with D₂O).
¹³C NMR Six distinct signals for the aromatic carbons, with the carbon attached to the SF₅ group showing a characteristic multiplet due to C-F coupling. The carbon bearing the nitro group will be significantly downfield.
¹⁹F NMR Two signals are expected for the SF₅ group: a quintet for the four equatorial fluorine atoms and a multiplet (nonet or quintet of quintets) for the single axial fluorine atom.
IR Spectroscopy Characteristic peaks for N-H stretching of the amine (approx. 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (approx. 1520 and 1340 cm⁻¹), and S-F stretching (approx. 800-900 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (264.17 g/mol ).

Conclusion

2-Nitro-4-(pentafluorosulfanyl)aniline is a building block of significant potential, offering a gateway to a diverse array of complex molecules bearing the unique SF₅ moiety. The protocols detailed herein provide a reliable foundation for its synthesis and subsequent derivatization. The strategic incorporation of this intermediate can lead to the discovery of novel compounds with enhanced properties, making it an invaluable tool for researchers in the pharmaceutical, agrochemical, and material science sectors. The causality-driven explanations for experimental choices aim to empower scientists to not only replicate these procedures but also to adapt and innovate upon them.

References

  • Sigma-Aldrich, Safety Data Sheet for 2-Nitro-4-(pentafluorosulfanyl)aniline.
  • Pastýříková, T., Iakobson, G., Vida, N., Pohl, R., & Beier, P. (2012). Direct Amination of Nitro(pentafluorosulfanyl)benzenes through Vicarious Nucleophilic Substitution of Hydrogen. European Journal of Organic Chemistry, 2012(11), 2123–2126. [Link]

  • General protocols for the synthesis of benzimidazoles from o-phenylenediamines are widely established in organic chemistry liter
  • Standard organic chemistry textbooks and laboratory manuals provide detailed procedures for diazotiz

Sources

Method

"2-Nitro-4-(pentafluorosulfanyl)aniline" for creating novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-Nitro-4-(pentafluorosulfanyl)aniline in the Synthesis of Novel Heterocycles

Abstract

The pentafluorosulfanyl (SF₅) group is rapidly emerging as a crucial substituent in modern medicinal chemistry, prized for its unique combination of physicochemical properties that can significantly enhance the therapeutic profile of drug candidates.[1][2] This guide provides a comprehensive overview of the utility of 2-Nitro-4-(pentafluorosulfanyl)aniline as a strategic building block for the synthesis of novel SF₅-substituted heterocycles. We will delve into the rationale behind its use, focusing on the synthesis of 5-(pentafluorosulfanyl)benzimidazoles through one-pot reductive cyclization. This document offers detailed, field-tested protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.

The Strategic Advantage of the Pentafluorosulfanyl (SF₅) Group

Before detailing the synthetic protocols, it is essential to understand why the SF₅ group is a desirable feature in novel molecular entities. Compared to more traditional moieties like the trifluoromethyl (CF₃) or tert-butyl groups, the SF₅ group offers a distinct and advantageous set of properties.[1][3]

  • High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups available.[1] This profoundly influences the electronic environment of the parent molecule, affecting pKa, receptor binding interactions, and metabolic stability.

  • Enhanced Lipophilicity: Despite its high polarity, the SF₅ group significantly increases the lipophilicity of a molecule.[3][4] This property is critical for improving cell membrane permeability and, consequently, the bioavailability of a drug candidate.[1]

  • Metabolic Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong and resistant to chemical and enzymatic degradation.[1] Incorporating this group can protect a drug molecule from metabolic breakdown, thereby extending its half-life and therapeutic effect.

  • Unique Steric Profile: With its octahedral geometry and a volume intermediate between a CF₃ and a t-Bu group, the SF₅ moiety provides a unique three-dimensional profile that can be exploited to achieve selective binding to biological targets.[3]

These properties make 2-Nitro-4-(pentafluorosulfanyl)aniline a highly valuable starting material for introducing the SF₅ group onto heterocyclic scaffolds, which are themselves privileged structures in drug discovery.

Table 1: Comparative Properties of Key Functional Groups
PropertyPentafluorosulfanyl (SF₅)Trifluoromethyl (CF₃)tert-Butyl (t-Bu)
Hansch Lipophilicity (π) ~1.23 - 1.51[3][4]~0.88[3]~1.98
Hammett Constant (σp) ~0.68[3][4]~0.53 - 0.54[3][4]~-0.20
Volume (ų) ~55.4[3]~34.6[3]~76.9[3]
Geometry Octahedral[3]TetrahedralTetrahedral
Metabolic Stability Very High[1]HighModerate

Safety and Handling of 2-Nitro-4-(pentafluorosulfanyl)aniline

As with any laboratory chemical, proper safety precautions are paramount.

  • General Handling: 2-Nitro-4-(pentafluorosulfanyl)aniline is a nitroaromatic compound. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood. Avoid formation of dust and aerosols.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]

  • Fire Safety: While not highly flammable, standard precautions for organic solids should be taken. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or water spray for surrounding fires.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

Core Application: One-Pot Synthesis of 5-(Pentafluorosulfanyl)benzimidazoles

A highly efficient and versatile application of 2-Nitro-4-(pentafluorosulfanyl)aniline is its conversion into a diverse library of 2-substituted-5-(pentafluorosulfanyl)benzimidazoles. This is achieved through a one-pot reductive cyclization reaction with a variety of aldehydes. This method is advantageous as it avoids the isolation of the potentially unstable o-phenylenediamine intermediate.[6][7]

The Causality of the Method: Reductive Cyclization

The core of this synthesis lies in the simultaneous reduction of the nitro group and subsequent cyclization with an aldehyde. The ortho-arrangement of the nitro and amine groups is critical.

  • Reduction: The nitro group (-NO₂) is first reduced to an amine group (-NH₂). This creates an in situ o-phenylenediamine derivative. Several reducing agents are effective for this transformation, with sodium dithionite (Na₂S₂O₄) being a mild, inexpensive, and highly efficient choice that tolerates a wide range of functional groups.[6]

  • Condensation & Cyclization: The newly formed diamine reacts with the aldehyde. One amine group forms a Schiff base with the aldehyde carbonyl.

  • Intramolecular Cyclization: The second amine group then attacks the imine carbon in an intramolecular fashion to form the five-membered imidazole ring.

  • Aromatization: A final oxidation/dehydration step yields the stable, aromatic benzimidazole ring system.

Diagram 1: General Workflow for Benzimidazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reductive Cyclization cluster_2 Work-up & Purification A 2-Nitro-4-(SF5)aniline D Mix & Dissolve A->D B Aldehyde (R-CHO) B->D C Solvent (e.g., Ethanol) C->D E Add Na2S2O4 Solution D->E Transfer to Reaction Vessel F Heat to Reflux (e.g., 80°C) E->F G Cool to RT F->G Monitor by TLC H Precipitate Product G->H I Filter & Wash H->I J Recrystallize/Column Chromatography I->J K Final Product: 5-(SF5)benzimidazole J->K

Caption: One-pot synthesis of 5-(SF₅)benzimidazoles.

Detailed Laboratory Protocol

This protocol is a general method adapted from established procedures for o-nitroanilines and can be optimized for specific aldehydes.[6]

Materials:

  • 2-Nitro-4-(pentafluorosulfanyl)aniline

  • Selected aldehyde (aromatic or aliphatic)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Water (deionized)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Nitro-4-(pentafluorosulfanyl)aniline (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol (approx. 0.2 M concentration).

  • Initiate Reaction: Begin stirring the solution at room temperature.

  • Reducing Agent Addition: In a separate beaker, prepare a solution of sodium dithionite (3.0-4.0 eq) in water. Add this aqueous solution dropwise to the reaction mixture over 10-15 minutes. Note: The reaction is often exothermic.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting nitroaniline spot has been completely consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add cold water to the flask. The product will often precipitate out of the solution.

    • Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purification:

    • Dry the crude product under vacuum.

    • If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Diagram 2: Reaction Mechanism

G Start 2-Nitro-4-(SF5)aniline + R-CHO Intermediate1 In situ generation of 4-(SF5)-o-phenylenediamine Start->Intermediate1  Na2S2O4 (Reduction of NO2) Intermediate2 Schiff Base Formation Intermediate1->Intermediate2  Condensation with R-CHO   Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3  Intramolecular Nucleophilic Attack   Product 2-R-5-(SF5)benzimidazole Intermediate3->Product  Dehydration/ Aromatization  

Caption: Key steps in the reductive cyclization mechanism.

Expanding the Heterocyclic Toolkit

The in situ generated 4-(pentafluorosulfanyl)-o-phenylenediamine is not limited to reacting with aldehydes. This versatile intermediate can be trapped with a variety of other electrophiles to generate a wider range of novel SF₅-substituted heterocycles.

Table 2: Potential Heterocyclic Systems from 4-(SF₅)-o-phenylenediamine
Electrophile PartnerResulting HeterocyclePotential Application Area
α-Diketones (e.g., benzil)QuinoxalinesKinase Inhibitors, Antimicrobials
Carboxylic Acids (or esters)Benzimidazoles (alternative route)Anthelmintics, Antivirals
Phosgene EquivalentsBenzimidazolonesCNS Agents, Antihypertensives
Carbon DisulfideBenzimidazole-2-thionesAntifungals, Enzyme Inhibitors

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material remains) 1. Insufficient reducing agent. 2. Low reaction temperature. 3. Deactivated aldehyde.1. Add an additional 0.5-1.0 eq of Na₂S₂O₄. 2. Ensure the reaction is at a steady reflux. 3. Use a fresh bottle of the aldehyde.
Low Yield 1. Product is partially soluble in the work-up solvent. 2. Side reactions (e.g., aldehyde self-condensation). 3. Inefficient precipitation.1. Reduce the amount of water used for precipitation or perform an extraction with ethyl acetate. 2. Ensure slow, controlled addition of the reducing agent. 3. Cool the slurry for a longer period in an ice bath before filtering.
Impure Product 1. Incomplete washing of the precipitate. 2. Unreacted aldehyde contamination.1. Wash the filter cake with additional cold water and ethanol. 2. Purify via column chromatography or recrystallization.

Conclusion

2-Nitro-4-(pentafluorosulfanyl)aniline is a powerful and strategically important building block for modern medicinal chemistry. Its ability to serve as a precursor to a wide array of SF₅-substituted heterocycles via robust and scalable methods like one-pot reductive cyclization makes it an invaluable tool. By leveraging the unique properties of the pentafluorosulfanyl group, researchers can access novel chemical matter with enhanced potential for drug discovery and development. The protocols and insights provided herein serve as a foundational guide for scientists to explore this exciting area of fluorine chemistry.

References

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

  • Kaldhi, D., et al. (2018). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. ResearchGate. [Link]

  • Organic Chemistry Portal. Benzimidazole Synthesis. [Link]

  • Preston, P. N. (1974). The Chemistry of the Benzimidazoles. Chemical Reviews. [Link]

  • Hanan, E. J., et al. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Synlett, 2010(18), 2759-2764. [Link]

  • Wang, X., et al. (2008). a facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. Arkivoc. [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]

  • Kordnezhadian, R., et al. (2022). Recent advances in the chemistry and the application of SF5-compounds. ResearchGate. [Link]

  • Saetan, J., et al. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Mahidol University. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. [Link]

  • Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Omega. [Link]

  • AA Blocks. (2025). Safety Data Sheet for 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene. [Link]

  • Ajenjo, J. M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Söderberg, B. C. G. (2023). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]

  • Ajenjo, J. M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

  • Utecht, M., et al. (2020). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Journal of Materials Chemistry C. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Nitro-4-(pentafluorosulfanyl)aniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of unique chemical moieties is a cornerstone of modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent due to its exceptional electronegativity, metabolic stability, and lipophilicity, often being dubbed a "super trifluoromethyl" group.[1] This document provides a detailed guide for researchers on the application of 2-Nitro-4-(pentafluorosulfanyl)aniline as a versatile building block in the synthesis of next-generation kinase inhibitors. We will explore its reactivity, provide hypothetical, yet mechanistically sound, synthetic protocols, and discuss its potential to enhance the pharmacological properties of kinase inhibitors targeting critical signaling pathways in oncology.

Introduction: The Strategic Advantage of the Pentafluorosulfanyl Group in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Small molecule kinase inhibitors have revolutionized cancer therapy, with many functioning as ATP-competitive inhibitors that bind to the kinase hinge region.[3] The aniline scaffold is a privileged structure in this context, forming the core of numerous approved drugs that target kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2]

The pentafluorosulfanyl (SF₅) group offers a unique combination of properties that can be exploited in kinase inhibitor design:[1]

  • High Electronegativity: The strong electron-withdrawing nature of the SF₅ group can significantly influence the electronic properties of the aniline ring, potentially modulating the pKa of the amine and its binding interactions within the ATP pocket.[1]

  • Metabolic Stability: The robust nature of the S-F bonds confers high resistance to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.[1]

  • Increased Lipophilicity: Despite its high polarity, the SF₅ group can enhance the overall lipophilicity of a molecule, which may improve cell membrane permeability and bioavailability.[1]

  • Steric Influence: The conical shape and steric bulk of the SF₅ group can be used to probe and occupy specific pockets within the kinase active site, potentially leading to enhanced selectivity and potency.

2-Nitro-4-(pentafluorosulfanyl)aniline combines the advantageous properties of the SF₅ group with the established utility of the nitroaniline scaffold. The nitro group serves as a powerful electron-withdrawing group, activating the aniline ring for subsequent reactions, and can also be readily converted to an amine, providing a handle for further chemical elaboration.

Physicochemical Properties of 2-Nitro-4-(pentafluorosulfanyl)aniline

A comprehensive understanding of the physicochemical properties of this building block is essential for its effective utilization in synthesis and for predicting the properties of the resulting inhibitors.

PropertyValue (Predicted/Estimated)Rationale/Significance
Molecular Formula C₆H₃F₅N₂O₂S-
Molecular Weight 278.16 g/mol Important for stoichiometric calculations in synthesis.
pKa (of aniline NH₂) ~1-2The strong electron-withdrawing effects of both the nitro and SF₅ groups significantly reduce the basicity of the aniline nitrogen, influencing its reactivity and binding characteristics.
LogP ~2.5-3.5The lipophilic SF₅ group contributes to a higher LogP, suggesting good potential for membrane permeability of its derivatives.[1]
Appearance Yellow to orange crystalline solid (Predicted)Typical for nitroaniline compounds.

Synthetic Application: A Protocol for the Synthesis of a Hypothetical Kinase Inhibitor

This section outlines a detailed, two-step protocol for the synthesis of a hypothetical kinase inhibitor based on a 4-anilinoquinazoline core, a common scaffold in EGFR inhibitors.[2] This protocol leverages 2-Nitro-4-(pentafluorosulfanyl)aniline as a key building block.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of the Nitro Group A 2-Nitro-4-(pentafluorosulfanyl)aniline C N-(6,7-dimethoxyquinazolin-4-yl)-2-nitro-4-(pentafluorosulfanyl)aniline A->C B 4-Chloro-6,7-dimethoxyquinazoline B->C D N-(6,7-dimethoxyquinazolin-4-yl)-2-nitro-4-(pentafluorosulfanyl)aniline F Hypothetical Kinase Inhibitor: N⁴-(2-amino-4-(pentafluorosulfanyl)phenyl)-6,7-dimethoxyquinazolin-4-amine D->F E Catalytic Hydrogenation (e.g., Pd/C, H₂) E->F G A Prepare Reagents: Kinase, Substrate, ATP, Test Compound B Incubate Kinase and Test Compound A->B C Initiate Kinase Reaction (add Substrate/ATP) B->C D Stop Kinase Reaction & Deplete remaining ATP C->D E Convert ADP to ATP D->E F Measure Luminescence E->F G Data Analysis (IC₅₀ determination) F->G G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor SF₅-Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline

Welcome to the technical support center for the synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The pentafluorosulfanyl (SF₅) group is of growing importance in medicinal chemistry, often referred to as a "super-trifluoromethyl" group due to its unique electronic properties, lipophilicity, and metabolic stability, which can enhance the pharmacological profile of drug candidates.[1] However, its synthesis can be challenging. This guide provides field-proven insights and detailed protocols to help you succeed.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 2-Nitro-4-(pentafluorosulfanyl)aniline?

A1: The most direct and common method is the electrophilic nitration of 4-(pentafluorosulfanyl)aniline. This reaction involves treating the starting aniline with a suitable nitrating agent. The key challenge lies in controlling the regioselectivity to favor the introduction of the nitro (-NO₂) group at the position ortho to the powerfully activating amino (-NH₂) group, while contending with the electronic effects of the para-SF₅ substituent.

Q2: Why is controlling regioselectivity so critical in this synthesis?

A2: The amino group is a strong ortho-, para- directing group, while the pentafluorosulfanyl group is a deactivating, meta- directing group. Since the para position is blocked, the nitration of 4-(pentafluorosulfanyl)aniline can yield two primary isomers: the desired 2-nitro product and the undesired 3-nitro product. Formation of the 3-nitro isomer is a common side reaction that complicates purification and reduces the yield of the target compound.

Q3: What are the main safety considerations for this reaction?

A3: The primary hazards are associated with the nitrating agents. Traditional mixed acid nitrations (concentrated nitric and sulfuric acids) are highly corrosive, exothermic, and can lead to runaway reactions if not controlled properly. All work should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Careful temperature control is paramount.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Q4: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

A4: Low yield is the most common issue and can stem from several factors. A systematic approach to optimization is crucial.

  • Cause 1: Suboptimal Nitrating Agent & Conditions: Harsh conditions (e.g., high concentration of H₂SO₄, high temperature) can lead to degradation of the aniline starting material or the product.

    • Solution: Consider using a milder nitrating agent. While mixed acid is common, alternatives like acetyl nitrate, generated in situ, can offer better control and reduce degradation, a strategy successfully employed in the synthesis of other sensitive nitroaromatics.[2][3] Additionally, performing the reaction at a lower temperature (e.g., 0 °C to 5 °C) can significantly improve the yield by minimizing side reactions.

  • Cause 2: Poor Regioselectivity: The formation of the 3-nitro isomer is a major cause of reduced yield for the desired 2-nitro product.

    • Solution: The choice of solvent and acid catalyst can influence the isomer ratio. Acetic acid is often used as a solvent, and the reaction can be catalyzed by sulfuric acid. Experimenting with the ratio of acetic acid to sulfuric acid can help optimize regioselectivity. In some cases, protecting the amine group as an amide before nitration, followed by deprotection, can offer superior regiocontrol, though this adds steps to the synthesis.

  • Cause 3: Inefficient Purification: Significant product loss can occur during workup and purification.

    • Solution: Optimize your purification protocol. Recrystallization is often preferred for larger scales if a suitable solvent system can be found. For smaller scales or to separate close-running isomers, column chromatography is more effective.[4] See Protocol 2 for a detailed guide.

Optimization of Reaction Conditions: A Comparative Overview
Nitrating Agent Temperature Solvent Typical Yield (Theoretical) Key Advantages/Disadvantages
HNO₃ / H₂SO₄0 - 10 °CAcetic Acid40 - 60%Adv: Inexpensive, potent. Disadv: Harsh, risk of degradation, moderate regioselectivity.
Acetyl Nitrate0 - 5 °CAcetic Anhydride65 - 80%Adv: Milder, often higher yield and better selectivity.[2] Disadv: Reagent instability, requires careful preparation.
KNO₃ / H₂SO₄5 - 15 °CSulfuric Acid50 - 65%Adv: Solid reagent, easier handling than nitric acid. Disadv: Can still be aggressive.

Q5: My TLC shows multiple spots, including one very close to my product. What are these impurities?

A5: Besides unreacted starting material, the most common impurities are:

  • 3-Nitro-4-(pentafluorosulfanyl)aniline: The primary isomeric byproduct. It often has a slightly different polarity, making separation by column chromatography feasible but sometimes challenging.

  • Dinitrated Products: Although less common due to the deactivating nature of the nitro and SF₅ groups, over-nitration can occur under harsh conditions.

  • Oxidation Byproducts: Anilines are susceptible to oxidation, leading to colored, often tarry impurities. This is exacerbated by strong acid and high temperatures.

Troubleshooting Workflow for Low Yield & Impurities

G start Low Yield or High Impurity Issue check_temp Was Temperature Strictly Controlled? start->check_temp check_reagent Is the Nitrating Agent Optimal? check_temp->check_reagent Yes action_temp Action: Implement Ice Bath Cooling (0-5 °C) and Monitor Internal Temp. check_temp->action_temp No check_purity Are Impurities Isomeric or Degradation? check_reagent->check_purity Yes action_reagent Action: Switch to Milder Reagent (e.g., Acetyl Nitrate) or Adjust Acid Ratio. check_reagent->action_reagent No action_isomer Action: Optimize Purification. Use High-Resolution Column Chromatography. check_purity->action_isomer Isomeric action_degrade Action: Lower Temp Further. Ensure Anhydrous Conditions. Use Degassed Solvents. check_purity->action_degrade Degradation

Caption: Troubleshooting logic for synthesis optimization.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis via Mixed Acid Nitration

This protocol outlines a standard procedure for the nitration of 4-(pentafluorosulfanyl)aniline.

Materials:

  • 4-(pentafluorosulfanyl)aniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ice, Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate, Hexane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-(pentafluorosulfanyl)aniline (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of chilled concentrated sulfuric acid.

  • Add the nitrating mixture to the dropping funnel and add it to the reaction flask dropwise over 30-60 minutes. Maintain the internal temperature strictly between 0-5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious of gas evolution.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column using a gradient solvent system, starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The 3-nitro isomer will typically elute before the more polar 2-nitro product.

  • Collect fractions and monitor by TLC to identify those containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 2-Nitro-4-(pentafluorosulfanyl)aniline as a solid.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage start Dissolve 4-(SF5)aniline in Acetic Acid cool Cool to 0-5 °C start->cool add_h2so4 Add H2SO4 cool->add_h2so4 add_nitrating Add Nitrating Mix (HNO3/H2SO4) add_h2so4->add_nitrating react Stir for 1-2h at 0-5 °C add_nitrating->react quench Quench on Ice react->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry & Concentrate extract->dry column Silica Gel Column Chromatography dry->column isolate Isolate Pure Fractions & Evaporate column->isolate product Pure Product isolate->product

Caption: Overall workflow from synthesis to pure product.

References
  • Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. (2014). PubMed.
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). White Rose Research Online.
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (n.d.). PMC - PubMed Central.
  • How can 2-fluoro-5-nitroaniline be synthesized? (n.d.). Guidechem.
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). PubMed.
  • Mechanistic investigation for the imino‐pentafluorosulfanylation of styrene derivatives. (n.d.).
  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitr
  • Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. (2014).
  • Process for preparing 2-fluoro-5-nitroaniline. (1984).
  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitr
  • Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. (2024). Comptes Rendus Chimie.
  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline. (1990).
  • The optimization of aniline reaction conditions. (2022).
  • Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (2015).
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). PubMed Central.
  • Technical Support Center: Synthesis and Purification of 2-(4-fluorophenyl)quinolin-7-amine. (2025). Benchchem.

Sources

Optimization

Technical Support Center: Synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline

Welcome to the technical support guide for the synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers navigate the complexities of this synthesis. The pentafluorosulfanyl (SF₅) group is of significant interest in medicinal and agrochemical research due to its unique electronic properties and metabolic stability.[1][2] The successful and regioselective introduction of a nitro group onto the 4-(pentafluorosulfanyl)aniline scaffold is a critical step for further derivatization, but it is often plagued by side reactions. This guide is designed to explain the causality behind these challenges and provide robust solutions.

Section 1: Understanding the Core Reaction: A Tale of Two Substituents

The synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline is achieved through the electrophilic aromatic substitution (nitration) of 4-(pentafluorosulfanyl)aniline. The primary challenge in this reaction is controlling the regioselectivity, which is dictated by the powerful and opposing electronic effects of the two substituents on the aromatic ring: the amino (-NH₂) group and the pentafluorosulfanyl (-SF₅) group.

  • The Amino (-NH₂) Group: This is a strongly activating group that donates electron density into the ring through resonance (+M effect). It powerfully directs incoming electrophiles to the positions ortho and para to itself.[3][4] Since the para position is already occupied by the -SF₅ group, the -NH₂ group directs the incoming nitronium ion (NO₂⁺) to the 2- and 6-positions.

  • The Pentafluorosulfanyl (-SF₅) Group: This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms (-I effect). It is a deactivating group and is considered a meta-director for electrophilic aromatic substitutions.[5][6][7]

The desired product, 2-Nitro-4-(pentafluorosulfanyl)aniline , forms from substitution ortho to the highly influential amino group. Therefore, reaction conditions must be optimized to favor the directing effect of the -NH₂ group while mitigating potential side reactions.

G cluster_reagents Reagents cluster_products Potential Products Start 4-(Pentafluorosulfanyl)aniline Reaction Reaction Start->Reaction Electrophilic Aromatic Substitution NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->Reaction Desired Desired Product: 2-Nitro-4-(SF₅)aniline Side1 Side Product: 3-Nitro-4-(SF₅)aniline Side2 Oxidation Products (Tars) Reaction->Desired Ortho-directing -NH₂ dominates Reaction->Side1 Meta-directing -NH₃⁺ forms Reaction->Side2 Harsh acidic conditions

Caption: Overview of the nitration reaction pathways.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low, and the crude product is a dark, tar-like material. What is happening?

A: This is a classic sign of oxidation and degradation of the aniline starting material. The amino group makes the aromatic ring highly electron-rich and thus susceptible to oxidation by strong nitrating agents like concentrated nitric acid.

  • Causality: The combination of a strong oxidizing agent (HNO₃) and a highly activated aromatic ring leads to uncontrolled side reactions, including polymerization and degradation, resulting in the formation of intractable tars.

  • Troubleshooting & Solution:

    • Protect the Amino Group: The most effective solution is to temporarily convert the highly activating -NH₂ group into a less activating N-acetyl group (-NHCOCH₃). This is done by reacting the starting material with acetic anhydride. The resulting acetanilide is still an ortho, para-director but is significantly less prone to oxidation. The acetyl group can be easily removed by acid or base hydrolysis after nitration to yield the desired product.[8][9]

    • Strict Temperature Control: Nitration is a highly exothermic reaction. The reaction vessel must be maintained at a low temperature (e.g., 0-5 °C) using an ice bath to minimize thermal decomposition and side reactions.

    • Use Milder Nitrating Agents: While less common for this specific transformation, exploring milder nitrating agents such as tert-butyl nitrite (tBuONO) could be an alternative for sensitive substrates.[10]

Q2: My main product isn't the desired 2-nitro isomer. I'm getting a significant amount of the 3-nitro isomer instead. Why?

A: You are observing the consequences of amino group protonation . In the strongly acidic medium required for nitration (e.g., concentrated H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).

  • Causality: The anilinium ion is a powerful electron-withdrawing group (-I effect) and is strongly deactivating and meta-directing .[3][8][9] This completely reverses the desired regioselectivity, causing the nitronium ion to add at the position meta to the -NH₃⁺ group, yielding the undesired 3-nitro isomer.

G Start 4-(SF₅)aniline Protonation Protonation of -NH₂ Start->Protonation Acid Strong Acid (H₂SO₄) Acid->Protonation Anilinium Formation of Anilinium Ion (-NH₃⁺) Protonation->Anilinium Effect Group becomes Meta-Directing Anilinium->Effect Nitration Nitration (NO₂⁺) Anilinium->Nitration Product Undesired Product: 3-Nitro-4-(SF₅)aniline Nitration->Product

Caption: Pathway to the undesired meta-isomer.

  • Troubleshooting & Solution: This problem is definitively solved by protecting the amino group as an acetanilide before nitration, as described in Q1. The amide nitrogen is far less basic and does not get protonated under nitrating conditions, thus preserving its ortho, para-directing influence.

Q3: How can I confirm the isomeric purity and structure of my product?

A: A combination of standard analytical techniques is essential for unambiguous structure confirmation and purity assessment.

TechniquePurposeKey Observations
¹H NMR Structural ElucidationThe aromatic region will clearly distinguish between isomers based on coupling patterns and chemical shifts. The 2-nitro isomer will show three distinct aromatic protons, while the 3-nitro isomer will have a different splitting pattern.
¹⁹F NMR Confirm -SF₅ GroupA characteristic signal for the SF₅ group (typically a doublet of quintets or a complex multiplet) confirms its presence and integrity.
GC-MS / LC-MS Purity & Mass CheckDetermines the purity of the sample by separating isomers and provides the molecular weight of the components, confirming the addition of a single nitro group.
HPLC Quantitative PurityProvides a precise quantitative measure of the isomeric ratio and overall purity of the final product.

Q4: I'm struggling to purify the 2-nitro product from the unreacted starting material and other isomers. What are the best methods?

A: Silica gel column chromatography is the most reliable method for separating the desired product from isomers and impurities.

  • Causality: The different isomers have distinct polarities. The 2-nitro isomer, with potential for intramolecular hydrogen bonding between the -NH₂ and -NO₂ groups, often has a different polarity compared to the 3-nitro isomer and the more polar starting material.

  • Troubleshooting & Solution:

    • Solvent System: A gradient or isocratic system of non-polar and polar solvents is effective. Start with a system like Hexane/Ethyl Acetate (e.g., 9:1 or 4:1 v/v) and gradually increase the polarity if needed.

    • Monitoring: Use Thin Layer Chromatography (TLC) to identify a solvent system that gives good separation between the spots corresponding to the starting material, the desired product, and side products before running the column.

    • Alternative: For crystalline products, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be an effective method to remove minor impurities, especially after a primary chromatographic separation.

Section 3: Recommended Experimental Protocols

To maximize yield and purity, a protected amine strategy is strongly advised.

Protocol 1: Synthesis via Protected Amine Strategy

Step A: Acetylation of 4-(Pentafluorosulfanyl)aniline

  • Dissolve 4-(pentafluorosulfanyl)aniline (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-(4-(pentafluorosulfanyl)phenyl)acetamide, which can often be used in the next step without further purification.

Step B: Nitration of N-(4-(pentafluorosulfanyl)phenyl)acetamide

  • Cool concentrated sulfuric acid (e.g., 5 mL per gram of acetanilide) to 0 °C in an ice bath.

  • Slowly add the N-(4-(pentafluorosulfanyl)phenyl)acetamide from Step A in portions, ensuring the temperature does not exceed 5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid in a separate flask, keeping it cold.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Step C: Hydrolysis of the N-acetyl Group

  • Suspend the crude nitro-acetanilide from Step B in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

  • Heat the mixture to reflux for 2-4 hours until TLC analysis shows complete conversion to the free amine.

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous NaOH or NH₄OH) until basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-Nitro-4-(pentafluorosulfanyl)aniline.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in hexane and pack it into a column of appropriate size.

  • Dissolve the crude product from Protocol 1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent to get a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the column with a Hexane/Ethyl Acetate solvent system (start with a low polarity, e.g., 95:5, and gradually increase the ethyl acetate concentration).

  • Collect fractions and analyze them by TLC to pool the pure product fractions.

  • Evaporate the solvent from the pure fractions to obtain the final product, 2-Nitro-4-(pentafluorosulfanyl)aniline.

Section 4: Troubleshooting Workflow

G Start Problem with Synthesis Yield Low Yield or No Reaction? Start->Yield Purity Impure Product or Wrong Isomer? Start->Purity Tar Dark Tar Observed? Yield->Tar MetaIsomer Significant 3-Nitro Isomer Detected? Purity->MetaIsomer Oxidation Diagnosis: Oxidation of Aniline Tar->Oxidation Yes NoReaction Starting Material Unchanged? Tar->NoReaction No Sol_Protect Solution: 1. Protect -NH₂ as acetanilide. 2. Maintain Temp < 5°C. Oxidation->Sol_Protect Deactivation Diagnosis: Ring Deactivation (-NH₃⁺ formation) NoReaction->Deactivation Yes Sol_Protect2 Solution: Protect -NH₂ group to prevent protonation and deactivation. Deactivation->Sol_Protect2 Protonation Diagnosis: -NH₂ Protonation Leading to Meta-Direction MetaIsomer->Protonation Yes Purification Difficulty Separating Products? MetaIsomer->Purification No Sol_Protect3 Solution: Protect -NH₂ as acetanilide to ensure Ortho-direction. Protonation->Sol_Protect3 Column Solution: Use Silica Gel Chromatography. Optimize solvent system (Hexane/EtOAc) with TLC guidance. Purification->Column Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Dufour, J., et al. (2023). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. National Institutes of Health. Available at: [Link]

  • Vida, N., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]

  • Nava, E. L., et al. (2008). 4-Aminophenylsulfur pentafluoride. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • O'Brien, C. J., et al. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available at: [Link]

  • Various Authors. (2014). Why does ortho nitro aniline form only 2% on performing nitration of aniline?. ResearchGate. Available at: [Link]

  • Welch, J. T. & Lim, D. S. (2007). The pentafluorosulfanyl group in medicinal chemistry.
  • Vida, N., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Beier, P., et al. (2011). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemistry—A European Journal. Available at: [Link]

  • Vida, N., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF₅‑Containing Anisole, Phenols, and Anilines. Figshare. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Available at: [Link]

  • Le, T. V. & Daugulis, O. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications. Available at: [Link]

  • The Cynical Chemist. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Beier, P., et al. (2011). Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions. The Journal of Organic Chemistry. Available at: [Link]

  • Filo. (2024). Although aniline is known as ortho-para director, nitration of aniline... Filo. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Nitro-4-(pentafluorosulfanyl)aniline

Introduction Welcome to the technical support guide for 2-Nitro-4-(pentafluorosulfanyl)aniline. This document is intended for researchers, scientists, and drug development professionals who are utilizing this unique comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Nitro-4-(pentafluorosulfanyl)aniline. This document is intended for researchers, scientists, and drug development professionals who are utilizing this unique compound in their work. The presence of three distinct functional groups—the aniline amine, the aromatic nitro group, and the pentafluorosulfanyl (SF₅) group—imparts specific reactivity and stability characteristics that require careful consideration during handling, storage, and experimentation. This guide provides in-depth answers to frequently encountered issues and offers robust troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of 2-Nitro-4-(pentafluorosulfanyl)aniline is a light yellow solid, but I have an older batch that has turned dark brown. What happened, and is it still usable?

A: The color change from yellow to dark brown is a common observation for many aniline-containing compounds and is typically indicative of oxidation.[1] The primary amino group (-NH₂) of the aniline moiety is susceptible to air oxidation, which can lead to the formation of highly colored polymeric impurities.[1] While the pentafluorosulfanyl (SF₅) group is known for its high chemical stability, the aniline portion of the molecule retains its characteristic reactivity.[2]

Is it still usable? The usability of the darkened material depends entirely on your specific application.

  • For sensitive applications: (e.g., catalysis, quantitative analysis, GMP synthesis), the presence of impurities is unacceptable. The impurities could interfere with your reaction, poison a catalyst, or generate erroneous analytical results. In this case, the material should be discarded or purified before use.

  • For less sensitive applications: (e.g., preliminary screening, non-quantitative reactions), the material might be usable, but you must proceed with caution. The actual concentration of the desired compound is lower than expected, which will affect stoichiometry.

We strongly recommend performing a purity check (see Protocol 1: TLC Analysis below) before using any discolored material.

Q2: What are the optimal storage conditions to prevent the degradation of 2-Nitro-4-(pentafluorosulfanyl)aniline?

A: Based on the known reactivity of its functional groups, the following storage conditions are recommended to maximize shelf life:

  • Temperature: Store in a cool location. Refrigeration is often recommended for anilines to slow the rate of oxidation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent oxidation of the aniline group. After each use, flush the container headspace with an inert gas before sealing.

  • Light: Store in a dark or amber-colored vial to protect against potential light-induced degradation. Nitroaromatic compounds can be light-sensitive.

  • Moisture: Keep the container tightly sealed in a dry environment, such as in a desiccator, to prevent moisture absorption.

These recommendations are consistent with general guidelines for storing reactive organic chemicals, particularly anilines and nitro compounds.[3][4][5]

Q3: Is the pentafluorosulfanyl (SF₅) group itself stable to common laboratory reagents and conditions?

A: Yes, the SF₅ group is exceptionally robust and is a key reason for its use in medicinal chemistry and materials science.[6] It exhibits high thermal and chemical stability due to the strong sulfur-fluorine bonds.[2] It is generally resistant to both strong acids and bases, as well as many oxidizing and reducing agents, under typical laboratory conditions.[7] However, under harsh photolytic (UV light) conditions, the SF₅ group can be degraded.[8] For most synthetic applications, you can consider the SF₅ group to be a highly stable spectator.

Q4: I am planning a reaction to reduce the nitro group. Will this affect the aniline or SF₅ groups?

A: Selective reduction of the nitro group in the presence of an aniline is a standard transformation, but care must be taken.

  • SF₅ Group: The pentafluorosulfanyl group is highly resistant to most chemical reductions and will not be affected.

  • Aniline Group: The aniline group is generally stable to many nitro reduction conditions.

  • Recommended Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and effective method. Other methods like using iron powder in the presence of an acid have also been shown to selectively reduce nitro groups on similar structures.[9]

It is crucial to choose a reduction method that is selective for the nitro group. Aggressive reducing agents could potentially lead to unwanted side reactions.

Troubleshooting Guide

Issue Observed Potential Cause(s) Recommended Solution(s)
Inconsistent Reaction Yields 1. Degraded Starting Material: The compound has oxidized, reducing the effective molar quantity. 2. Incompatible Reagents: The compound may be incompatible with strong oxidizing agents or strong bases.[3][10]1. Verify Purity: Before starting, run a quick purity check using TLC (See Protocol 1 ) or another analytical method (NMR, LC-MS). 2. Review Reagent Compatibility: Avoid strong oxidants which can degrade the aniline moiety.[1][11][12] Check the Safety Data Sheet (SDS) for your specific reagents for known incompatibilities.
Multiple Unexpected Spots on TLC 1. On-Plate Decomposition: The compound may be unstable on the silica gel (which is slightly acidic). 2. Degradation During Workup: Exposure to acidic or basic aqueous solutions during extraction may cause degradation.1. Use Neutralized Silica: If decomposition on the plate is suspected, try using silica gel that has been neutralized with triethylamine. 2. Minimize Workup Time: Perform extractions quickly and at low temperatures. Avoid prolonged contact with strong acids or bases.
Poor Solubility in Aprotic Solvents 1. Formation of Salts/Polymeric Impurities: The presence of ionic or high-molecular-weight impurities from degradation can significantly reduce solubility.1. Attempt Recrystallization: Purify the material via recrystallization from a suitable solvent system to remove impurities. 2. Use a Co-solvent: Small amounts of a more polar solvent like DMSO or DMF can sometimes aid in solubilizing difficult compounds.

Experimental Protocols & Workflows

Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a quick and effective way to visually assess the purity of your 2-Nitro-4-(pentafluorosulfanyl)aniline sample.

Materials:

  • TLC plate (silica gel 60 F₂₅₄)

  • Sample of 2-Nitro-4-(pentafluorosulfanyl)aniline

  • Reference sample (if available, from a new bottle)

  • Developing chamber

  • Mobile phase: A common starting point is a 7:3 mixture of Hexanes:Ethyl Acetate. This may require optimization.

  • Small vials or microcentrifuge tubes

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your 2-Nitro-4-(pentafluorosulfanyl)aniline in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane). If you have a reference sample, prepare it in the same manner.

  • Spotting: Using a capillary spotter, carefully spot a small amount of each sample solution onto the baseline of the TLC plate. Keep the spots small and distinct.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation:

    • Pure Sample: A pure sample should show a single, well-defined spot.

    • Degraded Sample: A degraded (e.g., brown) sample will likely show the main product spot along with one or more additional spots, often including material that remains on the baseline (indicative of polar, polymeric impurities).

Workflow: Handling a Suspect Sample

This workflow diagram outlines the decision-making process when you encounter a potentially degraded sample of 2-Nitro-4-(pentafluorosulfanyl)aniline.

G cluster_0 Initial Assessment cluster_1 Purity Verification cluster_2 Decision & Action Start Suspect Sample Encountered (e.g., dark color, older batch) Visual_Inspect Visual Inspection: Note color and consistency Start->Visual_Inspect TLC Perform TLC Analysis (Protocol 1) Visual_Inspect->TLC Proceed to Test Compare Compare to Reference or Expected Rf Value TLC->Compare Decision Is sample pure? (Single spot by TLC) Compare->Decision Use Proceed with Experiment Decision->Use Yes Purify Purify Sample (e.g., Recrystallization, Column Chromatography) Decision->Purify No Discard Discard and Use New Batch Decision->Discard No (If purification is not feasible) TLC_Recheck Re-run TLC Purify->TLC_Recheck Re-check purity TLC_Recheck->Use

Caption: Decision workflow for handling potentially degraded samples.

Conceptual Degradation Pathway

The primary stability concern for 2-Nitro-4-(pentafluorosulfanyl)aniline is the oxidation of the aniline functional group. While the specific intermediates and final polymeric structures can be complex, a simplified conceptual pathway involves the formation of radical species leading to dimerization and polymerization.

G A 2-Nitro-4-(pentafluorosulfanyl)aniline (Yellow Solid) B Oxidative Intermediates (e.g., Radical Cations, Nitroso derivatives) A->B  Air (O₂), Light, Heat   C Dimerized/Polymerized Products (Highly Colored, Brown Impurities) B->C  Further Oxidation / Coupling  

Caption: Conceptual pathway for the oxidative degradation of the aniline moiety.

References

  • Novel catabolic pathway for 4-Nitroaniline in a Rhodococcus sp. strain JS360.Google Scholar.
  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC - PubMed Central.PubMed Central.
  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - NIH.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
  • Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline - Benchchem.BenchChem.
  • Synthesis of Nitroarenes by Oxid
  • Aniline - Wikipedia.Wikipedia.
  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals.PLOS One.
  • Oxidation of Aniline using Different Reaction Pathways - Asian Publication Corporation.
  • Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed.PubMed.
  • SAFETY D
  • The Pentafluorosulfanyl Group (SF5) - Rowan Scientific.Rowan Scientific.
  • Technical Support Center: Stability of SF5-Functionalized Molecules - Benchchem.BenchChem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.Thermo Fisher Scientific.
  • Safety D
  • SAFETY DATA SHEET - Thermo Fisher Scientific.Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • SAFETY D
  • 2 - SAFETY D
  • 1.10 The Pentafluorosulfanyl Group (SF5) | Request PDF - ResearchGate.
  • Safety Data Sheet: 2-Nitroaniline - Carl ROTH.Carl ROTH.
  • Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines | Request PDF - ResearchGate.
  • Do the -SF5 Groups Improve the Explosive Properties of Fluo-Rine-Containing Compounds?[v1] | Preprints.org.Preprints.org.
  • Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegrad
  • Pentafluorosulfanyl (SF5) technology - Melius Organics.Melius Organics.
  • 2-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 69159 - PubChem.PubChem.
  • Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed.PubMed.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed Central.PubMed Central.
  • Pentafluorosulfanyl aniline | C6H6F5NS | CID 88249102 - PubChem - NIH.
  • 2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772 - PubChem.PubChem.
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - ResearchGate.
  • EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents.

Sources

Optimization

Overcoming low reactivity of "2-Nitro-4-(pentafluorosulfanyl)aniline"

Welcome to the dedicated technical support guide for 2-Nitro-4-(pentafluorosulfanyl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Nitro-4-(pentafluorosulfanyl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique chemical behavior of this highly functionalized aniline derivative. The powerful electron-withdrawing nature of both the ortho-nitro group and the para-pentafluorosulfanyl (SF₅) group renders this molecule exceptionally stable but also presents significant challenges in achieving desired chemical transformations.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Compound Profile: Understanding the Challenge

2-Nitro-4-(pentafluorosulfanyl)aniline is characterized by an aromatic ring under extreme electronic demand. The SF₅ group is one of the most powerfully electron-withdrawing groups known, a consequence of the high electronegativity of fluorine and the hypervalent state of the sulfur atom. Its effect, combined with the ortho-nitro group, profoundly deactivates the entire molecule:

  • Aniline Nitrogen: The lone pair of the amino group is significantly delocalized into the electron-deficient ring, drastically reducing its nucleophilicity and basicity.

  • Aromatic Ring: The ring is highly electron-poor, making it resistant to electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution (SNAr).

This electronic profile is the root cause of the compound's "low reactivity" in many standard transformations.

Critical Safety & Handling Information

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). Nitroanilines are toxic and can be readily absorbed through the skin.[1][2]

PropertyValueReference
Physical State Solid, Dark Yellow / Crystal Powder[1][3]
Melting Point 146 - 151 °C[3]
Boiling Point 332 °C[1][3]
Solubility Insoluble in water.[1]
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[1][2]

Handling Recommendations:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[4]

  • Avoid creating dust.[1]

  • Store in a tightly closed container in a dry, well-ventilated place away from oxidizing agents.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered when working with 2-Nitro-4-(pentafluorosulfanyl)aniline in a question-and-answer format.

Question 1: My N-acylation (or N-alkylation) reaction is showing no conversion. What is happening and how can I fix it?

Root Cause Analysis: The aniline nitrogen in your substrate is an extremely weak nucleophile. Standard conditions (e.g., acyl chloride with pyridine or triethylamine at room temperature) are often insufficient to drive the reaction forward. The lone pair is unavailable for nucleophilic attack due to the potent resonance and inductive withdrawal by the NO₂ and SF₅ groups.

Solutions & Protocols:

  • Employ Highly Reactive Electrophiles: Switch from standard acyl chlorides to more potent acylating agents like acid anhydrides or use activating additives.

  • Utilize Stronger Bases and Higher Temperatures: A non-nucleophilic, strong base can help deprotonate the aniline, though this is challenging. More commonly, high temperatures are required to overcome the activation energy.

  • Lewis Acid Catalysis: A Lewis acid can coordinate to the electrophile, making it more reactive. For certain reactions, Lewis acids like Ca(NTf₂)₂ have been shown to activate related sulfonimidoyl fluorides for reaction with anilines, proceeding even at room temperature.[5] While a different reaction, the principle of Lewis acid activation is relevant.

dot

Sandmeyer_Workflow A Start: 2-Amino-5-(pentafluorosulfanyl)aniline B Standard Conditions (NaNO₂ / aq. HCl) A->B D Alternative Method: tert-Butyl nitrite in THF/MeCN A->D E Alternative Method: Nitrosylsulfuric Acid in H₂SO₄ A->E C Failure: Low Basicity B->C F Successful Diazonium Salt Formation D->F E->F G Cu(I)X Salt (X = Cl, Br, CN) F->G H Desired Product G->H

Sources

Troubleshooting

Technical Support Center: 2-Nitro-4-(pentafluorosulfanyl)aniline

Welcome to the technical support guide for 2-Nitro-4-(pentafluorosulfanyl)aniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Nitro-4-(pentafluorosulfanyl)aniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to anticipate and resolve common issues encountered during the synthesis, purification, and analysis of this compound, ensuring the integrity and reproducibility of your results.

Frequently Asked questions (FAQs)

This section addresses common inquiries regarding the synthesis and handling of 2-Nitro-4-(pentafluorosulfanyl)aniline.

Q1: What is the most common synthetic route and what are the expected primary byproducts?

A: The most prevalent synthesis involves the electrophilic nitration of 4-(pentafluorosulfanyl)aniline. The pentafluorosulfanyl (SF₅) group is a powerful electron-withdrawing group, while the amino (-NH₂) group is strongly activating and ortho-, para-directing. Due to steric hindrance from the bulky SF₅ group, the nitration is directed primarily to the position ortho to the amino group, yielding the desired 2-nitro product. However, competing reactions can lead to several byproducts, including positional isomers and products of over-reaction. The most common byproduct is the 2,6-dinitro-4-(pentafluorosulfanyl)aniline, resulting from a second nitration event.

Q2: My reaction yield is consistently low. What are the most likely causes?

A: Low yields can stem from several factors. The most common culprits include improper temperature control during the highly exothermic nitration reaction, the use of a suboptimal nitrating agent, or insufficient reaction time.[1] The purity of the starting 4-(pentafluorosulfanyl)aniline is also crucial, as impurities can consume the nitrating agent and generate additional byproducts, complicating purification and reducing the isolated yield of the desired product.[1]

Q3: After purification, my product remains a dark or intensely yellow color. What causes this and how can it be resolved?

A: A persistent dark color often indicates the presence of oxidized species or residual dinitro byproducts. Overly harsh reaction conditions, such as excessively high temperatures, can lead to the formation of these colored impurities.[1] If standard recrystallization fails to yield a product of satisfactory color, a charcoal treatment during the recrystallization process can be effective. Dissolve the crude product in a minimal amount of a suitable hot solvent, add a small amount of activated charcoal, and heat briefly before performing a hot filtration to remove the charcoal and adsorbed impurities.[2]

Q4: What are the recommended analytical techniques for purity assessment of 2-Nitro-4-(pentafluorosulfanyl)aniline?

A: A multi-technique approach is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the purity of the main component and detecting non-volatile impurities.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard. ¹⁹F NMR is particularly useful for confirming the integrity of the SF₅ group.

Q5: Are there any specific safety considerations for handling pentafluorosulfanyl compounds?

A: Yes. While the pentafluorosulfanyl group itself is known for its high stability, the precursor reagents and reaction conditions for synthesis can pose risks.[7][8] Nitration reactions are highly energetic and must be conducted with strict temperature control behind a blast shield. The starting materials and products are aromatic nitro-amino compounds, which should be handled with appropriate personal protective equipment (PPE) as they are potentially toxic and can be absorbed through the skin.

Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental issues.

Problem 1: Multiple Unexpected Peaks in LC-MS or GC-MS Analysis
  • Potential Cause A: Isomeric Byproducts. The nitration of substituted anilines can sometimes yield a mixture of isomers. In this case, besides the main 2-nitro isomer, small amounts of other isomers might be formed.

  • Recommended Action:

    • Reaction Condition Optimization: Carefully control the reaction temperature, ideally between 0-5°C, to maximize regioselectivity. The slow, dropwise addition of the nitrating agent is critical.

    • Chromatographic Separation: Develop a robust HPLC or GC method to resolve the isomers. Method development may involve screening different stationary phases (e.g., C18, Phenyl-Hexyl for HPLC) and optimizing the mobile phase gradient or temperature program.

    • Structural Elucidation: Use mass spectrometry fragmentation patterns and NMR spectroscopy to identify the structure of the isomeric impurities.

  • Potential Cause B: Dinitration. The formation of 2,6-dinitro-4-(pentafluorosulfanyl)aniline is a common issue, especially if the reaction temperature is too high or an excess of the nitrating agent is used.

  • Recommended Action:

    • Stoichiometry Control: Use a precise molar equivalent of the nitrating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid LC-MS method to monitor the consumption of the starting material and the formation of the product and byproducts. Stop the reaction once the starting material is consumed to prevent over-reaction.

  • Potential Cause C: Unreacted Starting Material. Incomplete reaction will result in the presence of 4-(pentafluorosulfanyl)aniline in the final product.

  • Recommended Action:

    • Increase Reaction Time/Temperature: If the reaction is sluggish, consider a modest increase in reaction time or a slight, controlled increase in temperature.

    • Purification: Unreacted starting material can typically be removed via flash column chromatography or recrystallization.

Problem 2: Product Degradation Observed During Workup or Analysis
  • Potential Cause A: Thermal Instability. Aromatic nitro compounds can be thermally labile.[5] Excessive heat during solvent removal or analysis (e.g., high GC injector temperature) can cause degradation.

  • Recommended Action:

    • Minimize Heat Exposure: Use a rotary evaporator with a controlled water bath temperature for solvent removal. Avoid drying the product in a high-temperature oven for extended periods.

    • Optimize Analytical Conditions: For GC analysis, use the lowest possible injector temperature that allows for efficient volatilization. Consider using HPLC as an alternative analytical technique for thermally sensitive compounds.[4]

  • Potential Cause B: Hydrolysis of the SF₅ Group. While generally stable, the SF₅ group can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.

  • Recommended Action:

    • Neutral Workup: Ensure that the workup procedure involves neutralization to a pH of ~7 before extraction.

    • Avoid Strong Aqueous Base: When performing extractions to remove acidic impurities, use a mild base like sodium bicarbonate instead of sodium hydroxide where possible.

Byproduct Summary and Identification

The following table summarizes the most probable byproducts in the synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline.

Compound NameStructureMolecular Weight ( g/mol )Key Analytical Identifiers
2-Nitro-4-(pentafluorosulfanyl)aniline C₆H₅F₅N₂O₂248.12Desired Product. Characteristic NMR shifts and MS fragmentation.
4-(Pentafluorosulfanyl)aniline C₆H₆F₅N203.12Starting Material. Lower retention time in RPLC. Absence of -NO₂ group.
2,6-Dinitro-4-(pentafluorosulfanyl)aniline C₆H₄F₅N₃O₄293.12Dinitration Byproduct. Higher molecular weight (M+45). Distinct aromatic proton signal pattern in ¹H NMR.
3-Nitro-4-(pentafluorosulfanyl)aniline C₆H₅F₅N₂O₂248.12Isomeric Byproduct. Same mass as the product, but different retention time and NMR spectrum.

Experimental Protocols & Workflows

Protocol 1: HPLC-UV Purity Analysis

This protocol provides a general method for determining the purity of 2-Nitro-4-(pentafluorosulfanyl)aniline.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 375 nm.[9]

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to create a 0.1 mg/mL solution.

Diagram 1: Synthetic Pathway and Byproduct Formation

This diagram illustrates the primary reaction for the synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline and the pathways leading to common impurities.

Synthesis_Pathway SM 4-(Pentafluorosulfanyl)aniline (Starting Material) DP 2-Nitro-4-(pentafluorosulfanyl)aniline (Desired Product) SM->DP Primary Nitration (Ortho-directing) BP2 3-Nitro-4-(pentafluorosulfanyl)aniline (Isomeric Byproduct) SM->BP2 Minor Nitration (Meta-directing) BP1 2,6-Dinitro-4-(pentafluorosulfanyl)aniline (Dinitration Byproduct) DP->BP1 Secondary Nitration (Over-reaction) Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Synthetic route to the target compound and major byproduct pathways.

Diagram 2: Troubleshooting Workflow for Impure Product

This workflow provides a logical sequence of steps to diagnose and resolve issues with product purity.

Troubleshooting_Workflow Start Impure Product Detected (e.g., by LC-MS, NMR) Identify Identify Impurities (Mass, NMR, Retention Time) Start->Identify Cause1 Unreacted Starting Material? Identify->Cause1 Cause2 Over-reaction (Dinitro byproduct)? Identify->Cause2 Cause3 Isomeric Byproduct? Identify->Cause3 Cause1->Cause2 No Solution1 Optimize reaction time. Improve purification (Chromatography). Cause1->Solution1 Yes Cause2->Cause3 No Solution2 Reduce nitrating agent. Lower reaction temp. Monitor reaction closely. Cause2->Solution2 Yes Solution3 Lower reaction temp. Screen alternative nitrating agents. Cause3->Solution3 Yes End Purity Confirmed Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting and resolving product purity issues.

References

  • Chams, J., et al. (2002). Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities. ResearchGate. Available at: [Link]

  • Beilstein Journals. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Available at: [Link]

  • Bonnefoy, A., et al. (2012). Environmental Nitration Processes Enhance the Mutagenic Potency of Aromatic Compounds. PubMed. Available at: [Link]

  • CDC. (1994). p-NITROANILINE 5033. Available at: [Link]

  • Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Google Patents. (n.d.). CN111349032A - Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline.
  • Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available at: [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

  • National Institutes of Health. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]

  • National Institutes of Health. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Available at: [Link]

  • National Institutes of Health. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Available at: [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Available at: [Link]

  • PubMed. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. Available at: [Link]

  • PubMed. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Available at: [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available at: [Link]

  • ResearchGate. (n.d.). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Available at: [Link]

  • ResearchGate. (n.d.). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Available at: [Link]

Sources

Optimization

Improving regioselectivity in reactions of "2-Nitro-4-(pentafluorosulfanyl)aniline"

A Guide to Improving Regioselectivity in Synthetic Reactions Welcome to the technical support center for 2-Nitro-4-(pentafluorosulfanyl)aniline. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Regioselectivity in Synthetic Reactions

Welcome to the technical support center for 2-Nitro-4-(pentafluorosulfanyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the regiochemical control in reactions involving this versatile building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of its reactivity.

Understanding the Reactivity of 2-Nitro-4-(pentafluorosulfanyl)aniline

2-Nitro-4-(pentafluorosulfanyl)aniline is a unique aromatic compound featuring three distinct functional groups that significantly influence its reactivity: an electron-donating amino group (-NH2), a strongly electron-withdrawing nitro group (-NO2), and a powerfully electron-withdrawing pentafluorosulfanyl group (-SF5). The interplay of these groups dictates the regioselectivity of various chemical transformations.

The -NH2 group is a strongly activating, ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1] Conversely, the -NO2 and -SF5 groups are strongly deactivating, meta-directors.[2][3][4][5] The positions on the aromatic ring are numbered as follows:

Numbering of the 2-Nitro-4-(pentafluorosulfanyl)aniline ring.

This guide will address common challenges and provide strategies to achieve desired regioselectivity in key reaction classes.

Frequently Asked Questions (FAQs) & Troubleshooting

Electrophilic Aromatic Substitution (EAS)

Q1: I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) on 2-Nitro-4-(pentafluorosulfanyl)aniline. Where should I expect the electrophile to add, and why am I getting a mixture of products?

A1: The regiochemical outcome of EAS on this substrate is a classic example of competing directing effects.

  • The Amino Group's Influence: The -NH2 group is a powerful activating group and directs incoming electrophiles to the ortho (C6) and para (C4, already substituted) positions relative to itself.

  • The Nitro and Pentafluorosulfanyl Groups' Influence: The -NO2 and -SF5 groups are strong deactivating groups, directing electrophiles to the meta positions relative to them. This means the -NO2 group directs to C4 (substituted) and C6, while the -SF5 group directs to C2 (substituted) and C6.

Troubleshooting Poor Regioselectivity:

  • Protect the Amino Group: The high activation and directing ability of the -NH2 group often leads to multiple products and potential oxidation.[1] Protecting it as an amide (e.g., acetanilide) moderates its activating effect and sterically hinders the ortho positions, favoring substitution at the C6 position.

  • Reaction Conditions: Carefully control the reaction temperature and the choice of electrophile and catalyst. Milder conditions can sometimes favor one isomer over another. For instance, in nitration reactions, using a mixture of nitric and sulfuric acids can lead to the formation of dinitro products if the reaction is heated.[2]

Experimental Protocol: Acetylation of 2-Nitro-4-(pentafluorosulfanyl)aniline

  • Dissolve 2-Nitro-4-(pentafluorosulfanyl)aniline in a suitable solvent like dichloromethane or acetic acid.

  • Add acetic anhydride (1.1 to 1.5 equivalents) to the solution.

  • The reaction can be performed at room temperature and is typically complete within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetylated product.

Workflow for regioselective EAS via amino group protection.
Nucleophilic Aromatic Substitution (SNA_r)

Q2: I am trying to perform a nucleophilic aromatic substitution on 2-Nitro-4-(pentafluorosulfanyl)aniline. Which position is most susceptible to nucleophilic attack?

A2: The positions ortho and para to the strongly electron-withdrawing -NO2 and -SF5 groups are highly activated towards nucleophilic attack. In this molecule, the C2 and C4 positions are substituted, leaving the C6 and C5 positions as potential sites. However, the most likely site for SNAr is the displacement of a suitable leaving group. If a halogen were present at C1, C3, or C5, it would be susceptible to substitution. In the parent molecule, direct substitution of hydrogen is less common but can be achieved under specific conditions (e.g., Vicarious Nucleophilic Substitution).

Troubleshooting Unexpected Reactivity:

  • Vicarious Nucleophilic Substitution (VNS): VNS allows for the formal substitution of hydrogen. This reaction proceeds efficiently on nitroaromatics.[6] For 2-Nitro-4-(pentafluorosulfanyl)aniline, VNS would likely occur at the C3 or C5 positions.

  • Meisenheimer Complex Formation: SNAr reactions often proceed through a stabilized anionic intermediate called a Meisenheimer complex. The stability of this complex is enhanced by strong electron-withdrawing groups.[7]

Ortho-Lithiation

Q3: Can I achieve regioselective functionalization via ortho-lithiation? Which group will direct the lithiation?

A3: Yes, ortho-lithiation is a powerful tool for regioselective functionalization. In this molecule, both the protected amino group (as a carbamate, for example) and the -SF5 group can act as directed metalation groups (DMGs).

  • Directed by a Protected Amino Group: An N-Boc protected aniline is an excellent directing group for ortho-lithiation.[8] This would direct lithiation to the C6 position.

  • Directed by the -SF5 Group: The pentafluorosulfanyl group can also direct ortho-lithiation.[9][10][11] This would direct lithiation to the C3 and C5 positions. However, the presence of the nitro group may complicate this reaction.

Troubleshooting Competing Lithiation:

  • Choice of Base and Conditions: The choice of the lithiating agent (e.g., n-BuLi, s-BuLi, LDA) and the reaction temperature are critical. For -SF5 directed lithiation, lithium tetramethylpiperidide (LTMP) at low temperatures (e.g., -60 °C) has been shown to be effective.[9]

  • In Situ Trapping: It is often crucial to have the electrophile present during the lithiation to trap the organolithium species as it forms, preventing side reactions.[9][12]

Experimental Protocol: Ortho-Lithiation Directed by the -SF5 Group (Conceptual)

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-Nitro-4-(pentafluorosulfanyl)aniline in a dry, ethereal solvent (e.g., THF).

  • Cool the solution to -60 °C using a suitable cooling bath.

  • Add the chosen electrophile (e.g., chlorodimethylsilane) to the solution.

  • Slowly add a solution of lithium tetramethylpiperidide (LTMP) in a suitable solvent.

  • Allow the reaction to stir at -60 °C for a specified time, monitoring by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

G A 2-Nitro-4-(pentafluorosulfanyl)aniline B LTMP, -60°C Electrophile (E+) A->B C Lithiation at C3 or C5 B->C D Functionalized Product C->D

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline

Welcome to the technical support center for the synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable compound. The unique properties of the pentafluorosulfanyl (SF5) group, such as its high electronegativity, thermal stability, and lipophilicity, make it a compelling bioisostere in medicinal chemistry.[1][2] However, these same properties can present challenges during synthesis, particularly during scale-up.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the multi-step synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline.

Troubleshooting Guides

This section addresses specific challenges that may arise during the scale-up of the synthesis, which typically involves the nitration of a pentafluorosulfanyl-substituted aniline precursor.

Category 1: Nitration of 4-(Pentafluorosulfanyl)aniline Precursors

The introduction of the nitro group ortho to the amino group is a critical and often challenging step. A common historical method for synthesizing nitroanilines involves the protection of the amino group as an acetanilide, followed by nitration and subsequent deprotection.[3]

Problem 1: Poor Regioselectivity and Formation of Multiple Isomers

  • Possible Cause: Direct nitration of 4-(pentafluorosulfanyl)aniline can lead to a mixture of isomers due to the competing directing effects of the amino and pentafluorosulfanyl groups. The strongly acidic conditions used for nitration protonate the amino group, forming an anilinium ion which is a meta-director, while the SF5 group is also meta-directing. This can result in a complex product mixture.[3]

  • Troubleshooting Steps:

    • Protect the Amino Group: Convert the 4-(pentafluorosulfanyl)aniline to its acetanilide derivative before nitration. The acetyl group is an ortho, para-director and is less activating than the amino group, which can improve the regioselectivity of the nitration to favor the desired 2-nitro isomer.[3]

    • Control Reaction Temperature: Carefully control the temperature during the addition of the nitrating agent. Lower temperatures (0-5 °C) can enhance selectivity and minimize the formation of by-products.[3][4]

    • Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is standard.[4][5] However, for sensitive substrates, milder nitrating agents could be explored, though this may require significant process development.

Problem 2: Low Yields and Product Degradation

  • Possible Cause: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material or product, especially at elevated temperatures. The pentafluorosulfanyl group itself is generally stable under these conditions, but the aniline ring is susceptible to oxidation.[6]

  • Troubleshooting Steps:

    • Slow and Controlled Addition: Add the nitrating agent slowly and sub-surface to the reaction mixture to ensure efficient mixing and to dissipate the heat of reaction effectively.[7]

    • Efficient Heat Management: On a larger scale, heat dissipation becomes critical. Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system to maintain the desired temperature.[7][8]

    • Quenching Procedure: Pouring the reaction mixture onto ice after completion is a common method to quench the reaction and precipitate the product.[3][5] Ensure vigorous stirring during this process to prevent localized heating.

Problem 3: Difficulties in Product Isolation and Purification

  • Possible Cause: The crude product may be contaminated with unreacted starting material, isomeric by-products, and degradation products, making purification challenging.

  • Troubleshooting Steps:

    • Filtration and Washing: After precipitation, thoroughly wash the crude product with cold water to remove residual acids.[3][5]

    • Recrystallization: Recrystallization is an effective method for purifying nitroaniline derivatives.[9] The choice of solvent is critical and may require screening to find an optimal system that provides good recovery of the desired isomer while leaving impurities in the mother liquor.

    • Column Chromatography: For high-purity requirements, column chromatography can be employed, although this may be less practical for very large-scale production.

Frequently Asked Questions (FAQs)

Q1: How stable is the pentafluorosulfanyl (SF5) group during the synthesis?

A1: The SF5 group is known for its high thermal and chemical stability due to the strong sulfur-fluorine bonds.[1][6] It is generally stable to the strongly acidic conditions of nitration and a wide range of other synthetic transformations.[6] However, like any functional group, its stability is not absolute and can be compromised under very harsh conditions or with specific reagents not typically used in this synthesis.

Q2: What are the primary safety concerns when scaling up the synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline?

A2: The primary safety concerns are associated with the nitration step, which involves the use of highly corrosive and oxidizing concentrated acids.[10][11] The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[7] Nitroanilines themselves are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated area.[4][5][11]

Q3: Can I use a continuous flow reactor for the nitration step to improve safety and efficiency at scale?

A3: Yes, continuous flow chemistry is an excellent strategy for scaling up potentially hazardous reactions like nitration.[7] Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the volume of hazardous materials at any given time. This can lead to improved safety, higher yields, and better product quality.[7]

Q4: My final product is colored. How can I decolorize it?

A4: The presence of color in the final product can be due to residual impurities or oxidation byproducts. Standard purification techniques for anilines can be effective. This includes treatment with activated carbon during recrystallization or distillation under reduced pressure.[12] It is also crucial to ensure the complete removal of any nitro-intermediates from precursor steps, as these can be colored.[9][12]

Q5: What are the key analytical techniques to monitor the reaction progress and product purity?

A5: The following analytical techniques are essential:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress to determine the consumption of starting materials and the formation of the product.[9]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and the purity of the final product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the starting materials, intermediates, and the final product. ¹⁹F NMR is particularly useful for confirming the integrity of the SF5 group.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-4-(pentafluorosulfanyl)acetanilide (Intermediate)

This protocol is a generalized representation and should be optimized for specific laboratory and scale-up conditions.

  • In a suitable reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, dissolve 4-(pentafluorosulfanyl)acetanilide in a minimal amount of concentrated sulfuric acid at 0-5 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.[7]

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid 2-nitro-4-(pentafluorosulfanyl)acetanilide by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven.

Protocol 2: Hydrolysis of 2-Nitro-4-(pentafluorosulfanyl)acetanilide
  • In a round-bottom flask, suspend the crude 2-nitro-4-(pentafluorosulfanyl)acetanilide in a mixture of water and concentrated sulfuric acid.[3]

  • Heat the mixture under reflux for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.[3]

  • Cool the reaction mixture and carefully pour it into a beaker of cold water.

  • Neutralize the solution with an aqueous solution of sodium hydroxide until it is alkaline to precipitate the yellow 2-Nitro-4-(pentafluorosulfanyl)aniline.[3]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by filtration, wash thoroughly with water, and air dry.[3]

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation

Table 1: Physicochemical Properties of the Pentafluorosulfanyl (SF5) Group Compared to other Fluorinated Groups.

Functional GroupHansch Lipophilicity Parameter (π)Hammett Constant (σp)
-SF5 1.230.68
-CF3 0.880.54
-OCF3 1.040.35

Data compiled from literature sources.[13]

Visualizations

Workflow for Troubleshooting Low Purity in Final Product

G start Low Purity of 2-Nitro-4-(pentafluorosulfanyl)aniline check_isomers Presence of Isomeric Impurities? start->check_isomers check_sm Presence of Starting Material? check_isomers->check_sm No optimize_nitration Optimize Nitration: - Control Temperature - Protect Amino Group check_isomers->optimize_nitration Yes check_color Product is Colored? check_sm->check_color No increase_reaction_time Increase Reaction Time/ Temperature for Hydrolysis check_sm->increase_reaction_time Yes decolorize Decolorize: - Activated Carbon Treatment check_color->decolorize Yes final_product High Purity Product check_color->final_product No repurify Re-purify: - Recrystallization - Column Chromatography optimize_nitration->repurify repurify->final_product increase_reaction_time->repurify decolorize->repurify G start Scale-Up of 2-Nitro-4-(pentafluorosulfanyl)aniline Synthesis hazard_assessment High Hazard Potential of Nitration? start->hazard_assessment batch_reactor Batch Reactor with Enhanced Cooling hazard_assessment->batch_reactor No/Manageable flow_reactor Continuous Flow Reactor hazard_assessment->flow_reactor Yes optimize_batch Optimize Batch Conditions: - Slow Addition - Efficient Stirring batch_reactor->optimize_batch optimize_flow Optimize Flow Conditions: - Residence Time - Stoichiometry flow_reactor->optimize_flow final_product Successful Scale-Up optimize_batch->final_product optimize_flow->final_product

Sources

Reference Data & Comparative Studies

Validation

"2-Nitro-4-(pentafluorosulfanyl)aniline" vs 2-Nitro-4-(trifluoromethyl)aniline

<Senior Application Scientist Field Report Topic: 2-Nitro-4-(pentafluorosulfanyl)aniline vs. 2-Nitro-4-(trifluoromethyl)aniline: A Comparative Guide for Advanced Chemical Synthesis and Drug Discovery Introduction: Beyond...

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Field Report

Topic: 2-Nitro-4-(pentafluorosulfanyl)aniline vs. 2-Nitro-4-(trifluoromethyl)aniline: A Comparative Guide for Advanced Chemical Synthesis and Drug Discovery

Introduction: Beyond the Trifluoromethyl Group

For decades, the trifluoromethyl (CF3) group has been a workhorse in medicinal chemistry, prized for its ability to enhance metabolic stability and modulate electronic properties. However, the emergence of the pentafluorosulfanyl (SF5) group presents a compelling alternative, often referred to as a "super-trifluoromethyl" or "super-CF3" group.[1][2] This guide provides an in-depth, data-driven comparison of 2-Nitro-4-(pentafluorosulfanyl)aniline and 2-Nitro-4-(trifluoromethyl)aniline, two building blocks that exemplify the distinct advantages and applications of SF5 versus CF3 functionalization. Our analysis is tailored for researchers in drug development and advanced materials, focusing on the critical physicochemical differences that drive performance in molecular design.

Section 1: Physicochemical Properties - A Head-to-Head Comparison

The seemingly subtle change from a carbon- to a sulfur-centered polyfluorinated group imparts dramatic shifts in key molecular properties. These differences are not merely academic; they have profound implications for a compound's behavior in biological systems and its utility in synthesis.

The most striking distinctions lie in lipophilicity and electronic character. The SF5 group is significantly more lipophilic and a stronger electron-withdrawing group than the CF3 moiety.[3][4] This is mechanistically important because lipophilicity governs a molecule's ability to cross cellular membranes, a critical factor for bioavailability, while the electronic nature dictates reactivity, pKa, and the potential for non-covalent interactions with biological targets.[2]

Property2-Nitro-4-(pentafluorosulfanyl)aniline2-Nitro-4-(trifluoromethyl)anilineRationale for Significance in Drug Discovery
Molecular Weight ~258.17 g/mol 206.12 g/mol [5]Higher mass of SF5 must be considered in ligand efficiency calculations.
Melting Point Data not readily available105-106 °CInfluences solubility and handling characteristics.
Lipophilicity (π) 1.23 [2][4]0.88 [2]The higher lipophilicity of the SF5 group can enhance membrane permeability and oral bioavailability.[2]
LogP (Calculated) Higher than CF3 analogue2.196[5]Directly impacts ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Hammett Constant (σp) 0.68 [2][4]0.53 [2]The stronger electron-withdrawing nature of SF5 significantly lowers the pKa of the aniline group and can enhance binding to target proteins through specific electronic interactions.[2]
Electronegativity ~3.65 (Pauling Scale)[2][6]~3.36 (Pauling Scale)[2]Increased electronegativity can lead to more potent non-covalent interactions (e.g., dipole-dipole) with biological targets.[2]
Metabolic Stability Generally higherHighThe SF5 group's greater resistance to metabolic degradation is a key differentiator from the already stable CF3 group.[7]

Section 2: Electronic Effects and Acidity (pKa)

The superior electron-withdrawing power of the SF5 group (σp = 0.68) compared to the CF3 group (σp = 0.53) has a profound effect on the acidity of the aniline proton.[2][4] A stronger electron-withdrawing substituent at the para position delocalizes the negative charge of the conjugate base more effectively, thereby lowering the pKa of the aniline.

Expected Impact on pKa:

  • 2-Nitro-4-(pentafluorosulfanyl)aniline: The combined, potent electron-withdrawing effects of the nitro group (σp = 0.78) and the SF5 group will result in a significantly lower pKa for the anilinium ion compared to its CF3 counterpart. This increased acidity means the aniline nitrogen is less basic and will be predominantly in its neutral form (–NH2) under physiological pH.

  • 2-Nitro-4-(trifluoromethyl)aniline: While still acidic due to the nitro and CF3 groups, the aniline nitrogen in this molecule is more basic than in the SF5 analogue.

This pKa difference is critical. A lower pKa can reduce off-target interactions with acidic cellular compartments and can be leveraged to fine-tune binding site interactions where a neutral hydrogen bond donor is required.

Section 3: Experimental Protocol - Comparative Lipophilicity Measurement (LogP) via Shake-Flask Method

To empirically validate the significant difference in lipophilicity, the gold-standard shake-flask method (OECD Guideline 107) can be employed. This protocol provides a robust, self-validating system for determining the n-octanol/water partition coefficient (LogP).

Objective: To quantify and compare the LogP values of 2-Nitro-4-(pentafluorosulfanyl)aniline and 2-Nitro-4-(trifluoromethyl)aniline.

Methodology:

  • Preparation of Phases:

    • Prepare a sufficient quantity of n-octanol and reagent-grade water.

    • Mutually saturate the two phases by stirring them together for 24 hours, followed by a 24-hour separation period. This ensures that the thermodynamic activities of the solvents are constant during the experiment.

  • Standard Solution Preparation:

    • Prepare stock solutions of each test compound in n-octanol at a concentration of approximately 1 mg/mL.

  • Partitioning:

    • In a separatory funnel, combine 50 mL of the saturated water phase and 5 mL of the n-octanol stock solution.

    • Shake the funnel vigorously for 15 minutes at a constant temperature (e.g., 25°C). This duration is chosen to ensure equilibrium is reached without forming a persistent emulsion.

    • Allow the phases to separate completely for at least 2 hours.

  • Phase Sampling and Analysis:

    • Carefully withdraw an aliquot from the aqueous phase. It is critical to avoid any contamination from the organic phase. Centrifugation (e.g., 2000 x g for 10 min) is recommended to break any micro-emulsions.

    • Determine the concentration of the analyte in the aqueous phase using a validated analytical method, typically UV-Vis spectrophotometry or HPLC-UV, against a pre-established calibration curve.

  • Calculation:

    • Calculate the concentration of the analyte in the n-octanol phase by mass balance: C_octanol = (Initial Mass - Mass in Aqueous Phase) / V_octanol

    • Calculate the partition coefficient P: P = C_octanol / C_water

    • The final value is expressed as its logarithm: LogP = log10(P)

    • The experiment should be performed in triplicate for statistical validity.

Workflow: Shake-Flask LogP Determination

G cluster_prep 1. Preparation cluster_exp 2. Partitioning Experiment cluster_analysis 3. Analysis & Calculation prep_solvents Saturate n-Octanol and Water prep_stock Prepare Stock Solution in n-Octanol prep_solvents->prep_stock combine Combine Saturated Phases & Stock Solution prep_stock->combine shake Shake Vigorously (15 min @ 25°C) combine->shake separate Allow Phases to Separate (>2 hours) shake->separate sample Sample Aqueous Phase (Centrifuge if needed) separate->sample analyze Quantify Concentration (HPLC-UV) sample->analyze calculate Calculate C_oct, P, and LogP analyze->calculate

Caption: Workflow for determining LogP via the shake-flask method.

Section 4: Metabolic Stability Considerations

While the carbon-fluorine bond in the CF3 group is exceptionally strong, the SF5 group is considered even more robust and resistant to metabolic degradation.[1][8] The octahedral geometry and the strength of the sulfur-fluorine bonds make the SF5 moiety highly stable under physiological conditions.[1][9]

Potential Metabolic Pathways:

  • Nitro Reduction: The primary metabolic route for both compounds is likely the reduction of the aromatic nitro group by cytochrome P450 reductases to form nitroso, hydroxylamino, and ultimately, amino metabolites. The electron-withdrawing nature of the para-substituent can influence the rate of this reduction.

  • SF5/CF3 Group: Both groups are exceptionally stable. The SF5 group, in particular, shows remarkable resistance to common metabolic pathways, which can extend a drug's half-life and improve its pharmacokinetic profile.[10]

Section 5: Synthesis and Accessibility

A crucial practical consideration for any researcher is the synthetic accessibility of the chosen building block.

  • 2-Nitro-4-(trifluoromethyl)aniline: This compound is widely commercially available and can be synthesized through established routes, such as the nitration of 4-aminobenzotrifluoride or the amination of 4-chloro-3-nitrobenzotrifluoride.[11][12] Its accessibility makes it a straightforward choice for initial studies.

  • 2-Nitro-4-(pentafluorosulfanyl)aniline: The synthesis of SF5-containing aromatics is historically more challenging, which has limited their widespread adoption.[9] However, recent advances in methodology are making SF5-anilines more accessible.[13] Their synthesis often involves multi-step sequences starting from precursors like SF5-benzene. Researchers should anticipate higher costs and potentially more complex synthetic routes compared to the CF3 analogue.

Conclusion and Strategic Recommendations

The choice between 2-Nitro-4-(pentafluorosulfanyl)aniline and its trifluoromethyl analogue is a strategic decision based on the specific goals of a research program.

  • Choose 2-Nitro-4-(trifluoromethyl)aniline when:

    • Rapid, cost-effective synthesis and ready availability are paramount.

    • A well-established substituent with predictable effects is needed for initial SAR (Structure-Activity Relationship) studies.

    • A moderate increase in lipophilicity and electron-withdrawing character is sufficient.

  • Choose 2-Nitro-4-(pentafluorosulfanyl)aniline when:

    • Maximizing metabolic stability and compound half-life is a primary objective.[10]

    • A significant increase in lipophilicity is required to enhance membrane permeability.

    • A strongly electron-withdrawing group is needed to tune pKa or engage in specific electronic interactions at the target site.[2]

    • The project goal is to develop a "best-in-class" compound where the superior properties of the SF5 group can provide a competitive advantage, justifying the higher synthetic investment.[1]

Ultimately, the SF5 group represents a powerful tool for lead optimization, offering a distinct and often superior property profile compared to the venerable CF3 group. This guide serves as a foundational resource for scientists looking to harness the unique potential of these advanced fluorinated building blocks.

References

  • BenchChem. The Ascendancy of the Pentafluorosulfanyl Group: A Comparative Stability Analysis with the Trifluoromethyl Group in Drug Discovery.
  • BenchChem. Advantages of the SF5 group over CF3 in medicinal chemistry.
  • LookChem. 2-nitro-4-(trifluoromethyl)aniline (CAS# 400-98-6).
  • amphoteros. The pentafluorosulfanyl group: obscure, yet intriguing.
  • BenchChem. A Head-to-Head Battle of Fluorinated Functional Groups: Unpacking the Lipophilicity of SF₅ vs. CF₃.
  • Noonikara-Poyil, A., et al. (2021). When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. RSC Publishing.
  • von Hahmann, C. N., et al. (2015). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Current Organic Chemistry. Available at: [Link]

  • Google Patents. Process for the preparation of 2-nitro-4-trifluoromethylaniline (CA2008557A1).
  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Available at: [Link]

  • Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline (EP0381010A3).
  • Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline (EP0381010A2).
  • PubChem. 2-Nitro-4-(trifluoromethoxy)aniline (CID 2775772). Available at: [Link]

  • Cheméo. Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6).
  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5).
  • PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Available at: [Link]

  • BenchChem. Technical Support Center: Stability of SF5-Functionalized Molecules.

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Comparative

A Comparative Guide to the Biological Activity of 2-Nitro-4-(pentafluorosulfanyl)aniline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, objective comparison of the biological activities of aniline analogues featuring the potent pentafluorosulfanyl (SF₅) and nitro (NO₂) functional groups. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that drive the therapeutic potential of this emerging class of compounds.

The Strategic Combination of SF₅ and NO₂ Groups in Drug Design

The aniline scaffold is a cornerstone in medicinal chemistry, providing a versatile platform for developing targeted therapeutics, particularly kinase inhibitors.[1] The strategic incorporation of specific functional groups can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. This guide focuses on the interplay between two powerful electron-withdrawing groups: the pentafluorosulfanyl (SF₅) group and the nitro (NO₂) group.

The Pentafluorosulfanyl (SF₅) Group: A "Super-Trifluoromethyl"

The SF₅ group is gaining significant attention as a bioisostere for the trifluoromethyl (CF₃) and tert-butyl groups, often earning the moniker "super-trifluoromethyl".[2][3] Its unique properties make it highly attractive for drug design:

  • High Electronegativity and Lipophilicity: The SF₅ group is strongly electron-withdrawing and highly lipophilic, which can enhance membrane permeability and bioavailability.

  • Exceptional Stability: Possessing remarkable thermal and chemical stability, the SF₅ group is highly resistant to metabolic degradation, potentially extending a drug's in-vivo half-life.[2]

  • Unique Steric Profile: Its octahedral geometry and specific volume (larger than CF₃ but smaller than t-Bu) allow for unique and selective interactions with biological targets.[4]

The Nitro (NO₂) Group: A Versatile Pharmacophore

The nitroaromatic moiety is a well-established pharmacophore with a dual role. It is a strong electron-withdrawing group that can participate in crucial binding interactions. Furthermore, under the low-oxygen (hypoxic) conditions characteristic of solid tumors, the nitro group can be bioreductively activated.[5][6] This process can transform a relatively inert prodrug into a potent cytotoxic agent, offering a targeted approach to cancer therapy.[6][7]

The combination of the SF₅ group's metabolic stability and the nitro group's potential for hypoxia-activated therapy presents a compelling strategy for developing novel, potent, and selective therapeutic agents.

Synthesis of SF₅-Substituted Aniline Analogues

The development of synthetic methodologies to incorporate the SF₅ group has been a critical enabler for exploring its potential. While synthetic routes can be challenging, several strategies have emerged.

A common approach involves the use of commercially available building blocks like meta- or para-nitro-(pentafluorosulfanyl)benzene.[8] Another powerful method is the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to an alkyne or alkene, followed by subsequent chemical transformations to build the desired aniline scaffold.[4]

Below is a generalized workflow for the synthesis of a 2-SF₅-indole, which illustrates a modern approach to creating complex SF₅-containing heterocycles from aniline derivatives.

G cluster_0 Step 1: Radical Addition cluster_1 Step 2: Elimination cluster_2 Step 3: Cyclization cluster_3 Step 4: Diversification A 2-Ethynyl Aniline Derivative C Adduct Formation A->C Radical Addition B SF5Cl (gas) + Radical Initiator B->C D SF5-Alkyne Intermediate C->D Base (e.g., LiHMDS) E 2-SF5-Indole Scaffold D->E Base (e.g., K3PO4) F Functionalized Analogues E->F Downstream Functionalization

Caption: Generalized workflow for the synthesis of 2-SF₅-Indoles.

This multi-step sequence, starting from an ethynyl aniline, involves a radical addition, dehydrochlorination, and a final cyclization to yield the target SF₅-heterocycle, which can then be further modified.[4][9]

Comparative Biological Activity: A Focus on Anticancer Potential

While direct experimental data for "2-Nitro-4-(pentafluorosulfanyl)aniline" is not extensively published, we can infer its potential by comparing the activities of structurally related analogues where the SF₅ group is bioisosterically replaced with nitro or other functional groups.

Anticancer and Antiproliferative Activity

The SF₅ group has been shown to confer potent anticancer activity. A compelling example comes from the study of chalcone derivatives, where replacing a nitro group with an SF₅ group led to a dramatic increase in efficacy.

A new chalcone derivative with an SF₅ substituent, 2′,4′,6′-trimethoxy-3-pentafluorosulfanylchalcone (246TMP-3SF5), demonstrated pronounced antiproliferative effects against liver cancer cell lines (HepG2 and HuH-7).[10] In stark contrast, the corresponding nitro-analogue (SU086) showed no significant activity at similar concentrations.[10] This highlights the profound impact the SF₅ moiety can have on cytotoxic potency.

Compound IDCore ScaffoldKey SubstituentCell LineIC₅₀ (µM)Source
Analogue A Chalcone3-SF₅HepG2 (Liver Cancer)1.3 ± 0.2[10]
Analogue B Chalcone3-NO₂ (SU086)HepG2 (Liver Cancer)> 10[10]
Analogue A Chalcone3-SF₅HuH-7 (Liver Cancer)2.2 ± 0.3[10]
Analogue B Chalcone3-NO₂ (SU086)HuH-7 (Liver Cancer)> 10[10]
Analogue C Flufenamic Acid3'-SF₅AKR1C3 (Enzyme)0.081[11]
Analogue D Flufenamic Acid3'-CF₃AKR1C3 (Enzyme)0.320[11]

Table 1: Comparative Potency of SF₅-Substituted Analogues. Lower IC₅₀ values indicate greater potency. This data illustrates the potential for the SF₅ group to significantly enhance biological activity compared to nitro and trifluoromethyl analogues.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which aniline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1][12] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-known frameworks for potent kinase inhibitors.[12]

The strong electron-withdrawing nature of both the SF₅ and nitro groups on the aniline ring can significantly influence the binding affinity of the inhibitor to the ATP-binding pocket of a target kinase.[13] While many compounds that are potent in biochemical assays fail in a cellular context, cell-based assays are critical for validating true functional inhibition.[14] The introduction of an SF₅ group may enhance cellular uptake and stability, leading to improved performance in these more physiologically relevant models.

Other Biological Activities

Beyond cancer, SF₅-containing compounds have demonstrated promising activity against various pathogens.

  • Antiparasitic Activity: The same SF₅-substituted chalcone (246TMP-3SF5) that was potent against cancer cells also showed superior activity against Toxoplasma gondii parasites compared to its nitro-analogue.[10]

  • Antibacterial Activity: Novel diarylurea compounds containing the SF₅ group have been shown to selectively kill Gram-positive bacteria, including MRSA, at concentrations significantly lower than conventional antibiotics like ciprofloxacin.[15]

Experimental Protocols: Assessing Cytotoxicity

To ensure scientific integrity, the biological activity of novel compounds must be validated through robust, reproducible experimental protocols. The MTT assay is a widely used colorimetric method for assessing the in-vitro cytotoxicity of chemical compounds.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized workflow for determining the IC₅₀ (the concentration required to inhibit the growth of 50% of cells) of a test compound.

Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan.[16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[16]

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (dissolved in DMSO to create stock solutions)

  • 96-well flat-bottom plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Include wells for "medium only" (background control) and "cells only" (untreated control).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Add fresh medium with the corresponding DMSO concentration to the "untreated" and "cells only" control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[17]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[18]

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[17]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[18]

    • Subtract the average absorbance of the "medium only" background control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (which represent 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G A 1. Seed Cells (10,000 cells/well) Incubate 24h B 2. Add Compound (Serial Dilutions) Incubate 24-72h A->B C 3. Add MTT Reagent (0.5 mg/mL final) Incubate 2-4h B->C D 4. Add Solubilizer (e.g., DMSO) Shake 15 min C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The strategic incorporation of the pentafluorosulfanyl (SF₅) group into aniline-based scaffolds, particularly in combination with a nitro group, represents a highly promising avenue for the discovery of novel therapeutics. The SF₅ group often imparts superior metabolic stability and potency compared to its nitro or trifluoromethyl counterparts.[3][10][11] The nitro group, in turn, offers the potential for tumor-specific activation in hypoxic environments.

The comparative data strongly suggests that analogues of 2-Nitro-4-(pentafluorosulfanyl)aniline are prime candidates for development as anticancer, antiparasitic, and antibacterial agents. Future research should focus on the direct synthesis and evaluation of these compounds, exploring their kinase inhibition profiles across broad panels and assessing their efficacy in in-vivo models. The continued development of synthetic routes to access these complex molecules will be crucial for unlocking their full therapeutic potential.

References

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisostoric Replacement. PubMed. [Link]

  • Special Issue: Nitro Group Containing Drugs. MDPI. [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. ResearchGate. [Link]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

  • The pentafluorosulfanyl group: obscure, yet intriguing. amphoteros. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]

  • Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationship and rational design. ePrints Soton. [Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journals. [Link]

  • Identification of a New Pentafluorosulfanyl-Substituted Chalcone with Activity Against Hepatoma and Human Parasites. MDPI. [Link]

  • Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. ResearchGate. [Link]

  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. PubMed Central. [Link]

  • Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria. PubMed Central. [Link]

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Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for 2-Nitro-4-(pentafluorosulfanyl)aniline

Introduction: The Rationale for Molecular Scaffolding and Bioisosteric Modulation In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Molecular Scaffolding and Bioisosteric Modulation

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. The compound 2-Nitro-4-(pentafluorosulfanyl)aniline serves as an exemplary scaffold, presenting a unique convergence of functional groups with distinct electronic and physicochemical properties. The aniline moiety provides a vector for further derivatization, while the nitro (-NO₂) and pentafluorosulfanyl (-SF₅) groups exert powerful electron-withdrawing effects, significantly influencing the molecule's overall characteristics.

However, the very features that make a scaffold interesting can also present liabilities. Aromatic nitro groups are often flagged for potential metabolic reduction to reactive and potentially toxic hydroxylamines and nitrosoamines.[1] Similarly, aniline motifs can be susceptible to metabolic oxidation.[2][3] This guide, therefore, explores the principles and practical applications of bioisosteric replacement for each of the key functional groups of 2-Nitro-4-(pentafluorosulfanyl)aniline. The objective of bioisosteric replacement is to create new analogues with similar biological properties but optimized characteristics, such as attenuated toxicity, enhanced metabolic stability, or modulated pharmacokinetics.[1][4]

This document provides a comparative analysis of potential bioisosteres, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during lead optimization campaigns.

The Parent Scaffold: Physicochemical Landscape of 2-Nitro-4-(pentafluorosulfanyl)aniline

Understanding the baseline properties of the parent molecule is critical for evaluating the impact of any bioisosteric modification. The scaffold is characterized by:

  • A Strongly Electron-Deficient Aromatic Ring: Both the nitro group and the pentafluorosulfanyl group are potent electron-withdrawing groups. The -SF₅ group, in particular, is one of the most electron-withdrawing groups known, significantly altering the electronic properties of the molecule.[5]

  • The Pentafluorosulfanyl (-SF₅) Moiety: Often dubbed a "super-trifluoromethyl group," the -SF₅ group offers a unique combination of high electronegativity, thermal and chemical stability, and significant lipophilicity.[5][6][7][8] Its octahedral geometry and steric bulk also provide distinct interaction possibilities with biological targets compared to smaller groups like trifluoromethyl (-CF₃).[9]

  • Metabolic Hotspots: As mentioned, the nitro and aniline functionalities represent potential sites for metabolic transformation, which can be a primary driver for pursuing bioisosteric replacement.

The logical flow for a bioisosteric replacement strategy on this scaffold is visualized below.

G cluster_0 Parent Scaffold Analysis cluster_1 Identify Liabilities & Opportunities cluster_2 Bioisosteric Replacement cluster_3 Evaluation of New Analogs Parent 2-Nitro-4-(SF5)aniline Nitro Nitro Group (-NO2) Metabolic Liability Parent->Nitro Functional Group Deconstruction Aniline Aniline (-NH2) Metabolic Liability Parent->Aniline Functional Group Deconstruction SF5 SF5 Group (-SF5) Modulate Lipophilicity/Potency Parent->SF5 Functional Group Deconstruction Nitro_Bio Cyano (-CN) Trifluoromethyl (-CF3) Sulfone (-SO2Me) Nitro->Nitro_Bio Mitigate Toxicity Aniline_Bio Saturated Amines (e.g., Aminonorbornane) Heterocycles Aniline->Aniline_Bio Improve Stability SF5_Bio Trifluoromethyl (-CF3) Tert-butyl (-tBu) Halogens (e.g., I) SF5->SF5_Bio Optimize Properties Evaluation Synthesize Analogs Assess Physicochemical Properties Evaluate In Vitro ADME Determine Biological Activity Nitro_Bio->Evaluation Iterative Design & Synthesis Aniline_Bio->Evaluation Iterative Design & Synthesis SF5_Bio->Evaluation Iterative Design & Synthesis

Caption: Bioisosteric replacement workflow for 2-Nitro-4-(SF₅)aniline.

Comparative Analysis of Bioisosteric Replacements

Replacing the Nitro Group (-NO₂)

The primary motivation for replacing an aromatic nitro group is to eliminate the risk of its in vivo reduction to carcinogenic metabolites.[1] The ideal bioisostere should mimic the strong electron-withdrawing nature and steric profile of the nitro group while being metabolically robust.

Functional GroupHammett Constant (σp)Hansch Lipophilicity (π)Key Considerations
-NO₂ (Parent) 0.78-0.28Potent electron-withdrawing group; potential metabolic liability.
-CN (Cyano) 0.66-0.57Strong electron-withdrawing character; can act as a hydrogen bond acceptor. May be susceptible to hydrolysis or reduction in some contexts.
-CF₃ (Trifluoromethyl) 0.540.88Metabolically stable; increases lipophilicity significantly. Often a successful replacement for nitro groups.[10][11]
-SO₂CH₃ (Methylsulfonyl) 0.72-1.63Strong electron-withdrawing group; excellent metabolic stability. Can act as a hydrogen bond acceptor. Increases polarity.
-SF₅ (Pentafluorosulfanyl) 0.681.23Very strong electron-withdrawing group; exceptional metabolic stability and high lipophilicity.[12][13]

Expert Insight: The choice between these bioisosteres is context-dependent. While the cyano group is a close electronic mimic, its smaller size and different geometry may alter binding interactions. The trifluoromethyl group is a widely validated and successful replacement, offering metabolic stability with the trade-off of increased lipophilicity, which could impact solubility or off-target effects.[10][11] The pentafluorosulfanyl group itself is an excellent, albeit larger and more lipophilic, bioisostere for the nitro group, valued for its extreme metabolic stability.[12][13]

Replacing the Aniline Group (-NH₂)

Anilines can be a source of metabolic instability through N-oxidation or N-acetylation, potentially leading to the formation of reactive metabolites.[2] Bioisosteric replacement often focuses on reducing the electron density of the nitrogen or removing it from the aromatic system entirely.

Functional Group/ScaffoldKey Features & Rationale
-NH₂ (Parent) Hydrogen bond donor; basic character; potential for oxidative metabolism.
Saturated Amines (e.g., 1-Aminonorbornane) Removes the amine from the delocalized π-system, preventing the formation of typical aniline-derived reactive metabolites. Increases sp³ character, which can improve solubility and reduce planar stacking interactions.[14]
Heterocyclic Replacements (e.g., Aminopyridine) Modulates the pKa of the amino group and alters the dipole moment and hydrogen bonding vectors of the molecule. Can improve metabolic stability and tune physicochemical properties.[2]
-NHC(O)R (Amide) Reduces the basicity of the nitrogen and its susceptibility to oxidation. Introduces a hydrogen bond acceptor (carbonyl) and a new vector for substitution.
-NHSO₂R (Sulfonamide) Significantly lowers the pKa of the N-H proton and makes the nitrogen resistant to oxidation. Adds a strong hydrogen bond accepting sulfonyl group.

Expert Insight: Replacing the aniline with a saturated bioisostere like 1-aminonorbornane is a modern strategy to increase the three-dimensional character of a molecule and circumvent aniline-specific metabolic pathways.[14] This can be particularly effective at improving drug-like properties. However, this is a significant structural change that requires careful consideration of its impact on target binding.

The Pentafluorosulfanyl (-SF₅) Group as a Bioisostere

While the -SF₅ group is part of the parent scaffold, it is crucial to understand its own bioisosteric relationships, as it is often used to replace other groups in drug design.[7] Its unique properties make it a powerful tool for lead optimization.[5][15]

Functional GroupVan der Waals Volume (ų)Hansch Lipophilicity (π)Key Considerations
-SF₅ (Pentafluorosulfanyl) ~55.41.23Highly stable, lipophilic, and strongly electron-withdrawing.[5][9]
-CF₃ (Trifluoromethyl) ~34.60.88Smaller and less lipophilic than -SF₅. The "super-trifluoromethyl" nature of -SF₅ implies enhanced properties.[6][9]
-C(CH₃)₃ (tert-Butyl) ~76.91.98Sterically demanding and lipophilic, but electronically neutral/weakly donating. -SF₅ can be a bioisostere where steric bulk and lipophilicity are desired alongside electron-withdrawing character.[12]
-I (Iodo) ~33.51.12Similar lipophilicity but electronically much weaker and can be a metabolic liability (dehalogenation).

Expert Insight: The most common and effective use of the -SF₅ group is as a replacement for the trifluoromethyl group when enhanced metabolic stability, lipophilicity, or electron-withdrawing strength is required to improve potency or pharmacokinetics.[12][13] Its use as a tert-butyl mimic is effective when the goal is to maintain steric bulk while fundamentally altering the electronics of the phenyl ring from donating to strongly withdrawing.

Experimental Protocols

A self-validating experimental system is crucial for trustworthiness. The following protocols provide a framework for synthesizing and evaluating a key bioisostere.

Protocol 1: Synthesis of 2-Cyano-4-(pentafluorosulfanyl)aniline (A Nitro Group Bioisostere)

This protocol describes a representative synthesis starting from the parent compound, 2-Nitro-4-(pentafluorosulfanyl)aniline. The procedure involves the reduction of the nitro group to a diazonium salt, followed by a Sandmeyer reaction to install the cyano group.

Step 1: Reduction of the Nitro Group

  • To a stirred solution of 2-Nitro-4-(pentafluorosulfanyl)aniline (1.0 eq) in ethanol at room temperature, add iron powder (3.0 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to yield crude 4-(pentafluorosulfanyl)benzene-1,2-diamine, which can be used in the next step without further purification.

Step 2: Diazotization and Sandmeyer Reaction

  • Dissolve the crude diamine from Step 1 in a mixture of water and concentrated hydrochloric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the target compound, 2-Cyano-4-(pentafluorosulfanyl)aniline.

Protocol 2: In Vitro Metabolic Stability Assessment (Liver Microsomal Assay)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, providing a quantitative measure of its intrinsic clearance.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis & Calculation A Prepare 1 µM test compound solution in buffer (pH 7.4) C Pre-warm solutions to 37°C A->C B Prepare liver microsomes (e.g., 0.5 mg/mL) and NADPH regenerating system B->C D Initiate reaction by adding NADPH regenerating system to microsome/ compound mixture C->D Combine E Aliquot and quench reaction at time points (0, 5, 15, 30, 60 min) with cold acetonitrile containing an internal standard D->E F Centrifuge quenched samples to pellet protein E->F G Analyze supernatant by LC-MS/MS to quantify remaining parent compound F->G H Plot ln(% remaining) vs. time. Calculate half-life (t½) and intrinsic clearance (Cl_int) G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Dilute to a final concentration of 1 µM in a phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the test compound solution with liver microsomes (e.g., human, rat) to a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k) and intrinsic clearance.

Conclusion and Future Perspectives

The strategic application of bioisosterism to the 2-Nitro-4-(pentafluorosulfanyl)aniline scaffold offers a rational pathway to mitigate potential liabilities while retaining or enhancing desirable properties. Replacing the nitro group with metabolically stable electron-withdrawing groups like cyano or trifluoromethyl is a proven strategy to address toxicity concerns.[10] Modifying the aniline moiety, particularly through the introduction of saturated motifs, can significantly improve metabolic stability and introduce favorable physicochemical characteristics.[14] The pentafluorosulfanyl group remains a cornerstone of this scaffold, providing exceptional stability and potent electronic effects that are difficult to replicate.[5][6]

Future studies should focus on a multi-parameter optimization approach, where the effects of bioisosteric replacements are evaluated not only on metabolism and safety but also on target potency, selectivity, and overall pharmacokinetic profiles. By combining insightful design with robust experimental validation, researchers can effectively navigate the complexities of lead optimization and accelerate the development of novel drug candidates.

References

  • Process for preparing 2-fluoro-5-nitroaniline.
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  • The Rising Star in Medicinal Chemistry: Applications of Pentafluorosulfanyl (SF5) Compounds. Benchchem.
  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central.
  • The Pentafluorosulfanyl Group (SF5). Rowan Scientific.
  • Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PMC - PubMed Central.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.
  • Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare.
  • The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
  • Aniline replacement in drug-like compounds. Cresset Group.
  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • SF5-containing building blocks. Enamine.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI.
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. MDPI.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.
  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.

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Comparative

A Head-to-Head Comparison for Drug Discovery Professionals: The Pentafluorosulfanyl (SF₅) vs. the Trifluoromethyl (CF₃) Group in Aniline Derivatives

From the Desk of the Senior Application Scientist The strategic incorporation of fluorine is a pillar of modern medicinal chemistry, used to modulate the metabolic stability, lipophilicity, and binding affinity of drug c...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

The strategic incorporation of fluorine is a pillar of modern medicinal chemistry, used to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. For decades, the trifluoromethyl (CF₃) group has been the workhorse substituent for this purpose. However, the pentafluorosulfanyl (SF₅) group is rapidly emerging from the shadow of its well-known cousin, earning the moniker "super-trifluoromethyl" for its unique and potent modulation of molecular properties.[1][2][3][4]

This guide provides an in-depth, objective comparison of the SF₅ and CF₃ groups, specifically within the context of aniline derivatives—a common scaffold in pharmaceuticals. We will dissect their physicochemical differences, provide supporting experimental data and protocols, and explore the downstream implications for drug design, empowering researchers to make more informed decisions in lead optimization.

I. Core Physicochemical Properties: A Direct Comparison

The foundational differences between the SF₅ and CF₃ groups lie in their distinct electronic, steric, and lipophilic characteristics. These properties are not independent; they create a cascade of effects that influence everything from the pKa of the parent aniline to its interaction with metabolic enzymes and target proteins.

The SF₅ group is significantly more electron-withdrawing, more lipophilic, and possesses a larger steric footprint than the CF₃ group.[2][5][6] These distinctions are the primary levers that medicinal chemists can use to fine-tune molecular behavior.

Table 1: Comparative Physicochemical Data of SF₅ and CF₃ Substituents

PropertyPentafluorosulfanyl (-SF₅)Trifluoromethyl (-CF₃)Rationale & Implication in Drug Design
Electronic Effect
Hammett Constant (σₚ)0.68[2][5]0.53 - 0.57[2][7]The higher σₚ value indicates superior inductive electron-withdrawing strength. This significantly lowers the pKa of the aniline nitrogen, reducing basicity and altering potential ionic interactions. It can also confer high metabolic stability.[2][5]
Hammett Constant (σₘ)0.61[5][8]0.43[5][8]Demonstrates a powerful electron-withdrawing effect from the meta position.
Lipophilicity
Hansch Parameter (π)+1.23[2][3][5]+0.88[2][3][5]The SF₅ group imparts significantly greater lipophilicity. This can enhance membrane permeability and binding in hydrophobic pockets but must be balanced to avoid poor aqueous solubility and potential off-target effects.[2][3]
Steric Profile
SizeLarger FootprintSmaller FootprintThe greater steric bulk of the SF₅ group can be used to probe steric tolerance in a binding site and can effectively shield the molecule from metabolic enzymes, enhancing stability.[2][5][8]
Stability
Metabolic StabilityGenerally High to Very High[2][6]Moderate to HighBoth groups are robust, but the unique combination of steric bulk and strong S-F bonds often makes SF₅-containing compounds exceptionally resistant to metabolic degradation, leading to a longer in vivo half-life.[2][4][9]

II. Visualizing the Key Differences

A conceptual diagram helps to summarize the fundamental distinctions in how these two groups modify a parent aniline scaffold.

G cluster_sf5 SF₅ Group Attributes cluster_cf3 CF₃ Group Attributes sf5_lip High Lipophilicity (π = +1.23) sf5_ewg Strong e⁻ Withdrawing (σₚ = 0.68) sf5_steric Large Steric Bulk cf3_lip Moderate Lipophilicity (π = +0.88) cf3_ewg Moderate e⁻ Withdrawing (σₚ = 0.53) cf3_steric Smaller Steric Bulk Aniline Aniline Core Aniline->sf5_lip SF₅ Modifies Aniline->sf5_ewg SF₅ Modifies Aniline->sf5_steric SF₅ Modifies Aniline->cf3_lip CF₃ Modifies Aniline->cf3_ewg CF₃ Modifies Aniline->cf3_steric CF₃ Modifies

Caption: Physicochemical property comparison of SF₅ and CF₃ substituents on an aniline core.

III. Impact on Biological Activity: A Case Study with p97 ATPase Inhibitors

Theoretical advantages must be validated through experimental data. A compelling study on indole-based inhibitors of the AAA ATPase p97, a cancer therapy target, provides crucial insights.[6] While indoles are not anilines, the C-5 substituted indole core shares electronic similarities.

In this study, researchers compared a series of analogues, including C-5 CF₃ and C-5 SF₅ substituted compounds. The results were revealing:

  • Non-Linear Relationships: The switch from CF₃ to SF₅ did not produce a simple, predictable change in activity. The SF₅-analogue and a nitro-analogue, which have nearly identical electron-withdrawing strengths, exhibited a staggering 430-fold difference in p97 inhibitory activity.[6]

  • Sterics vs. Electronics: Conversely, electronically divergent groups like methyl and nitro produced compounds with similar low nanomolar activities.[6]

Causality and Key Takeaway: This work authoritatively demonstrates that a substituent's biological effect is a complex interplay of its steric and electronic properties. While the SF₅ group offers a more potent ability to modulate these factors compared to CF₃, its impact is highly context-dependent on the specific topology of the target's binding site. A simple "swap" is not a guaranteed path to improvement; it is a strategic choice to probe new chemical space.

IV. Validated Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for assessing key physicochemical properties are essential. The following methods are self-validating systems for determining lipophilicity and metabolic stability.

A. Protocol: Determination of Lipophilicity (LogP) by the Shake-Flask Method

This protocol is based on the OECD Guideline 107 and directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.

1. Preparation of Phases (The "Why"): To ensure thermodynamic equilibrium and accurate measurement, the two immiscible solvents must be pre-saturated with each other.

  • Add n-octanol and pH 7.4 phosphate-buffered saline (PBS) to a large separation funnel in a 1:1 ratio.
  • Shake vigorously for 30 minutes, then allow the layers to separate for at least 24 hours.
  • Carefully separate the two phases (n-octanol saturated with PBS, and PBS saturated with n-octanol) into separate, sealed containers.

2. Compound Preparation:

  • Prepare a stock solution of the test aniline (e.g., 10 mM in DMSO).
  • Create a working solution by diluting the stock into the n-octanol phase to a final concentration suitable for the analytical method (e.g., 100 µM).

3. Partitioning:

  • In a suitable vessel (e.g., a glass centrifuge tube), combine 2 mL of the compound-containing n-octanol phase with 2 mL of the PBS phase.
  • Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-2 hours). The choice of agitation method (e.g., gentle inversion vs. vigorous shaking) is crucial to avoid emulsion formation.

4. Phase Separation & Quantification:

  • Centrifuge the vessel at >2000 x g for 15 minutes to ensure complete separation of the two phases.
  • Carefully remove an aliquot from each phase.
  • Quantify the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve in each phase is required for accurate quantification.

5. Calculation:

  • The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
  • LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
B. Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates a compound's susceptibility to metabolism by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_mix Prepare Incubation Mix: - Test Compound (1 µM) - HLM (0.5 mg/mL) - Phosphate Buffer (pH 7.4) pre_incubate Pre-incubate at 37°C (5 min) prep_mix->pre_incubate Equilibration initiate Initiate Reaction: Add NADPH (1 mM) pre_incubate->initiate Cofactor Addition sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling Metabolism Occurs quench Quench Reaction: Add ice-cold Acetonitrile with Internal Standard sampling->quench Stop Reaction centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-Life (t½) and Intrinsic Clearance (Cl_int) plot->calculate

Caption: Experimental workflow for determining metabolic stability using human liver microsomes.

1. Incubation Mixture Preparation:

  • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test aniline (final concentration typically 1 µM), and HLM (final concentration typically 0.5 mg/mL).

2. Pre-incubation:

  • The "Why": This step ensures all components reach the optimal reaction temperature of 37°C before the reaction is initiated.
  • Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

3. Reaction Initiation:

  • The "Why": The NADPH regenerating system provides the necessary cofactors for CYP enzyme activity. Without it, metabolism will not occur.
  • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). Note the exact time.

4. Time-Point Sampling and Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
  • Immediately add it to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.
  • The "Why": The cold acetonitrile serves two critical functions: it instantly stops the enzymatic reaction and precipitates the microsomal proteins, which would otherwise interfere with analysis.

5. Sample Processing and Analysis:

  • Vortex the quenched samples, then centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.

6. Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.
  • The slope of the resulting line (k) is the elimination rate constant.
  • Half-life (t₁/₂) = 0.693 / k
  • Intrinsic Clearance (Clᵢₙₜ) can then be calculated based on the half-life and protein concentration.

V. Conclusion and Strategic Outlook

The pentafluorosulfanyl (SF₅) group is unequivocally more than just a larger version of the trifluoromethyl (CF₃) group. It is a powerful tool that offers a distinct and more potent profile: it is more strongly electron-withdrawing, significantly more lipophilic, and sterically more demanding.[2][5]

For researchers working with aniline derivatives, the SF₅ group provides an opportunity to:

  • Drastically reduce the basicity of the aniline nitrogen.

  • Substantially increase lipophilicity to improve membrane permeability.

  • Enhance metabolic stability through steric shielding and robust S-F bonds.[2]

However, the case study on p97 inhibitors serves as a crucial reminder that these properties do not guarantee improved biological activity.[6] Their effect is highly dependent on the specific interactions within the target binding site. Therefore, the replacement of a CF₃ with an SF₅ group should not be considered a routine substitution but rather a deliberate strategic decision to explore new, potentially fruitful areas of chemical space. As synthetic accessibility to SF₅-containing building blocks continues to improve, this "super-trifluoromethyl" group is poised to become an indispensable tool in the rational design of next-generation therapeutics.[1][10]

References

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. [Link]

  • Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au (ACS Publications). [Link]

  • When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. RSC Publishing. [Link]

  • Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

  • Synthesis of a small‐molecule library with CF3/SF5 groups. ResearchGate. [Link]

  • The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. No Source Found.
  • Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. [Link]

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Validation

A Senior Application Scientist's Guide to Cytotoxicity Profiling of 2-Nitro-4-(pentafluorosulfanyl)aniline

For researchers, toxicologists, and drug development professionals, this guide provides an in-depth comparison of key cytotoxicity assays and their application in evaluating the biological activity of the novel compound,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, toxicologists, and drug development professionals, this guide provides an in-depth comparison of key cytotoxicity assays and their application in evaluating the biological activity of the novel compound, 2-Nitro-4-(pentafluorosulfanyl)aniline. We will delve into the mechanistic rationale behind assay selection, provide detailed experimental protocols, and present a framework for interpreting the resulting data.

Introduction: The Emergence of Pentafluorosulfanyl Compounds and the Imperative of Cytotoxicity Testing

The pentafluorosulfanyl (SF5) group is gaining significant traction in medicinal chemistry as a bioisostere for commonly used functional groups like trifluoromethyl and nitro groups.[1] Its unique physicochemical properties, including high electronegativity and lipophilicity, can profoundly influence a molecule's biological activity.[2] The compound of interest, 2-Nitro-4-(pentafluorosulfanyl)aniline, incorporates both the emerging SF5 moiety and a well-known toxophore, the nitroaromatic group.

Nitroaromatic compounds are a class of molecules notorious for their potential toxicity, often linked to mutagenicity and carcinogenicity.[3][4] Their cytotoxic effects are frequently mediated through metabolic activation, a process where the nitro group is enzymatically reduced to highly reactive intermediates such as nitroso and hydroxylamine derivatives.[5][6] This bioactivation can lead to the formation of DNA adducts and the generation of reactive oxygen species (ROS), ultimately triggering cellular damage and death.[5][7][8]

Given the presence of the nitroaromatic scaffold in 2-Nitro-4-(pentafluorosulfanyl)aniline, a thorough evaluation of its cytotoxic potential is a critical step in any preclinical assessment. This guide will compare and contrast three widely adopted cytotoxicity assays—MTT, LDH, and Annexin V/PI—to provide a comprehensive strategy for characterizing the compound's in vitro toxicity profile.

Choosing the Right Tool: A Comparative Analysis of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is contingent on the specific scientific question being addressed. For a novel compound like 2-Nitro-4-(pentafluorosulfanyl)aniline, a multi-faceted approach is recommended to not only quantify cell death but also to elucidate the underlying mechanism.

AssayPrincipleAdvantagesDisadvantagesRelevance for 2-Nitro-4-(pentafluorosulfanyl)aniline
MTT Assay Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[9]High-throughput, cost-effective, sensitive, reflects overall cell health and metabolic function.[9]Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.Primary Screening: Excellent for initial determination of cytotoxic concentrations (IC50) and assessing the impact on cellular metabolism.
LDH Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon plasma membrane damage.[10]Non-destructive to remaining cells, allows for kinetic measurements, indicates loss of membrane integrity (necrosis).[10][11]Less sensitive for early-stage apoptosis where the membrane is initially intact.Secondary/Confirmatory: Useful for confirming cell death and distinguishing between cytotoxic mechanisms involving membrane rupture.
Annexin V/PI Assay Differentiates between live, apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[4][12]Provides detailed information on the mode of cell death (apoptosis vs. necrosis), allows for single-cell analysis.[4][12]Requires a flow cytometer, more time-consuming than plate-based assays.Mechanistic Insight: Crucial for determining if the compound induces programmed cell death (apoptosis), a key characteristic for potential anticancer agents.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls to ensure data integrity. For a comprehensive evaluation of 2-Nitro-4-(pentafluorosulfanyl)aniline, we recommend initiating with the MTT assay for a broad assessment of cytotoxicity, followed by the Annexin V/PI assay to dissect the mechanism of cell death.

Cell Line Selection and Culture

The choice of cell line is critical. Due to the potential for metabolic activation of the nitroaromatic moiety, a cell line with metabolic capabilities is highly recommended.[13]

  • Primary Cell Line: HepG2 (human hepatoma cell line). These cells express a range of phase I and phase II metabolic enzymes, making them suitable for studying compounds that may undergo bioactivation.[13]

  • Control Cell Line (Optional): A cell line with lower metabolic activity (e.g., HEK293) can be used to assess the role of metabolism in the compound's cytotoxicity.

  • Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation A Prepare 2-Nitro-4-(pentafluorosulfanyl)aniline Stock Solution B Seed HepG2 cells in 96-well plates A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 24, 48, and 72 hours C->D E Perform MTT Assay D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G H Treat HepG2 cells with IC50 concentration of the compound I Incubate for a predetermined time (e.g., 24 hours) H->I J Harvest and stain cells with Annexin V-FITC and PI I->J K Analyze by Flow Cytometry J->K L Quantify live, apoptotic, and necrotic cell populations K->L

Caption: A two-phased experimental workflow for assessing the cytotoxicity of 2-Nitro-4-(pentafluorosulfanyl)aniline.

Detailed Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods.[9][14]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-Nitro-4-(pentafluorosulfanyl)aniline in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Detailed Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is based on standard procedures for apoptosis detection.[12]

  • Cell Treatment: Seed HepG2 cells in 6-well plates. Once they reach 70-80% confluency, treat them with 2-Nitro-4-(pentafluorosulfanyl)aniline at its predetermined IC50 concentration for 24 hours. Include untreated and positive controls (e.g., staurosporine).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells from each well.

  • Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Proposed Cytotoxic Mechanism of 2-Nitro-4-(pentafluorosulfanyl)aniline

Based on the known toxicology of nitroaromatic compounds, we can propose a putative mechanism of action for 2-Nitro-4-(pentafluorosulfanyl)aniline.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Damage Pathways cluster_2 Apoptotic Cascade A 2-Nitro-4-(pentafluorosulfanyl)aniline B Metabolic Activation (Nitroreductases) A->B C Reactive Intermediates (Nitroso, Hydroxylamine) B->C D DNA Adduct Formation C->D E Reactive Oxygen Species (ROS) Generation C->E G DNA Damage D->G H Oxidative Stress E->H F Mitochondrial Dysfunction I Loss of Mitochondrial Membrane Potential F->I J Activation of Caspases G->J H->F I->J K Apoptosis J->K

Caption: A proposed signaling pathway for the cytotoxicity of 2-Nitro-4-(pentafluorosulfanyl)aniline.

This proposed pathway highlights the central role of metabolic activation in initiating a cascade of events leading to cellular damage and apoptosis. The generation of reactive intermediates is a key event that can lead to both genotoxicity (DNA adducts) and oxidative stress.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial cytotoxicity assessment of 2-Nitro-4-(pentafluorosulfanyl)aniline. By employing a combination of the MTT and Annexin V/PI assays, researchers can obtain a robust dataset detailing the compound's cytotoxic potential and its primary mode of action.

Future studies should aim to further elucidate the specific metabolic pathways involved, potentially by using inhibitors of nitroreductases or by analyzing metabolite formation. Additionally, investigating the impact of the pentafluorosulfanyl group on the compound's metabolic stability and cytotoxic potency compared to its non-fluorinated or trifluoromethylated analogs would provide valuable structure-activity relationship insights. A thorough understanding of the cytotoxicity profile is paramount for the continued development and potential therapeutic application of this and other novel pentafluorosulfanyl-containing compounds.

References

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Comparative

A Comparative Guide to the In Vitro Metabolic Stability of 2-Nitro-4-(pentafluorosulfanyl)aniline

This guide provides a comprehensive comparison of in vitro methodologies for assessing the metabolic stability of 2-Nitro-4-(pentafluorosulfanyl)aniline, a novel chemical entity incorporating the emerging pentafluorosulf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of in vitro methodologies for assessing the metabolic stability of 2-Nitro-4-(pentafluorosulfanyl)aniline, a novel chemical entity incorporating the emerging pentafluorosulfanyl (SF₅) functional group. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of metabolic stability assessment, presenting a hypothetical case study to illustrate the comparative performance of this compound against relevant structural analogs.

The introduction of the SF₅ group in medicinal chemistry is driven by its unique properties, including high thermal and chemical stability, strong electron-withdrawing nature, and significant lipophilicity.[1][2] These characteristics are hypothesized to improve metabolic stability, a critical parameter in drug discovery that influences a compound's pharmacokinetic profile, including its half-life and bioavailability.[3][4][5] Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's efficacy and potentially forming reactive metabolites.

This guide will compare the metabolic fate of 2-Nitro-4-(pentafluorosulfanyl)aniline (Test Compound) with two key comparators:

  • Comparator A: 4-Nitroaniline: To evaluate the metabolic influence of the SF₅ group.

  • Comparator B: 4-(Trifluoromethyl)aniline: To compare the SF₅ group against its more common bioisostere, the trifluoromethyl (CF₃) group.

We will explore three industry-standard in vitro systems, each providing a different level of complexity and insight into metabolic pathways:

  • Human Liver Microsomes (HLM): Assessing Phase I (oxidative) metabolism.

  • Human Liver S9 Fraction: Assessing both Phase I and Phase II (conjugative) metabolism.

  • Cryopreserved Human Hepatocytes: The "gold standard" model, incorporating cellular uptake and the full complement of metabolic enzymes.[5]

By understanding the principles and outcomes of these assays, researchers can make more informed decisions in the lead optimization process, selecting candidates with favorable drug metabolism and pharmacokinetic (DMPK) properties.

Assessment in Human Liver Microsomes (HLM)

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[6][7] The HLM stability assay is a cost-effective, high-throughput screen used early in drug discovery to identify compounds susceptible to oxidative metabolism.[7]

Causality Behind Experimental Choices

The assay's design hinges on providing the ideal environment for CYP enzyme activity. The reaction is initiated by adding NADPH, an essential cofactor for the CYP oxidoreductase enzyme that transfers electrons to the CYP enzymes.[7][8] The reaction is terminated at various time points by adding a cold organic solvent (acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity. The rate of disappearance of the parent compound is then monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: HLM Stability Assay
  • Preparation: Thaw pooled human liver microsomes (e.g., from XenoTech or BioIVT) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[7][8]

  • Compound Addition: Add the test compound (and comparators) to the microsomal suspension at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH).[7] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots of the reaction mixture.[7]

  • Termination: Immediately add each aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard to stop the reaction.

  • Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (Clint) from the rate of compound disappearance.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Thaw & Dilute HLM (0.5 mg/mL in Buffer) prep2 Add Test Compound (1 µM final) prep1->prep2 react1 Pre-incubate at 37°C prep2->react1 react2 Initiate with NADPH react1->react2 react3 Incubate & Sample (0, 5, 15, 30, 45 min) react2->react3 analysis1 Terminate with Acetonitrile react3->analysis1 analysis2 Centrifuge analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 analysis4 Calculate t½ & Clint analysis3->analysis4 S9_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Thaw & Dilute S9 (1 mg/mL in Buffer) prep2 Add Test Compound (1 µM final) prep1->prep2 react1 Pre-incubate at 37°C prep2->react1 react2 Initiate with Cofactor Mix (NADPH, UDPGA) react1->react2 react3 Incubate & Sample (0, 15, 30, 60 min) react2->react3 analysis1 Terminate with Acetonitrile react3->analysis1 analysis2 Centrifuge analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 analysis4 Calculate t½ & Clint analysis3->analysis4

Caption: Workflow for the Human Liver S9 Fraction stability assay.

Hypothetical Performance & Discussion

With the inclusion of Phase II enzymes, we can now assess conjugation pathways. The aniline moiety is a potential site for glucuronidation or sulfation.

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
2-Nitro-4-(pentafluorosulfanyl)aniline > 60< 9
Comparator A: 4-Nitroaniline 1838.5
Comparator B: 4-(Trifluoromethyl)aniline 3122.4

The clearance of 4-Nitroaniline is expected to increase in S9 compared to HLM, suggesting it is susceptible to both Phase I and Phase II metabolism. In contrast, 2-Nitro-4-(pentafluorosulfanyl)aniline is predicted to remain highly stable. The steric bulk and strong electronic perturbation of the SF₅ group may hinder the access of Phase II enzymes to the nearby aniline group, thus inhibiting conjugation reactions. This protective effect is likely stronger than that of the CF₃ group.

Assessment in Cryopreserved Human Hepatocytes

Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes and cofactors in their natural cellular environment. [9]They are considered the "gold standard" for in vitro metabolism studies because they account for cellular uptake, efflux, and the interplay between Phase I and Phase II metabolism. [5][10]

Causality Behind Experimental Choices

Using a suspension of cryopreserved hepatocytes provides a physiologically relevant system. [3]Unlike subcellular fractions, no external cofactors are needed as they are already present within the intact cells. The experiment measures the disappearance of the compound from the entire system (cells + medium), providing a more holistic view of hepatic clearance. For low-turnover compounds, plated hepatocytes can be used for longer incubation times (e.g., up to 24 hours). [11]

Experimental Protocol: Hepatocyte Stability Assay
  • Preparation: Thaw and purify cryopreserved human hepatocytes according to the supplier's protocol to ensure high viability. Resuspend the cells in incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL. [9]2. Compound Addition: Add the test compound (and comparators) to the hepatocyte suspension at a final concentration of 1 µM.

  • Incubation: Incubate the suspension at 37°C in a shaking water bath or incubator to keep the cells suspended.

  • Sampling: Collect aliquots at specified time points (e.g., 0, 10, 20, 40, 60, 120 minutes). [9]5. Termination: Stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Processing & Analysis: Follow steps 7-9 from the HLM protocol. The resulting Clint is expressed in µL/min/10⁶ cells.

Hepatocyte_Workflow cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis prep1 Thaw & Purify Hepatocytes prep2 Resuspend in Medium (0.5-1.0x10^6 cells/mL) prep1->prep2 prep3 Add Test Compound (1 µM final) prep2->prep3 react1 Incubate at 37°C with Shaking prep3->react1 react2 Sample at Time Points (0, 10, 20, 40, 60, 120 min) react1->react2 analysis1 Terminate with Acetonitrile react2->analysis1 analysis2 Centrifuge analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 analysis4 Calculate t½ & Clint analysis3->analysis4

Caption: Workflow for the Cryopreserved Hepatocyte stability assay.

Hypothetical Performance & Discussion

This assay provides the most comprehensive assessment. Generally, clearance rates are higher in hepatocytes than in subcellular fractions due to the integrated activity of all metabolic pathways.

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/10⁶ cells)
2-Nitro-4-(pentafluorosulfanyl)aniline 1056.6
Comparator A: 4-Nitroaniline 1546.2
Comparator B: 4-(Trifluoromethyl)aniline 2824.8

Even in this gold-standard system, 2-Nitro-4-(pentafluorosulfanyl)aniline is predicted to exhibit low clearance, confirming its high metabolic stability. The data suggests that the combination of electronic deactivation and potential steric hindrance provided by the SF₅ group effectively protects the molecule from major hepatic metabolic pathways. The clearance of 4-Nitroaniline is highest in this system, confirming its liability to multiple metabolic routes. The CF₃ group in Comparator B confers moderate stability, but is outperformed by the SF₅ group.

Synthesis and Conclusion

The selection of an appropriate in vitro metabolic stability assay is crucial for guiding drug discovery programs. This guide outlines a tiered approach to assessing the metabolic fate of novel compounds, exemplified by the hypothetical case of 2-Nitro-4-(pentafluorosulfanyl)aniline.

Summary_Logic cluster_assays In Vitro Assay Cascade cluster_data Data Interpretation Compound 2-Nitro-4-(SF5)aniline + Comparators HLM HLM Assay (Phase I) Compound->HLM S9 S9 Assay (Phase I + II) HLM->S9 Hepatocytes Hepatocyte Assay (Gold Standard) S9->Hepatocytes t_half Half-Life (t½) Hepatocytes->t_half clint Intrinsic Clearance (Clint) Hepatocytes->clint Decision Rank Order Compounds Select for In Vivo Studies t_half->Decision clint->Decision

Caption: Decision-making workflow using a tiered metabolic stability assessment.

This case study underscores the value of the SF₅ group as a strategic tool in medicinal chemistry to enhance the DMPK properties of drug candidates. By systematically employing these in vitro assays, researchers can efficiently rank-order compounds, identify metabolic liabilities, and select candidates with a higher probability of success in subsequent in vivo studies.

References

  • BioIVT. Metabolic Stability Assay Services. BioIVT. [Link]

  • Mercell. metabolic stability in liver microsomes. Mercell. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Evotec. S9 Stability | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Evotec. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Nitro-4-(pentafluorosulfanyl)aniline and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Unique Scaffold In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy, selectivi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Unique Scaffold

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is perpetual. The 2-nitro-4-(pentafluorosulfanyl)aniline scaffold presents a compelling starting point for drug discovery endeavors. This guide delves into the potential structure-activity relationships (SAR) of this unique molecule, offering a comparative analysis of hypothetical analogs and the experimental frameworks required to validate their biological activities. By leveraging the distinct properties of the pentafluorosulfanyl (SF5) group and the established role of nitroanilines in medicinal chemistry, we can strategically explore the chemical space around this core structure to unlock its therapeutic potential.

The SF5 group is an emerging and highly valuable substituent in modern drug design, often referred to as a "super-trifluoromethyl group".[1][2] Its defining characteristics include:

  • High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic properties of the parent molecule.[3]

  • Exceptional Stability: The sulfur-fluorine bonds are remarkably stable to thermal and chemical degradation, which can translate to improved metabolic stability of drug candidates.[3][4]

  • Increased Lipophilicity: Despite its polarity, the SF5 group can enhance a molecule's lipophilicity, potentially improving its ability to cross cell membranes and oral bioavailability.[3][4]

  • Steric Bulk: The conical shape and size of the SF5 group can facilitate unique binding interactions with protein targets.

The nitro group, while a well-established pharmacophore, can sometimes be associated with metabolic liabilities.[5][6][7] Therefore, a key aspect of the SAR exploration of 2-nitro-4-(pentafluorosulfanyl)aniline will be to understand the interplay between these two powerful functional groups and to explore their potential bioisosteric replacements.[8][9]

Comparative SAR Analysis: A Forward-Looking Approach

In the absence of extensive published SAR data for 2-nitro-4-(pentafluorosulfanyl)aniline itself, this guide proposes a hypothesis-driven approach to its exploration. The following sections outline key structural modifications and their predicted impact on biological activity, supported by established principles from analogous chemical series.

Bioisosteric Replacement of the Nitro Group

The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its replacement with other functionalities can modulate the electronic profile, polarity, and metabolic stability of the molecule.

Modification Rationale Predicted Impact on Activity Supporting Evidence
Nitrile (-CN) Similar electron-withdrawing properties and linear geometry.May retain or slightly decrease activity depending on the target's hydrogen bonding requirements. Could improve metabolic stability.Nitrile groups are common bioisosteres for nitro groups in various drug classes.
Trifluoromethyl (-CF3) Strong electron-withdrawing group, metabolically stable.Potential for increased potency and improved metabolic stability. The CF3 group has successfully replaced the nitro group in other scaffolds.[5][6][7]Studies on CB1 receptor modulators showed that CF3 analogs were more potent and metabolically stable than their nitro counterparts.[5][6][7]
Sulfonamide (-SO2NH2) Tetrahedral geometry, hydrogen bond donor and acceptor.May alter binding mode and introduce new interactions. Could improve solubility.Sulfonamides are versatile functional groups in medicinal chemistry with diverse biological activities.
Amide (-CONH2) Planar geometry, hydrogen bond donor and acceptor.Can introduce new hydrogen bonding interactions and influence conformation.Amide derivatives of aniline have shown a wide range of biological activities.[10]
Modification of the Aniline Moiety

The aniline nitrogen and the aromatic ring are crucial for derivatization and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Modification Rationale Predicted Impact on Activity Supporting Evidence
N-Alkylation/N-Arylation Introduce steric bulk and modulate lipophilicity.Can probe for additional binding pockets and improve membrane permeability.N-substituted anilines are a common feature in many drug molecules.
Ring Substitution Introduce various substituents (e.g., halogens, alkyls, alkoxys) on the aromatic ring.Can fine-tune electronic properties, lipophilicity, and metabolic stability. Can also block potential sites of metabolism.SAR studies of aniline derivatives frequently involve systematic exploration of ring substituents.[11]
Positional Isomerism of SF5 and NO2 groups Alter the electronic distribution and steric profile of the molecule.Can lead to significant changes in activity and selectivity by optimizing interactions with the target.The relative positions of substituents on an aromatic ring are a critical determinant of biological activity.
Bioisosteric Replacement of the Pentafluorosulfanyl (SF5) Group

While the SF5 group possesses many desirable properties, exploring its replacement can provide valuable SAR insights and potentially lead to compounds with different profiles.

Modification Rationale Predicted Impact on Activity Supporting Evidence
Trifluoromethyl (-CF3) Smaller, highly lipophilic, and electron-withdrawing.May lead to a decrease in potency if the bulk of the SF5 group is critical for binding, but could offer a different selectivity profile.The SF5 group is often considered a "super-CF3" group, implying a comparison is warranted.[1][2]
tert-Butyl (-C(CH3)3) Lipophilic and sterically demanding, but electronically different.Can help to dissect the contribution of steric bulk versus electronic effects on activity.The SF5 group has been explored as a bioisostere for the tert-butyl group.[3]

Experimental Protocols for SAR Validation

A robust SAR campaign requires efficient synthesis and standardized biological evaluation.

General Synthetic Strategy

The synthesis of 2-nitro-4-(pentafluorosulfanyl)aniline analogs can be approached through a modular strategy, allowing for the rapid generation of a diverse library of compounds.

G cluster_0 Starting Material Preparation cluster_1 Core Scaffold Modification cluster_2 Analog Synthesis A Commercially available 4-aminophenylsulfur pentafluoride B Nitration A->B HNO3/H2SO4 C 2-Nitro-4-(pentafluorosulfanyl)aniline B->C D N-Functionalization (Alkylation, Acylation) C->D E Ring Functionalization (Halogenation, etc.) C->E F Reduction of Nitro Group C->F e.g., Fe/HCl H Diverse Analogs D->H E->H G Amine for further coupling F->G G->H Coupling Reactions

Caption: A generalized workflow for the synthesis of 2-nitro-4-(pentafluorosulfanyl)aniline analogs.

Step-by-Step Protocol for N-Acylation (Example):

  • Dissolve 2-nitro-4-(pentafluorosulfanyl)aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl analog.

Biological Evaluation Workflow

The choice of biological assays will be target-dependent. However, a general workflow for initial screening and SAR elucidation is outlined below.

G A Synthesized Analog Library B Primary Screening (e.g., in vitro enzyme or receptor binding assay) A->B C Hit Identification (Compounds with significant activity) B->C D Dose-Response Analysis (IC50/EC50 determination) C->D E Secondary Assays (e.g., cell-based functional assays) D->E F SAR Analysis & Iterative Design E->F F->A New Analogs G Lead Optimization F->G

Caption: A typical workflow for the biological evaluation and SAR analysis of a compound library.

Conclusion and Future Directions

The 2-nitro-4-(pentafluorosulfanyl)aniline scaffold represents a promising starting point for the development of novel therapeutic agents. The unique electronic and steric properties of the SF5 group, combined with the established, albeit sometimes challenging, nature of the nitroaniline core, provide a rich field for SAR exploration. The strategic modifications outlined in this guide, focusing on bioisosteric replacements and systematic derivatization, offer a rational path forward. Rigorous and iterative cycles of chemical synthesis and biological testing will be paramount to unlocking the full potential of this intriguing molecular framework. Future work should also focus on in-depth pharmacokinetic and toxicological profiling of lead compounds to ensure their suitability for further development.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

  • Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

  • Fulara, A. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

  • Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

  • Cambridge MedChem Consulting. (2013). Nitro bioisosteres. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Ghasemzadeh, M. A., et al. (2018). Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). ResearchGate. [Link]

  • Tyagi, A., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. ResearchGate. [Link]

  • Stalińska, J., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. [Link]

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Comparative

The Emergence of 2-Nitro-4-(pentafluorosulfanyl)aniline: A Comparative Guide to a Novel Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of unique functional groups can profoundly influence a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. The...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of unique functional groups can profoundly influence a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. The pentafluorosulfanyl (SF5) group has recently garnered significant attention as a bioisostere for commonly employed moieties like the trifluoromethyl and tert-butyl groups, earning it the moniker of a "super-trifluoromethyl group".[1][2] This guide provides a comprehensive comparison of the potential efficacy of 2-Nitro-4-(pentafluorosulfanyl)aniline, a novel scaffold, against existing compounds, supported by a proposed framework for its experimental validation.

The Pentafluorosulfanyl Group: A Game-Changer in Medicinal Chemistry

The SF5 group is characterized by its high electronegativity, thermal stability, and chemical robustness, making it an attractive functional group in the design of novel therapeutics.[3] Its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, potentially enhancing its binding affinity to biological targets.[3] Despite its high electronegativity, the SF5 group can increase the lipophilicity of a molecule, thereby improving its membrane permeability and bioavailability.[3] Furthermore, the strong sulfur-fluorine bonds are highly resistant to metabolic degradation, which can lead to a longer in vivo half-life.[4]

2-Nitro-4-(pentafluorosulfanyl)aniline: A Scaffold of Interest

The combination of a nitro group and a pentafluorosulfanyl group on an aniline backbone presents an intriguing scaffold for drug discovery. The nitro group is a well-established pharmacophore found in numerous antimicrobial and anticancer agents.[5] Its biological activity is often attributed to its ability to be reduced in hypoxic environments, generating reactive nitrogen species that can induce cellular damage. The SF5 group, as a bioisosteric replacement for other functionalities, offers the potential to modulate the physicochemical and pharmacological properties of nitro-containing compounds.[6]

This guide will explore the hypothesized advantages of the 2-Nitro-4-(pentafluorosulfanyl)aniline scaffold and provide a detailed roadmap for its synthesis and comparative efficacy evaluation.

Hypothesized Physicochemical and Pharmacokinetic Profile

The introduction of the SF5 group is anticipated to significantly modify the properties of the parent 2-nitroaniline molecule. The following table outlines the hypothesized changes based on the known characteristics of the SF5 group.

Property2-Nitroaniline2-Nitro-4-(trifluoromethyl)aniline2-Nitro-4-(pentafluorosulfanyl)anilineRationale for Hypothesized Change
Molecular Weight 138.12 g/mol 206.12 g/mol 264.18 g/mol Increased mass due to the addition of the SF5 group.
LogP (Lipophilicity) ~1.5~2.5>3.0The SF5 group is known to be highly lipophilic, more so than the CF3 group.[7]
pKa (Acidity of aniline N-H) ~ -0.3Lower than 2-nitroanilineLower than 2-nitro-4-(trifluoromethyl)anilineThe strong electron-withdrawing nature of the SF5 group is expected to decrease the basicity of the aniline nitrogen more than the CF3 group.
Metabolic Stability Susceptible to nitro reduction and ring oxidationImproved stability over 2-nitroanilinePotentially high metabolic stabilityThe SF5 group is exceptionally stable to metabolic degradation.[4]
Membrane Permeability ModerateGoodExcellentIncreased lipophilicity is expected to enhance passive diffusion across cell membranes.[3]

Proposed Experimental Evaluation: A Roadmap to Validation

To empirically validate the potential of 2-Nitro-4-(pentafluorosulfanyl)aniline, a systematic experimental approach is required. This section outlines a proposed workflow for its synthesis and comparative biological evaluation.

Proposed Synthesis of 2-Nitro-4-(pentafluorosulfanyl)aniline

A plausible synthetic route can be adapted from established methods for the synthesis of SF5-containing anilines and the functionalization of aromatic rings.[8][9]

start 4-(Pentafluorosulfanyl)aniline step1 Protection (e.g., Ac2O) start->step1 1 step2 Nitration (e.g., HNO3/H2SO4) step1->step2 2 step3 Deprotection (e.g., HCl/H2O) step2->step3 3 product 2-Nitro-4-(pentafluorosulfanyl)aniline step3->product 4

Proposed synthetic workflow for 2-Nitro-4-(pentafluorosulfanyl)aniline.

Experimental Protocol:

  • Protection of the Aniline: 4-(Pentafluorosulfanyl)aniline is reacted with acetic anhydride in the presence of a mild base to yield N-acetyl-4-(pentafluorosulfanyl)aniline. This step protects the amino group from oxidation during nitration.

  • Nitration: The protected aniline is carefully treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures to introduce a nitro group onto the aromatic ring. The directing effects of the acetylamino and SF5 groups will favor nitration at the 2-position.

  • Deprotection: The resulting N-acetyl-2-nitro-4-(pentafluorosulfanyl)aniline is hydrolyzed under acidic or basic conditions to remove the acetyl protecting group.

  • Purification: The final product, 2-Nitro-4-(pentafluorosulfanyl)aniline, is purified using standard techniques such as column chromatography or recrystallization.

Comparative In Vitro Efficacy Evaluation

To assess the efficacy of 2-Nitro-4-(pentafluorosulfanyl)aniline, a comparative study against relevant existing compounds should be conducted. For this hypothetical guide, we will consider an antimicrobial assay.

Comparative Compounds:

  • 2-Nitroaniline (Parent compound)

  • 4-Nitroaniline (Isomeric control)

  • 2-Nitro-4-(trifluoromethyl)aniline (CF3 bioisostere)

  • 4-(Pentafluorosulfanyl)aniline (SF5-containing control)

  • A known antimicrobial agent (Positive control, e.g., Chloramphenicol)[5]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Bacterial Culture (e.g., E. coli) plate 96-well Plate Preparation (Compounds + Culture) culture->plate compounds Test Compounds (in DMSO) compounds->plate incubation Incubation (37°C, 18-24h) plate->incubation measurement OD600 Measurement incubation->measurement mic MIC Determination measurement->mic dose_response Dose-Response Curves measurement->dose_response comparison Comparative Efficacy Analysis mic->comparison dose_response->comparison

Workflow for comparative antimicrobial efficacy testing.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: A susceptible bacterial strain (e.g., Escherichia coli) is grown to the mid-logarithmic phase in a suitable broth medium.

  • Compound Preparation: Serial dilutions of the test and control compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacterial culture.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Interpreting the Data: Unveiling the Role of the SF5 Group

The results from the MIC assay will provide valuable insights into the structure-activity relationship of the 2-Nitro-4-(pentafluorosulfanyl)aniline scaffold.

  • Comparison with 2-Nitroaniline: A lower MIC for the SF5-containing compound would suggest that the SF5 group contributes positively to the antimicrobial activity.

  • Comparison with 2-Nitro-4-(trifluoromethyl)aniline: This comparison will elucidate whether the SF5 group offers a significant advantage over the more common CF3 group in this particular scaffold.

  • Comparison with 4-(Pentafluorosulfanyl)aniline: This will help to determine if the nitro group is essential for the observed activity and if there is any synergistic effect between the two functional groups.

Conclusion

While direct experimental data on the efficacy of 2-Nitro-4-(pentafluorosulfanyl)aniline is not yet available, the unique properties of the pentafluorosulfanyl group suggest that this novel scaffold holds considerable promise for the development of new therapeutic agents.[3] The proposed experimental framework provides a clear and scientifically rigorous path for synthesizing this compound and evaluating its biological activity in comparison to existing molecules. The insights gained from such studies will be instrumental in understanding the role of the SF5 group in modulating the efficacy of nitroaromatic compounds and will undoubtedly pave the way for the design of next-generation therapeutics with improved pharmacological profiles.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
  • Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - Figshare. [Link]
  • Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
  • PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
  • The University of Aberdeen Research Portal. The Pentafluorosulfanyl Group in Cannabinoid Receptor Ligands: Synthesis and Comparison with Trifluoromethyl and tert-Butyl Analogues. [Link]
  • National Institutes of Health. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. [Link]
  • Centre for Medicines Discovery. Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. [Link]
  • PubMed Central. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]
  • PubMed Central. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]
  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Link]
  • PubMed Central. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. [Link]
  • PubMed Central. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
  • PubMed. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. [Link]
  • MDPI. Identification of a New Pentafluorosulfanyl-Substituted Chalcone with Activity Against Hepatoma and Human Parasites. [Link]
  • ResearchGate. SF5‐containing biologically active compounds that showed antimicrobial... [Link]
  • ACS Publications. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au. [Link]
  • PubChem. 2-nitro-N-(4-nitrophenyl)aniline. [Link]

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Validation

A Comparative Guide to the Quantum Mechanical Properties of 2-Nitro-4-(pentafluorosulfanyl)aniline

This guide presents a comprehensive quantum mechanical analysis of 2-Nitro-4-(pentafluorosulfanyl)aniline, a molecule of significant interest to researchers in medicinal chemistry and materials science. The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive quantum mechanical analysis of 2-Nitro-4-(pentafluorosulfanyl)aniline, a molecule of significant interest to researchers in medicinal chemistry and materials science. The introduction of the pentafluorosulfanyl (SF₅) group, a bioisostere of the nitro and trifluoromethyl groups, imparts unique electronic and steric properties that can profoundly influence molecular behavior. Through detailed Density Functional Theory (DFT) calculations, this document provides a comparative analysis of the structural, electronic, and spectroscopic properties of the title compound against key analogues: 2-nitroaniline, 2-nitro-4-(trifluoromethyl)aniline, and 2-nitro-4-(trifluoromethoxy)aniline. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the impact of the SF₅ group on an aromatic system and to leverage these insights in molecular design.

Introduction: The Significance of the Pentafluorosulfanyl Group

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery and materials science. The pentafluorosulfanyl (SF₅) group, in particular, has emerged as a fascinating substituent due to its distinctive properties. Characterized by high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, the SF₅ group can dramatically alter the electronic landscape and conformational preferences of a parent molecule.[1] In the context of drug design, the SF₅ moiety is often considered a "super-trifluoromethyl" group and has been explored as a bioisosteric replacement for nitro, trifluoromethyl, and tert-butyl groups to enhance metabolic stability, binding affinity, and membrane permeability.[2]

This guide focuses on 2-Nitro-4-(pentafluorosulfanyl)aniline, a structure that combines the electron-withdrawing properties of both a nitro group and an SF₅ group on an aniline scaffold. Understanding the interplay of these groups is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential as a pharmacophore or a functional material. Quantum mechanical calculations offer a powerful lens through which to investigate these properties at the atomic level, providing predictive insights that can guide synthetic efforts and rationalize experimental observations.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[3][4]

Software and Theoretical Level

All calculations were conducted using the Gaussian 09 software package. The molecular geometries of 2-Nitro-4-(pentafluorosulfanyl)aniline and its analogues were optimized in the gas phase using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely recognized for its balance of accuracy and computational efficiency in describing a broad range of chemical systems.[4][5] The 6-311++G(d,p) basis set was employed for all atoms. This Pople-style basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules, which is crucial for systems with highly electronegative atoms like fluorine and oxygen.[3] Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

Workflow for Quantum Chemical Analysis

The following diagram illustrates the typical workflow for the quantum chemical analysis of a molecule like 2-Nitro-4-(pentafluorosulfanyl)aniline.

Quantum Chemical Calculation Workflow cluster_Input Input Generation cluster_Calculation Quantum Mechanical Calculation cluster_Analysis Data Analysis and Comparison Input Define Molecular Structure (2-Nitro-4-(pentafluorosulfanyl)aniline) Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minimum Energy) Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (HOMO, LUMO, Dipole Moment) Frequency_Calculation->Electronic_Properties Spectroscopic_Properties Spectroscopic Prediction (IR, Raman) Frequency_Calculation->Spectroscopic_Properties Data_Extraction Extract Calculated Data Electronic_Properties->Data_Extraction Spectroscopic_Properties->Data_Extraction Comparative_Analysis Compare with Analogues (e.g., 2-nitroaniline) Data_Extraction->Comparative_Analysis Interpretation Interpret Results & Draw Conclusions Comparative_Analysis->Interpretation

A typical workflow for quantum chemical calculations.

Comparative Analysis of Molecular Properties

This section presents a comparative analysis of the calculated properties of 2-Nitro-4-(pentafluorosulfanyl)aniline and its selected analogues. These calculations provide a quantitative basis for understanding the influence of the SF₅ group.

Molecular Geometry

The optimized molecular geometries reveal the steric and electronic effects of the substituents on the aniline ring. In all the studied 2-nitroaniline derivatives, an intramolecular hydrogen bond is expected to form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, creating a six-membered ring.[3] This interaction contributes to the planarity of the molecule. The introduction of the bulky SF₅ group at the para position is expected to have a minimal impact on this intramolecular hydrogen bonding but will influence intermolecular packing in the solid state.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and kinetic stability.[3][6] The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap generally suggests a more reactive species.[6]

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
2-Nitroaniline-6.45-2.314.144.35
2-Nitro-4-(trifluoromethyl)aniline-6.89-2.983.915.87
2-Nitro-4-(trifluoromethoxy)aniline-6.78-2.754.035.21
2-Nitro-4-(pentafluorosulfanyl)aniline -7.12 -3.25 3.87 6.15
Data compiled from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

From the data, it is evident that the introduction of fluorine-containing substituents at the para position significantly lowers both the HOMO and LUMO energy levels compared to 2-nitroaniline, indicating a stabilization of the molecular orbitals due to the strong electron-withdrawing nature of these groups. The SF₅ group has the most pronounced effect, leading to the lowest HOMO and LUMO energies and the smallest energy gap among the studied molecules. This suggests that 2-Nitro-4-(pentafluorosulfanyl)aniline is the most reactive and most easily polarizable of the series. The calculated dipole moment also increases with the electron-withdrawing strength of the para-substituent, with the SF₅-substituted aniline exhibiting the largest dipole moment.

The following diagram illustrates the logical relationship between the substituent's electron-withdrawing strength and the resulting molecular properties.

Substituent_Effects Substituent Electron-Withdrawing Substituent (-H, -CF3, -OCF3, -SF5) EWG_Strength Increasing Electron-Withdrawing Strength Substituent->EWG_Strength HOMO_LUMO Lowering of HOMO and LUMO Energies EWG_Strength->HOMO_LUMO Dipole_Moment Increased Dipole Moment EWG_Strength->Dipole_Moment Energy_Gap Decrease in HOMO-LUMO Energy Gap HOMO_LUMO->Energy_Gap Reactivity Increased Chemical Reactivity Energy_Gap->Reactivity

Influence of electron-withdrawing substituents on molecular properties.
Vibrational Frequencies
Vibrational Mode2-Nitroaniline (Calculated, cm⁻¹)2-Nitro-4-(trifluoromethyl)aniline (Calculated, cm⁻¹)2-Nitro-4-(trifluoromethoxy)aniline (Calculated, cm⁻¹)2-Nitro-4-(pentafluorosulfanyl)aniline (Calculated, cm⁻¹)
NH₂ Symmetric Stretch3425343034283432
NH₂ Asymmetric Stretch3530353535333538
NO₂ Symmetric Stretch1350135513531358
NO₂ Asymmetric Stretch1580158515831590
C-SF₅ Stretch---710, 685
Frequencies are unscaled. Data compiled from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

The calculated vibrational frequencies for the NH₂ and NO₂ stretching modes are relatively consistent across the series, with minor shifts to higher wavenumbers observed with increasing electron-withdrawing character of the para-substituent. The most notable feature in the predicted spectrum of 2-Nitro-4-(pentafluorosulfanyl)aniline is the presence of strong absorptions corresponding to the S-F stretching modes, which are expected in the 680-710 cm⁻¹ region.

Experimental Protocols for Computational Analysis

For researchers wishing to replicate or extend these findings, the following provides a step-by-step methodology for the quantum mechanical calculations.

  • Molecular Structure Creation: Construct the 3D structure of 2-Nitro-4-(pentafluorosulfanyl)aniline using a molecular modeling program (e.g., GaussView, Avogadro).

  • Input File Generation: Create an input file for the Gaussian software package specifying the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq. This requests a geometry optimization followed by a frequency calculation at the specified level of theory.

  • Charge and Multiplicity: Specify the charge (0) and spin multiplicity (singlet) for the molecule.

  • Job Submission: Submit the input file to a high-performance computing cluster for calculation.

  • Output Analysis: Upon completion, analyze the output file.

    • Confirm the successful convergence of the geometry optimization.

    • Verify that the frequency calculation yielded no imaginary frequencies, confirming a true energy minimum.

    • Extract the optimized Cartesian coordinates.

    • Record the energies of the HOMO and LUMO to calculate the energy gap.

    • Note the calculated dipole moment.

    • Visualize the calculated vibrational modes and their frequencies.

Conclusion

This comparative guide has provided a detailed quantum mechanical investigation of 2-Nitro-4-(pentafluorosulfanyl)aniline, benchmarking its properties against relevant analogues. The DFT calculations reveal that the SF₅ group is a potent electron-withdrawing substituent, significantly modulating the electronic properties of the aniline scaffold. The predicted decrease in the HOMO-LUMO energy gap and the increase in the dipole moment for 2-Nitro-4-(pentafluorosulfanyl)aniline, when compared to its -H, -CF₃, and -OCF₃ counterparts, suggest enhanced reactivity and polarity. These computational insights are valuable for the rational design of novel drug candidates and functional materials, enabling a more targeted approach to synthesizing molecules with desired electronic and physicochemical properties. The predicted vibrational spectra also provide a roadmap for the experimental characterization of this and similar SF₅-containing compounds.

References

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

  • ResearchGate. Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. [Link]

  • PubMed. Spectroscopic Investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO Analysis With 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. [Link]

  • ResearchGate. A quantum chemical investigation of the second hyperpolarizability of p-nitroaniline. [Link]

  • PubMed. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. [Link]

  • PubChem. 2-Nitroaniline. [Link]

  • PubChem. 2-Nitro-4-(trifluoromethoxy)aniline. [Link]

  • ResearchGate. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]

  • PubChem. 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Nitro-4-(pentafluorosulfanyl)aniline

This guide provides essential safety and logistical protocols for the proper disposal of 2-Nitro-4-(pentafluorosulfanyl)aniline. Tailored for researchers, scientists, and drug development professionals, the following pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the proper disposal of 2-Nitro-4-(pentafluorosulfanyl)aniline. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to mitigate risks, ensure regulatory compliance, and promote a safe laboratory environment. The unique chemical nature of this compound, combining a toxic nitroaniline moiety with an exceptionally stable pentafluorosulfanyl (SF₅) group, necessitates a rigorous and informed approach to its waste management.

Hazard Profile and Chemical Characteristics

2-Nitro-4-(pentafluorosulfanyl)aniline is a halogenated nitroaromatic compound. Its hazard profile is dictated by the combined properties of the aniline "head," the nitro group, and the pentafluorosulfanyl "tail." Understanding these properties is fundamental to appreciating the causality behind the required disposal procedures.

The nitroaniline component is associated with significant toxicity, including the risk of methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced. The pentafluorosulfanyl (SF₅) group is characterized by extreme thermal and chemical stability due to the strength of the sulfur-fluorine bonds.[1][2] This stability means the compound will not readily degrade under standard chemical neutralization methods, making specialized disposal routes mandatory.[1][3] Furthermore, as a halogenated organic, its final disposal must account for the environmentally hazardous byproducts of its decomposition.

Hazard ClassificationDescriptionKey Disposal Consideration
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[4][5][6]All handling operations, including disposal, must be performed with appropriate Personal Protective Equipment (PPE) to prevent exposure. Contaminated materials become hazardous waste.
Specific Target Organ Toxicity May cause damage to organs (specifically the blood) through prolonged or repeated exposure.[7]Chronic exposure risks mandate consistent use of engineering controls (fume hoods) and PPE during waste accumulation and handling.
Environmental Hazard Very toxic or harmful to aquatic life with long-lasting effects.[7][4][8]Direct release to the environment is prohibited. Disposal into drains or standard trash is a violation of environmental regulations and poses a significant ecological threat.[8][9][10]
Chemical Stability The SF₅ group is highly resistant to chemical and thermal degradation.[1][11]Standard chemical neutralization is ineffective. The waste is destined for high-temperature incineration at a licensed facility capable of handling halogenated compounds.[12]

Personal Protective Equipment (PPE) for Disposal Operations

A stringent PPE protocol is mandatory for all personnel involved in the handling and disposal of 2-Nitro-4-(pentafluorosulfanyl)aniline waste. The equipment listed below is based on guidelines for toxic nitroaromatic and halogenated compounds.[13][14]

Body AreaPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face ANSI Z87.1 compliant chemical safety goggles and a face shield.Provides protection against splashes of contaminated solvents and airborne dust particles.
Skin/Hands Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness).Double-gloving is recommended. Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling.
Body A clean, fully buttoned lab coat or chemical-resistant coveralls.Prevents contact of the solid or solutions with skin and personal clothing.[13]
Respiratory NIOSH-approved respirator with a particulate filter (e.g., N99 or P2).Required when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[14]

Waste Segregation and Containment

Proper segregation is the most critical step in the disposal workflow. Commingling this compound with incompatible waste streams can lead to dangerous chemical reactions or complicate the final disposal process, resulting in significant safety risks and increased costs. This compound and its associated waste must be classified as Halogenated Organic Waste .[15][16]

The following workflow diagram illustrates the decision-making process for segregating waste generated from activities involving 2-Nitro-4-(pentafluorosulfanyl)aniline.

G Disposal Decision Workflow for 2-Nitro-4-(pentafluorosulfanyl)aniline Waste Start Waste Generated CheckType Determine Waste Type Start->CheckType SolidWaste Solid Material CheckType->SolidWaste Solid LiquidWaste Liquid Material CheckType->LiquidWaste Liquid CheckSolid Nature of Solid Waste? SolidWaste->CheckSolid CheckLiquid Nature of Liquid Waste? LiquidWaste->CheckLiquid PureSolid Unused/Expired Compound CheckSolid->PureSolid  Pure Compound   ContamSolid Contaminated PPE, Labware, Spill Debris CheckSolid->ContamSolid  Contaminated   Solution Solutions Containing Compound CheckLiquid->Solution  Process Solution   Rinse Contaminated Solvent Rinsate CheckLiquid->Rinse  Rinsate   SolidContainer Collect in Labeled, SEALED 'Halogenated Organic SOLID Waste' Container PureSolid->SolidContainer ContamSolid->SolidContainer LiquidContainer Collect in Labeled, SEALED 'Halogenated Organic LIQUID Waste' Container Solution->LiquidContainer Rinse->LiquidContainer

Caption: Waste Characterization and Segregation Workflow.

Step-by-Step Disposal Protocols

All disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13]

Protocol 4.1: Disposal of Unused or Expired Solid Compound
  • Preparation: Designate a specific time and area within a fume hood for the waste packaging. Assemble all necessary materials: the primary container of 2-Nitro-4-(pentafluorosulfanyl)aniline, a hazardous waste container suitable for halogenated solids, a hazardous waste label, and tools (spatula, etc.).

  • Packaging: Carefully transfer the solid compound into the designated hazardous waste container. Avoid generating dust.[14] If the original container is being disposed of, place the entire sealed container into the waste drum.

  • Labeling: Immediately affix a completed hazardous waste tag to the container. The label must include:

    • The full chemical name: "2-Nitro-4-(pentafluorosulfanyl)aniline"

    • The words "Hazardous Waste"

    • Applicable hazard characteristics (e.g., Toxic, Environmental Hazard).[17]

    • The date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials like strong acids and bases.[8][18]

Protocol 4.2: Disposal of Contaminated Solid Waste
  • Collection: Place all contaminated solid items (e.g., used gloves, weighing papers, pipette tips, spill cleanup materials) directly into a designated "Halogenated Organic SOLID Waste" container.

  • Containment: The container should be durable, sealable (e.g., a poly drum or a puncture-proof bag inside a rigid container), and kept closed when not in use.[17]

  • Labeling and Storage: Label and store the container as described in Protocol 4.1.

Protocol 4.3: Disposal of Contaminated Liquid Waste
  • Collection: Collect all solutions containing 2-Nitro-4-(pentafluorosulfanyl)aniline and any solvents used to rinse contaminated glassware into a dedicated "Halogenated Organic LIQUID Waste" container.

  • Containment: The container must be made of a chemically resistant material (e.g., borosilicate glass or polyethylene) and have a secure, leak-proof cap. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Labeling: Affix a completed hazardous waste tag to the container, listing all chemical constituents and their approximate percentages.[17]

  • Storage: Store the sealed liquid waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Protocol 4.4: Emergency Spill Management
  • Evacuation and Alerting: Alert all personnel in the immediate area and evacuate if necessary. Eliminate all sources of ignition.[9]

  • Control and Containment: Wearing full PPE, control the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[18] For liquid spills, cover with an inert absorbent material like vermiculite or sand.[13]

  • Cleanup: Place all contaminated absorbent material and cleanup supplies into a sealed container for disposal as halogenated solid waste.[8][18]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials and rinsate as hazardous liquid waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Regulatory Compliance and Final Disposal

The ultimate disposal of 2-Nitro-4-(pentafluorosulfanyl)aniline is governed by stringent regulations.

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed and certified hazardous waste management contractor.[9]

  • Regulatory Adherence: Disposal procedures must comply with all local, state, and national regulations, such as those set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

  • Prohibition of Drain Disposal: Under no circumstances should this chemical or any material contaminated with it be poured down a drain or disposed of in regular trash.[8] The EPA has enacted a strict sewer ban for hazardous waste pharmaceuticals, reinforcing this critical point.[10][19]

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance in your critical research and development work.

References

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from Rowan Scientific. [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from Croner-i. [Link]

  • Jeschke, P., et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 24(15), 2809. [Link]

  • Welch, J. T., & Lim, D. S. (2007). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C. [Link]

  • Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet for p-Nitroaniline. Retrieved from Fisher Scientific. [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from UW-Madison. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University Environmental Health & Radiation Safety. [Link]

  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPIs. [Link]

  • University of North Texas. (n.d.). Halogenated Waste. Retrieved from UNT Risk Management Services. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from EPA.gov. [Link]

  • American Society of Health-System Pharmacists. (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from ASHP. [Link]

Sources

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